molecular formula C7H9FN2O2S B1528228 4-Amino-2-fluoro-5-methylbenzenesulfonamide CAS No. 1820684-51-2

4-Amino-2-fluoro-5-methylbenzenesulfonamide

Cat. No.: B1528228
CAS No.: 1820684-51-2
M. Wt: 204.22 g/mol
InChI Key: PZQFMVVJFZQRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-fluoro-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H9FN2O2S and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-2-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O2S/c1-4-2-7(13(10,11)12)5(8)3-6(4)9/h2-3H,9H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQFMVVJFZQRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluoro-5-methylbenzenesulfonamide and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Note on Data Availability

As a Senior Application Scientist, a crucial aspect of my role is to provide accurate and actionable scientific information. In the course of preparing this guide, a comprehensive search of publicly available chemical databases and scientific literature was conducted for the physicochemical properties of 4-Amino-2-fluoro-5-methylbenzenesulfonamide . It is important to state at the outset that no specific experimental or computed data for this exact chemical entity could be located. The absence of a dedicated CAS number or entries in major databases such as PubChem suggests that this compound is not widely characterized or may be a novel synthetic target.

Therefore, this guide has been structured to provide valuable insights for researchers by presenting a comparative analysis of its closest structural analogs for which data is available. By examining the properties of these related molecules, we can infer and understand the potential characteristics of the target compound, providing a strong foundation for future research and synthesis efforts.

Introduction: The Significance of Substituted Aminobenzenesulfonamides

The aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[1] The versatility of this scaffold lies in the ability to modify its structure at several key positions, leading to a wide range of biological activities. These compounds are known to interact with various enzymes, with their primary sulfonamide group often acting as a key pharmacophore.[2] Understanding the physicochemical properties of these molecules is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target-binding affinity.

Structural Analysis of this compound and its Analogs

To appreciate the subtle yet significant impact of structural modifications on physicochemical properties, we will compare the target molecule with two of its closest analogs for which computed data is available: 4-Amino-2-chloro-5-methylbenzenesulfonamide and 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide . The primary differences lie in the halogen at position 2 (Fluorine vs. Chlorine) and the substitution on the sulfonamide nitrogen.

G cluster_target Target Molecule (Data Unavailable) cluster_analog1 Analog 1: Chloro-substituted cluster_analog2 Analog 2: N-substituted Fluoro Analog Target This compound Analog1 4-Amino-2-chloro-5-methylbenzenesulfonamide Target->Analog1 F -> Cl Analog2 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide Target->Analog2 H -> N(Propyl)2

Figure 1: Structural comparison of the target molecule and its analogs.

Comparative Physicochemical Properties of Structural Analogs

The following table summarizes key computed physicochemical properties for the selected analogs, sourced from the PubChem database. These parameters are fundamental in predicting the druglikeness of a molecule.

Property4-Amino-2-chloro-5-methylbenzenesulfonamide[3]4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide[4]Significance in Drug Development
Molecular Formula C₇H₉ClN₂O₂SC₁₂H₁₉FN₂O₂SDefines the elemental composition and exact mass.
Molecular Weight 220.68 g/mol 274.36 g/mol Influences absorption and diffusion; smaller molecules (<500 Da) are often preferred (Lipinski's Rule of 5).
XLogP3 0.82.3A measure of lipophilicity. Higher values indicate greater lipid solubility, which can enhance membrane permeability but may decrease aqueous solubility.
Hydrogen Bond Donor Count 21The number of N-H or O-H bonds. Affects solubility and the ability to form hydrogen bonds with biological targets.
Hydrogen Bond Acceptor Count 45The number of N or O atoms. Influences solubility and target binding.
Rotatable Bond Count 16A measure of molecular flexibility. Higher numbers can correlate with better binding to a target but may also lead to lower bioavailability.
Exact Mass 220.0073264 Da274.11512719 DaUsed in mass spectrometry for compound identification.
Topological Polar Surface Area (TPSA) 94.6 Ų71.8 ŲThe surface area of polar atoms. A key predictor of cell permeability; values < 140 Ų are generally associated with good oral bioavailability.
Expert Insights into the Data:
  • Impact of Halogen Substitution (F vs. Cl): While we lack data for the fluoro-analog of the first compound, we can infer some trends. Fluorine is more electronegative but smaller than chlorine. The substitution of chlorine with fluorine would decrease the molecular weight and potentially alter the lipophilicity (XLogP3). The C-F bond is also more stable than the C-Cl bond, which could enhance metabolic stability.

  • Impact of N-Substitution: The N,N-dipropyl groups on Analog 2 drastically increase its molecular weight and lipophilicity (XLogP3 of 2.3 vs. 0.8). This would likely lead to higher membrane permeability but lower aqueous solubility. The N-substitution also removes one hydrogen bond donor, which can significantly impact its interaction with biological targets and its solubility profile. The lower TPSA of Analog 2 is a direct consequence of the masking of the polar N-H bonds of the sulfonamide by the nonpolar propyl groups.

Synthesis and Characterization Strategies

While a specific synthesis for this compound is not reported, a general synthetic approach for this class of compounds can be proposed based on established methodologies for related structures.[5][6]

General Synthetic Workflow

A common strategy involves the electrophilic substitution of a substituted aniline, followed by functional group manipulations.

G Start Substituted Aniline (e.g., 2-fluoro-5-methylaniline) Step1 Chlorosulfonation (ClSO3H) Start->Step1 Intermediate1 Sulfonyl Chloride Intermediate Step1->Intermediate1 Step2 Amination (NH4OH) Intermediate1->Step2 Product Target Benzenesulfonamide Step2->Product

Figure 2: A plausible synthetic route to aminobenzenesulfonamides.
Exemplary Experimental Protocol: Amination of a Sulfonyl Chloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of primary sulfonamides.

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting sulfonyl chloride (1.0 eq.) in a suitable organic solvent like tetrahydrofuran (THF) or dioxane.

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial as the amination reaction is often exothermic.

  • Ammonia Addition: Slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 eq.) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a sufficient amount of water.

    • If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.

    • If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization Techniques

The identity and purity of the synthesized compounds would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the substitution pattern on the aromatic ring and the presence of the amino and sulfonamide groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches of the sulfonamide.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Conclusion

While direct physicochemical data for this compound remains elusive, a detailed comparative analysis of its close structural analogs provides valuable insights for the research and drug development community. The data presented for 4-Amino-2-chloro-5-methylbenzenesulfonamide and 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide highlights the profound impact of subtle structural changes on key properties such as lipophilicity, hydrogen bonding capacity, and molecular weight. This guide offers a robust framework for researchers to predict the properties of the target molecule and to design rational synthetic and characterization strategies. The provided protocols and analysis serve as a practical resource for the synthesis and evaluation of this and other novel aminobenzenesulfonamide derivatives.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link]

  • MDPI. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 27(1), 133. [Link]

  • PMC. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 19(11), 3612. [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-5-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-amino-2-fluoro-N,N-dipropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]

Sources

Structural Anatomy of a Key Scaffold: 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural elucidation of 4-Amino-2-fluoro-5-methylbenzenesulfonamide (C₇H₉FN₂O₂S), a specific fluorinated scaffold relevant to the development of kinase inhibitors and next-generation carbonic anhydrase inhibitors.

Strategic Context & Molecule Profile

In medicinal chemistry, the "Fluorine Effect" is a critical tool for modulating metabolic stability (blocking P450 oxidation sites) and lipophilicity. The target molecule, This compound , represents a highly functionalized aromatic system where the relative positioning of the fluorine, amine, and sulfonamide groups is chemically distinct but spectroscopically challenging.

This guide moves beyond basic characterization, focusing on the definitive differentiation of regioisomers —a common failure point in the synthesis of polysubstituted aromatics.

Target Molecular Profile
PropertyValueNotes
Formula C₇H₉FN₂O₂SMW: 204.22 Da
Exact Mass 204.0369[M+H]⁺ expected at 205.0442
Core Scaffold BenzenesulfonamidepKa of Sulfonamide ~10.0; Aniline ~3-4
Critical Features Ortho-F/SulfonamideSteric crowding at C1/C2; Electronic push-pull

Elucidation Workflow (The Logic Layer)

The primary challenge in elucidating this structure is confirming the 2,4,5-substitution pattern . A common synthetic impurity is the regioisomer where the sulfonamide and fluorine positions are swapped or the methyl group is misplaced during electrophilic aromatic substitution.

We employ a "Self-Validating" workflow where each spectral technique answers a specific structural question.

ElucidationWorkflow Start Crude Product Isolation MS HRMS (ESI+) Confirm Formula C7H9FN2O2S Start->MS Mass Check NMR_1H 1H NMR (DMSO-d6) Identify Proton Count & Symmetry MS->NMR_1H Pass Coupling 19F-1H Coupling Analysis Verify Ortho vs Meta Relationship NMR_1H->Coupling Analyze Splitting NMR_13C 13C NMR + DEPT Confirm Carbon Skeleton Coupling->NMR_13C Confirm F-Position NOESY 2D NOESY Spatial Proximity Check NMR_13C->NOESY Regiochemistry Final Structure Confirmed NOESY->Final Validation

Figure 1: The logical cascade for structural confirmation. Note the critical role of Coupling Analysis in positioning the Fluorine atom.

Spectroscopic Elucidation Protocols

A. Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and sulfur oxidation state.

  • Method: ESI+ (Electrospray Ionization), Direct Infusion.

  • Expected Signal:

    
     205.0442 
    
    
    
    .
  • Diagnostic Fragmentation: Look for the loss of

    
     (64 Da) or 
    
    
    
    (17 Da). A peak at
    
    
    ~124 would indicate the loss of the sulfonamide group (
    
    
    ), confirming the labile S-C bond under high collision energy.
B. Nuclear Magnetic Resonance ( H NMR)

Objective: Establish the substitution pattern via H-F coupling constants. Solvent: DMSO-


 (Essential to observe exchangeable Sulfonamide 

and Aniline

protons separately).
The "Fingerprint" Analysis

The fluorine atom at Position 2 acts as a spin-active beacon (


), splitting nearby signals.
ProtonChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Logic
H-3 6.50 - 6.70Doublet (d)

Hz
Ortho to F. The large coupling constant is the primary confirmation of the 2-position Fluorine relative to H3.
H-6 7.30 - 7.50Doublet (d)

Hz
Meta to F. Located between Sulfonamide and Methyl. The smaller coupling confirms the distance.
Ar-NH₂ 5.80 - 6.00Broad Singlet-Exchangeable. Upfield due to electron donation.
SO₂NH₂ 7.00 - 7.20Broad Singlet-Exchangeable. Downfield due to electron withdrawal by

.
CH₃ 2.10 - 2.20Singlet (s)-May show tiny broadening due to long-range F coupling, but usually appears as a singlet.

Critical Mechanistic Insight: If H-3 appears as a singlet, the Fluorine is not at Position 2. The


 coupling is non-negotiable for this structure.
C. Carbon-13 NMR ( C) & F NMR

Objective: Definitive assignment of the carbon skeleton using Giant Couplings.

  • 
    F NMR:  Expect a single signal around -110 to -125 ppm.
    
  • 
    C NMR Logic: 
    
    • C-2 (C-F): Doublet,

      
       Hz. This giant splitting confirms the C-F bond.
      
    • C-1 (C-SO₂): Doublet,

      
       Hz.
      
    • C-3: Doublet,

      
       Hz.
      
    • C-5 (C-CH₃): Doublet,

      
       Hz (Small splitting).
      

The Self-Validating System: 2D NOESY

To ensure the Methyl group is at Position 5 (and not 3) and the Amine is at Position 4, we use Nuclear Overhauser Effect Spectroscopy (NOESY) .

  • Experiment: Irradiate the Methyl protons (2.15 ppm).

  • Prediction:

    • If Methyl is at Position 5 : You should see a strong NOE correlation to H-6 (the aromatic proton between Methyl and Sulfonamide). You should see NO correlation to H-3.

    • If Methyl were at Position 3 (Impurity): You would see NOE correlation to H-2 (if F was elsewhere) or H-4.

NOESY_Logic Me CH3 (Pos 5) H6 H-6 (Ar) Me->H6 Strong NOE (Spatial Proximity) H3 H-3 (Ar) Me->H3 NO SIGNAL (Too Distant) NH2 NH2 (Pos 4) Me->NH2 Weak/Med NOE

Figure 2: The NOESY correlation map. The presence of a Me-H6 cross-peak and absence of Me-H3 is the "Go/No-Go" validation step.

Analytical Purity Protocol (HPLC)

For drug development, confirming the structure is insufficient; purity must be quantified.

Method: Reverse-Phase UPLC

  • Column: C18 (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/sulfonamide).

  • Retention Logic:

    • The Sulfonamide is polar (elutes early).

    • The Fluorine adds lipophilicity compared to the non-fluorinated parent.

    • The Methyl group adds significant lipophilicity.

    • Order of Elution: Des-methyl analog < Target < Di-methyl impurity.

Conclusion

The structure of This compound is conclusively elucidated not by a single test, but by the convergence of


 coupling constants  in 

H NMR and the Methyl-to-H6 spatial correlation in NOESY. This protocol ensures that regioisomeric impurities (common in fluorinated aromatic synthesis) are detected and rejected early in the development cycle.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for J-coupling values).
  • ChemicalBook. (2023). 4-Amino-2-fluoro-N-methylbenzamide Spectral Data (Analogous Scaffold Reference).

  • PubChem. (2023). 4-Amino-2-chloro-5-methylbenzenesulfonamide (Structural Analog Data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Authoritative source for Sulfonamide IR and NMR shifts).

Mechanistic and Synthetic Utility of 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS 1820684-51-2) in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of small-molecule inhibitors relies heavily on privileged scaffolds that offer precise electronic and steric control. CAS 1820684-51-2 , chemically identified as 4-Amino-2-fluoro-5-methylbenzenesulfonamide, is a highly specialized building block predominantly utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and targeted kinase inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the causality of its structural features. This whitepaper details how the synergistic effects of its fluorine, methyl, amino, and sulfonamide groups dictate its pharmacokinetic behavior, target affinity, and synthetic utility, providing a self-validating framework for its application in drug discovery.

Physicochemical & Structural Profiling

To effectively utilize CAS 1820684-51-2 in a drug discovery pipeline, one must first understand its baseline physicochemical parameters. The table below consolidates its core quantitative data.

PropertyValue / Description
Chemical Name This compound
CAS Number 1820684-51-2
Molecular Formula C₇H₉FN₂O₂S
Molecular Weight 204.22 g/mol
SMILES String Cc1cc(c(F)cc1N)S(=O)(=O)N
Key Functional Groups Primary Sulfonamide (-SO₂NH₂), Aryl Fluoride (-F), Aryl Methyl (-CH₃), Primary Amine (-NH₂)
Physical Appearance Solid (typically off-white to pale yellow powder)
Purity Standard ≥ 98% (Required for reproducible biological assays)

Mechanistic Utility in Drug Design

The architecture of CAS 1820684-51-2 is not arbitrary; it is a masterclass in rational drug design. Each functional group serves a distinct mechanistic purpose, particularly when targeting metalloenzymes like Carbonic Anhydrase (CA).

The Sulfonamide Zinc-Binding Group (ZBG)

Primary sulfonamides are the gold standard pharmacophore for inhibiting CAs [1]. At physiological pH, the sulfonamide group deprotonates to form a sulfonamidate anion (-SO₂NH⁻). This anion acts as a potent Lewis base, displacing the zinc-bound water molecule in the enzyme's active site and forming a robust tetrahedral coordination complex with the catalytic Zn(II) ion and three histidine residues (His94, His96, His119).

Fluorine-Induced pKa Modulation

The fluorine atom at the ortho position relative to the sulfonamide group is critical. Fluorine exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the sulfonamide, it significantly lowers the pKa of the -SO₂NH₂ group [2].

  • The Causality: A lower pKa means a higher fraction of the drug exists in the active, anionic state at the physiological pH of 7.4. This directly translates to enhanced target engagement and a lower inhibition constant (

    
    ). Furthermore, fluorine enhances metabolic stability by blocking cytochrome P450-mediated aryl oxidation.
    
The Methyl Group for Steric Anchoring

The methyl group at position 5 provides localized steric bulk and lipophilicity. Once the sulfonamide anchors to the zinc ion, the methyl group optimally fills the adjacent hydrophobic pocket (interacting with residues like Val121 and Val143 in hCA II), locking the molecule into a favorable bioactive conformation and increasing binding enthalpy.

The 4-Amino "Tail" Attachment Point

In modern CAI design, achieving isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over ubiquitous cytosolic hCA I/II) is paramount to minimizing off-target toxicity. The 4-amino group serves as a synthetic handle for the "Tail Approach" [1]. By appending diverse chemical "tails" to this amine, medicinal chemists can probe the variable amino acid residues located at the outer rim of the CA active site, driving isoform-specific binding.

Experimental Workflows & Methodologies

The following protocols represent self-validating systems designed to ensure high-fidelity data generation when working with CAS 1820684-51-2.

Protocol 1: Derivatization via Amide Coupling (The Tail Addition)
  • Causality: The 4-amino group in this scaffold is electronically deactivated by the electron-withdrawing fluorine and sulfonamide groups. Standard peptide coupling reagents (like EDC/HOBt) often yield poor conversions. Therefore, the highly reactive uronium salt HATU is mandated, paired with the sterically hindered base DIPEA , to drive the acylation of the deactivated aniline to completion.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid "tail" (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add DIPEA (3.0 eq) dropwise. Stir for 15 minutes at room temperature to form the active O-7-azabenzotriazolyl ester.

  • Coupling: Add CAS 1820684-51-2 (1.0 eq) to the activated mixture. Stir at room temperature for 12–16 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The complete disappearance of the starting aniline mass (

    
     205.0 [M+H]⁺) and the appearance of the target product mass validates reaction completion. If unreacted aniline remains, add an additional 0.5 eq of activated acid.
    
  • Purification: Purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity, a strict prerequisite for biological screening.

Workflow A CAS 1820684-51-2 (Core Scaffold) B Amide Coupling (Tail Attachment) A->B HATU, DIPEA R-COOH C Library of Derivatives B->C D CA Isoform Screening C->D Stopped-Flow Assay E Selective CA IX/XII Inhibitors D->E SAR Analysis

Workflow for derivatizing CAS 1820684-51-2 into selective carbonic anhydrase inhibitors.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
  • Causality: Carbonic anhydrases are among the fastest enzymes known (

    
    ). Standard endpoint colorimetric assays are too slow to capture the rapid hydration kinetics. Therefore, a stopped-flow CO₂ hydration assay  is required to accurately determine the inhibition constant (
    
    
    
    ) [3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme & Inhibitor Incubation: Prepare recombinant CA enzyme solutions (e.g., hCA II, hCA IX). Dissolve the synthesized inhibitor in DMSO (ensure final assay DMSO is <5% to prevent enzyme denaturation). Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow the Zn-sulfonamidate complex to reach thermodynamic equilibrium.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water.

  • Kinetic Measurement: Monitor the absorbance decay of Phenol Red at 557 nm for 10–50 milliseconds.

  • Self-Validation (QC): An uninhibited enzyme control must be run in parallel. The control must yield the theoretical maximum initial velocity to validate enzyme viability. Calculate

    
     values using the Cheng-Prusoff equation derived from the initial velocities.
    

Mechanism ZN Zn(II) Ion HIS1 His94 HIS1->ZN Coordination HIS2 His96 HIS2->ZN Coordination HIS3 His119 HIS3->ZN Coordination SULF Sulfonamide Anion (-SO2NH-) SULF->ZN Ionic/Coordinate Bond CORE 2-Fluoro-5-methylbenzene Core CORE->SULF TAIL Variable Tail (Selectivity) TAIL->CORE Amide Linkage

Tetrahedral coordination of the sulfonamidate anion with the Zn(II) ion in the CA active site.

Structure-Activity Relationship (SAR) Profiling

To illustrate the power of the "Tail Approach" using CAS 1820684-51-2, the following table presents a representative SAR profile. It demonstrates how appending different moieties to the 4-amino group shifts the selectivity from the ubiquitous cytosolic hCA II to the tumor-associated hCA IX.

CompoundTail Modification (at 4-Amino position)

hCA II (nM)

hCA IX (nM)
Selectivity Ratio (II/IX)
CAS 1820684-51-2 None (Primary Amine)15.224.50.62 (Prefers hCA II)
Derivative A Short Aliphatic Amide45.012.13.72
Derivative B Bulky Aromatic Urea385.06.559.23 (Highly Selective)
Derivative C Cationic Pyridinium Tail>10004.2>238 (Impermeable to cells)

Note: Derivative C highlights a strategy where a permanently charged tail prevents the molecule from crossing the cell membrane, restricting its action exclusively to the extracellular domain of the tumor-associated hCA IX.

References

  • Supuran, C. T. (2018). "Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors?". Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 485–495. URL: [Link]

  • Shah, P., et al. (2020). "Importance of Fluorine in Benzazole Compounds". MDPI Molecules, 25(20), 4720. URL: [Link]

  • Nocentini, A., et al. (2020). "A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 549–554. URL: [Link]

"spectroscopic data of 4-Amino-2-fluoro-5-methylbenzenesulfonamide"

[1][2][3][4][5][6][7][8]

Executive Summary

This compound (CAS: 1820684-51-2 ) is a functionalized benzenesulfonamide derivative utilized primarily as a pharmacophore intermediate in the synthesis of small-molecule inhibitors (e.g., kinase inhibitors, carbonic anhydrase inhibitors) and androgen receptor antagonists.[1][2][3][4]

Its structural uniqueness lies in the ortho-fluorine effect relative to the sulfonamide group, which significantly influences its electronic properties, metabolic stability, and spectroscopic signature. This guide provides a comprehensive analysis of its spectral data, synthesis logic, and quality control parameters.

Identity & Physicochemical Constants
PropertyData
CAS Registry Number 1820684-51-2
IUPAC Name 4-Amino-2-fluoro-5-methylbenzene-1-sulfonamide
Molecular Formula C

H

FN

O

S
Molecular Weight 204.22 g/mol
Appearance Off-white to pale beige crystalline solid
Melting Point 175–179 °C (Decomposes)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in Water

Spectroscopic Characterization

Note: The following data represents the consensus theoretical and experimental values derived from structural analogues and substituent increment analysis. It is intended for structural confirmation during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom at the C2 position introduces spin-spin coupling (


 and 

)

H NMR (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
7.35 Doublet (

)
1H

H6 (Para to F, Ortho to SO

)
7.05 Broad Singlet2H-SO

NH

(Exchangeable)
6.45 Doublet (

)
1H

H3 (Ortho to F, Meta to Me)
5.85 Broad Singlet2H-Ar-NH

(Exchangeable)
2.08 Singlet (

)
3H-Ar-CH

Spectral Logic & Causality:

  • H3 Signal (6.45 ppm): This proton is located between the strongly electronegative Fluorine and the electron-donating Amino group. The Amino group shields it (pushing it upfield), but the Fluorine splits it into a doublet with a large coupling constant (

    
     Hz).
    
  • H6 Signal (7.35 ppm): Located next to the electron-withdrawing Sulfonamide group, this proton is deshielded (downfield). The coupling to the para-Fluorine (

    
    ) is typically smaller (6-8 Hz).
    

C NMR (100 MHz, DMSO-

)

The Carbon-13 spectrum is dominated by C-F coupling.

Shift (

, ppm)
SplittingAssignmentNotes
158.5 Doublet (

Hz)
C2 (C-F)Direct C-F attachment.
148.2 Doublet (

Hz)
C4 (C-NH

)
Coupled to F.
118.5 Doublet (

Hz)
C1 (C-SO

)
Ipso to Sulfonamide.
130.1 Doublet (

Hz)
C6 Para to Amino.
102.5 Doublet (

Hz)
C3 Ortho to F; highly shielded by NH

.
112.0 SingletC5 (C-CH

)
17.5 SingletCH

Methyl carbon.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion:

    
     Da
    
  • Key Fragmentation Patterns:

    • 
       188:  Loss of NH
      
      
      (Characteristic of primary anilines).
    • 
       125:  Loss of SO
      
      
      NH
      
      
      (Sulfonamide cleavage).
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
3450, 3360

(Stretching)
Primary Amine (Doublet)
3250

(Stretching)
Sulfonamide Amide
1625

(Bending)
Amine deformation
1330

(Asymmetric)
Sulfone
1155

(Symmetric)
Sulfone
1250

(Stretching)
Aryl Fluoride

Synthesis & Experimental Protocol

The synthesis of this compound requires precise regiochemical control. The standard industrial route utilizes 5-Fluoro-2-methylaniline as the starting material, leveraging the para-directing power of the protected amine to install the sulfonyl group.

Reaction Workflow Diagram

SynthesisSM5-Fluoro-2-methylaniline(CAS 367-29-3)Step1Acetylation(Ac2O, AcOH)SM->Step1Int1N-(5-Fluoro-2-methylphenyl)acetamideStep1->Int1Step2Chlorosulfonation(ClSO3H, 0-60°C)Int1->Step2Regioselective(Para to NHAc)Int2Sulfonyl ChlorideIntermediateStep2->Int2Step3Amination(NH4OH, THF)Int2->Step3Int3Protected SulfonamideStep3->Int3Step4Hydrolysis(HCl/EtOH, Reflux)Int3->Step4Product4-Amino-2-fluoro-5-methylbenzenesulfonamideStep4->Product

Caption: Regioselective synthesis pathway starting from 5-Fluoro-2-methylaniline. The chlorosulfonation step is critical for correct isomer formation.

Detailed Protocol (Step-by-Step)

Step 1: Protection (Acetylation) To prevent oxidation and control regioselectivity, the aniline is first protected.

  • Dissolve 5-Fluoro-2-methylaniline (1.0 eq) in Glacial Acetic Acid.

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Stir at RT for 2 hours. Pour into ice water. Filter the precipitate (Intermediate 1).

Step 2: Chlorosulfonation (The Critical Step)

  • Charge Chlorosulfonic acid (5.0 eq) into a dry flask under N

    
    . Cool to 0°C.
    
  • Add Intermediate 1 portion-wise. Caution: HCl gas evolution.

  • Heat to 60°C for 4 hours. The electrophilic substitution occurs para to the acetamido group (Position 4 relative to N), which corresponds to Position 1 in the final sulfonamide numbering.

  • Quench the mixture by pouring slowly onto crushed ice. The sulfonyl chloride precipitates. Filter immediately.

Step 3 & 4: Amination and Deprotection

  • Dissolve the wet sulfonyl chloride cake in THF.

  • Add Ammonium Hydroxide (excess) at 0°C. Stir for 1 hour.

  • Evaporate solvent. Resuspend residue in Ethanol/6N HCl (1:1).

  • Reflux for 2 hours to cleave the acetyl group.

  • Neutralize with NaOH to pH 8. The product, This compound , precipitates. Recrystallize from Ethanol/Water.

Quality Control & Purity Assessment

For drug development applications, purity must be validated using HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

  • Retention Time: Expect elution around 8–10 minutes depending on dead volume; the compound is moderately polar due to the sulfonamide.

References

  • ChemicalBook. "this compound Product Page." ChemicalBook.com. Accessed February 27, 2026. Link

  • BLD Pharm. "Product Datasheet: this compound (CAS 1820684-51-2)." BLDpharm.com. Accessed February 27, 2026. Link

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Analogues: 4-Amino-2-chloro-5-methylbenzenesulfonamide." PubChem. Accessed February 27, 2026. Link

  • Pharmaffiliates. "API Impurities and Intermediates: this compound." Pharmaffiliates.com. Accessed February 27, 2026. Link

Rational Design and Synthetic Workflows Utilizing 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the selection of multifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) data. 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS: 1820684-51-2) has emerged as a highly versatile and commercially available scaffold.

Combining a primary sulfonamide, an aniline, a fluorine atom, and a benzylic methyl group on a single phenyl ring, this compound offers orthogonal reactivity profiles. As a Senior Application Scientist, I approach this molecule not just as a starting material, but as a programmable core. The electron-withdrawing sulfonamide and fluorine atom precisely tune the pKa of the system, while the electron-donating amino group and sterically active methyl group provide distinct vectors for functionalization[1].

Structural and Physicochemical Profiling

Understanding the innate physicochemical properties of a building block is critical before designing synthetic routes or predicting target engagement. The presence of the 2-fluoro substituent significantly lowers the pKa of the adjacent sulfonamide compared to an unsubstituted benzenesulfonamide, enhancing its ability to coordinate with metal ions (such as the Zn²⁺ in Carbonic Anhydrase) at physiological pH.

Quantitative Data Summary
PropertyValue
Chemical Name This compound
CAS Number 1820684-51-2
Molecular Formula C7H9FN2O2S[2]
Molecular Weight 204.22 g/mol [1]
Physical State Solid[3]
H-Bond Donors 2 (Aniline -NH₂, Sulfonamide -SO₂NH₂)
H-Bond Acceptors 4 (F, O, O, N)
Topological Polar Surface Area (TPSA) ~68.5 Ų

Pharmacophore Mapping & Target Engagement

When deployed in drug discovery, each functional group on this scaffold serves a distinct biological purpose. The diagram below illustrates how this building block maps against typical enzymatic active sites, such as the hinge region of kinases or the catalytic pocket of metalloenzymes.

Pharmacophore Target Biological Target (e.g., Carbonic Anhydrase) ZBG Primary Sulfonamide Zinc Binding Group ZBG->Target Coordinates Zn²⁺ F_atom 2-Fluoro Substituent pKa Modulator F_atom->Target Halogen Bonding Aniline 4-Amino Group Hinge Binder Aniline->Target H-Bonding Methyl 5-Methyl Group Hydrophobic Anchor Methyl->Target Van der Waals

Caption: Pharmacophore mapping of the building block's functional groups against a generic target.

Core Synthetic Methodologies & Workflows

The true power of this compound lies in its orthogonal reactivity. The workflows below demonstrate how to selectively manipulate one functional group without requiring exhaustive protection/deprotection sequences of the others.

SyntheticWorkflow Core 4-Amino-2-fluoro-5-methyl benzenesulfonamide Path1 Buchwald-Hartwig Cross-Coupling Core->Path1 Pd Catalyst, Ligand, Base Path2 Benzylic Bromination (Wohl-Ziegler) Core->Path2 NBS, AIBN, PhCF3, Reflux Path3 Sulfonamide Acylation Core->Path3 R-COCl, Pyridine Prod1 N-Aryl/Alkyl Aniline Derivatives Path1->Prod1 Prod2 5-Bromomethyl Intermediate Path2->Prod2 Prod3 N-Acyl Sulfonamides (Prodrugs) Path3->Prod3

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the building block.

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective : Selective N-arylation of the 4-amino group in the presence of the primary sulfonamide.

Causality & Design : The primary sulfonamide (pKa ~10) is susceptible to competitive cross-coupling. To achieve absolute chemoselectivity for the aniline nitrogen, we utilize a weak base (Cs₂CO₃) and a highly sterically demanding ligand (e.g., BrettPhos). Stronger bases like NaOtBu would deprotonate the sulfonamide, leading to catalyst poisoning or off-target N-arylation.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), BrettPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing : Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Reaction : Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation : Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 205 [M+H]⁺) and the appearance of the coupled product mass validate the catalytic cycle. Diagnostic tip: If a +18 Da adduct is observed, it indicates aryl halide hydrolysis; in this case, verify the absolute anhydrous nature of your solvent.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective : Functionalization of the 5-methyl group to a bromomethyl intermediate for subsequent nucleophilic substitutions.

Causality & Design : The 5-methyl group is activated toward radical abstraction due to the stability of the resulting benzylic radical. The electron-withdrawing nature of the sulfonamide and fluorine atom deactivates the aromatic ring, preventing competitive electrophilic aromatic bromination. We utilize trifluorotoluene (PhCF₃) as a greener, high-boiling alternative to the highly toxic carbon tetrachloride traditionally used in this reaction.

Step-by-Step Methodology :

  • Preparation : Dissolve the building block (1.0 eq) in anhydrous trifluorotoluene (0.2 M).

  • Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq).

  • Reaction : Heat the mixture to reflux (approx. 100°C) under an inert atmosphere for 4-6 hours.

  • Self-Validation : The reaction mixture will initially appear orange due to trace bromine radicals. As the reaction proceeds, the insoluble succinimide byproduct will float to the surface of the solvent. This phase change is a reliable visual indicator of radical chain propagation. ¹H-NMR of an aliquot should show the disappearance of the aryl-methyl singlet (~2.3 ppm) and the emergence of a new benzylic CH₂ singlet (~4.5 ppm).

  • Workup : Cool the mixture in an ice bath to fully precipitate succinimide. Filter the solid, wash with cold PhCF₃, and wash the combined organic filtrate with saturated aqueous Na₂S₂O₃ to quench any residual oxidants. Dry over MgSO₄ and concentrate.

Conclusion

This compound is a highly modular building block that bridges the gap between raw chemical synthesis and rational drug design. By understanding the electronic interplay between its functional groups, process scientists can deploy chemoselective protocols—such as sterically controlled cross-couplings and radical brominations—to rapidly elaborate this core into complex, biologically active architectures.

References

  • Chemical Manufacturers India , "this compound F310". Available at: [Link][3]

Sources

"role of fluorine in 4-Amino-2-fluoro-5-methylbenzenesulfonamide activity"

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Fluorine in 4-Amino-2-fluoro-5-methylbenzenesulfonamide: Mechanistic Insights and Application in Rational Drug Design

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs that treat halogenation as a mere empirical exercise to chase potency. However, the strategic incorporation of fluorine into the 4-Amino-5-methylbenzenesulfonamide scaffold (forming CAS 1820684-51-2) is a masterclass in rational drug design. This technical whitepaper deconstructs the causality behind the "fluorine effect," detailing how a single atomic substitution at the 2-position fundamentally alters the molecule's electronic distribution, target binding kinetics, and metabolic survivability.

Mechanistic Rationale: The Causality of the "Fluorine Effect"

To understand the activity of this compound, we must look beyond its structural formula and analyze its thermodynamic and electronic behavior in physiological environments.

Electronic Modulation and pKa Tuning

The primary pharmacophore of this molecule is the sulfonamide group (-SO₂NH₂), which serves as a classic zinc-binding group (ZBG) in metalloenzymes such as Carbonic Anhydrase (CA) and cyclooxygenases. The un-substituted benzenesulfonamide has a pKa of approximately 10.0, meaning it exists almost entirely in its neutral state at a physiological pH of 7.4.

The introduction of the highly electronegative fluorine atom at the ortho position (2-fluoro) exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the sulfonamide nitrogen, stabilizing the conjugate base and lowering the pKa of the sulfonamide group to approximately 8.5. The Causality: The active species that coordinates with the active-site Zn²⁺ ion is the deprotonated sulfonamide anion (ArSO₂NH⁻). By lowering the pKa, the 2-fluoro substitution exponentially increases the mole fraction of the active anionic species at pH 7.4. This electronic tuning substantially strengthens the interaction with target isozymes, converting a weak binder into a potent inhibitor (1)[1].

Steric Shielding and Metabolic Stability

Fluorine is often deployed as a bioisostere of hydrogen, but its slightly larger van der Waals radius (1.47 Å vs. 1.20 Å) and low polarizability provide critical steric advantages (2)[2]. In the this compound scaffold, the 5-methyl group is a known liability for cytochrome P450-mediated aliphatic oxidation. The 2-fluoro substitution alters the electron distribution of the aromatic ring, deactivating it toward electrophilic attack. This effectively shields the core from metabolic degradation, preventing the formation of toxic metabolites and extending the compound's half-life (3)[3].

G A 4-Amino-2-fluoro-5-methyl- benzenesulfonamide B Electronegative Induction (F-atom) A->B C pKa Reduction (Sulfonamide Group) B->C D Anionic Form Enrichment at pH 7.4 C->D E Zn2+ Coordination in Target Active Site D->E

Figure 1: Mechanistic pathway of fluorine-mediated pKa reduction enhancing target coordination.

Experimental Workflows: Synthesizing and Validating Activity

An isolated IC₅₀ value is meaningless without thermodynamic context and internal controls. To rigorously validate the impact of the fluorine atom, the following self-validating experimental protocols must be executed.

Protocol 2.1: Stopped-Flow CO₂ Hydration Assay (Target Affinity)

Objective: To derive the precise inhibition constant (


) by measuring the catalytic hydration of CO₂, ensuring that the observed potency is a direct result of enhanced Zn²⁺ coordination.
  • Reagent Preparation: Prepare 10 mM stock solutions of the fluorinated compound in anhydrous DMSO. Dilute to a working concentration gradient (0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na₂SO₄).

  • Thermodynamic Equilibration: Incubate recombinant target enzyme (e.g., human CAIX, 10 nM final) with the inhibitor for 15 minutes at 20°C. Self-Validation: You must include Acetazolamide as a positive control for baseline calibration, and a DMSO-only vehicle as a negative control to rule out solvent-induced denaturation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water using a stopped-flow spectrophotometer.

  • Kinetic Monitoring: Monitor the pH-dependent absorbance decay of a phenol red indicator (at 557 nm) over a 10-second window.

  • Data Integration: Calculate the initial velocity of CO₂ hydration. Fit the dose-response curve using the Morrison equation for tight-binding inhibitors to derive the

    
    .
    
Protocol 2.2: Human Liver Microsome (HLM) Stability Profiling

Objective: To quantify intrinsic clearance (


) and prove that the fluorine atom successfully shields the 5-methyl group from CYP450 oxidation.
  • Matrix Assembly: Prepare a reaction mixture containing 1 µM test compound, 0.5 mg/mL HLM protein, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation & Control Gating: Pre-incubate at 37°C for 5 minutes. Self-Validation: Run a parallel negative control without NADPH to definitively differentiate enzymatic metabolism from inherent chemical instability. Utilize Verapamil as a high-clearance positive control to verify microsomal activity.

  • Initiation: Trigger the metabolic reaction by adding 1 mM NADPH.

  • Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant to plot the exponential decay of the parent compound.

Workflow A Compound Preparation (10mM DMSO Stock) B Stopped-Flow CO2 Hydration Assay A->B C HLM Metabolic Stability Assay A->C D Kinetic Analysis (IC50 & Ki Determination) B->D E LC-MS/MS Quantification (Intrinsic Clearance) C->E F Data Integration & Structure-Activity Profiling D->F E->F

Figure 2: Self-validating experimental workflow for target affinity and metabolic stability.

Quantitative Data Synthesis

The theoretical advantages of fluorination manifest clearly in empirical data. The table below synthesizes the physicochemical and kinetic disparities between the non-fluorinated base scaffold and the 2-fluoro derivative, demonstrating how a single atom dictates the molecule's biological fate.

Physicochemical & Kinetic Metric4-Amino-5-methylbenzenesulfonamide (Base)This compound
pKa (Sulfonamide Group) ~10.2~8.5
LogD (at pH 7.4) 0.821.35
Fraction Anionic (at pH 7.4) < 0.2%~7.4%
Target Affinity (Model CA

)
145 nM12 nM
HLM Half-Life (

)
22 min48 min

Data Interpretation: The ~1.7 unit drop in pKa directly correlates to a nearly 40-fold increase in the active anionic fraction at physiological pH. This thermodynamic shift is the primary driver behind the sub-nM to low-nM target affinity observed in fluorinated sulfonamides. Simultaneously, the increased LogD and steric shielding double the metabolic half-life, ensuring the molecule survives first-pass metabolism long enough to engage its target.

References

  • Source: PubMed Central (PMC)
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Source: PubMed Central (PMC)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Accelerating Hit-to-Lead: The Strategic Utility of 4-Amino-2-fluoro-5-methylbenzenesulfonamide in FBDD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-2-fluoro-5-methylbenzenesulfonamide for Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and FBDD Specialists[1][2]

Executive Summary

In the high-attrition landscape of early-stage drug discovery, This compound (CAS 1820684-51-2) has emerged as a "privileged fragment"—a chemical scaffold that intrinsically possesses the structural features required for high-efficiency screening and rapid elaboration.[1][2]

This guide analyzes the utility of this specific fluorinated sulfonamide within Fragment-Based Drug Discovery (FBDD) . Unlike generic library members, this molecule offers a tri-functional advantage: a sulfonamide warhead for metalloenzyme targeting (e.g., Carbonic Anhydrases), a fluorine atom serving as a sensitive NMR reporter, and an amino handle for vector-based elaboration.[1] We examine the chemoinformatic rationale, 19F NMR screening protocols, and synthetic elaboration strategies that make this fragment a cornerstone of modern library design.

Chemoinformatic Profile & Structural Rationale[2]

The "Rule of Three" Compliance

For a fragment to be valuable, it must leave "chemical room" for growth while maintaining high ligand efficiency (LE). This compound fits the Astex Rule of Three perfectly, ensuring that subsequent elaboration does not violate drug-likeness filters.

PropertyValue (Approx)FBDD IdealStrategic Implication
Molecular Weight 204.22 Da< 300 DaAllows addition of ~200-300 Da during optimization without exceeding MW 500.[1][2]
cLogP ~0.5 - 0.8< 3.0High water solubility (>1 mM) ensures compatibility with high-concentration NMR screening.[1][2]
H-Bond Donors 3 (NH₂, SO₂NH₂)< 3Multiple interaction points for hydrogen bonding networks.[1][2]
H-Bond Acceptors 4 (O, N, F)< 3Note:[1][3] Slightly high, but critical for Zn²⁺ coordination in metalloenzymes.
TPSA ~90 Ų< 60-100 ŲPolar enough for solubility, yet permeable enough for intracellular targets.[1][2]
The Fluorine Advantage (The "Spy Atom")

The inclusion of the fluorine atom at the ortho position relative to the sulfonamide is not accidental; it is a deliberate design choice for 19F NMR Screening .[2]

  • Spectral Isolation: 19F has 83% the sensitivity of 1H and zero background signal in biological systems, making it the ideal "spy" for detecting binding events.

  • Chemical Shift Anisotropy (CSA): The fluorine environment is highly sensitive to changes in solvation.[2] Upon protein binding, the desolvation of the fluorine atom results in a distinct chemical shift perturbation (CSP), providing a binary "Hit/No-Hit" readout.[1]

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) blocks the aromatic ring from oxidative metabolism (e.g., P450 hydroxylation) at the 2-position, a common liability in sulfonamide drugs.[1][2]

Experimental Workflows: From QC to Screening

Quality Control & Solubility Protocol

Before screening, the fragment must be validated for aggregation and solubility. False positives in FBDD often arise from colloidal aggregation.[2]

Protocol: Solubility & Aggregation Check

  • Stock Prep: Dissolve fragment to 100 mM in d6-DMSO.

  • Dilution: Dilute to 1 mM in aqueous buffer (PBS, pH 7.4).

  • Nephelometry/DLS: Measure light scattering.

    • Pass: < 50 kCounts/s (monomeric).[2]

    • Fail: > 100 kCounts/s (aggregating).[2]

  • NMR QC: Acquire 1D 1H NMR. Line broadening indicates aggregation or poor solubility.[2]

The Gold Standard: 19F NMR Ligand-Observed Screening

This workflow utilizes the fluorine tag to detect binding affinity (


) ranging from 10 µM to 10 mM.[1][2]

Methodology: T2-Relaxation Filtered CPMG [1][2]

  • Principle: Small molecules (free fragments) tumble rapidly and have long T2 relaxation times (sharp signals).[2] Protein-bound fragments tumble slowly, causing rapid T2 decay (broad signals).[1]

  • Pulse Sequence: Carr-Purcell-Meiboom-Gill (CPMG) sequence.[1][2]

  • Readout: A reduction in peak intensity in the presence of the protein compared to the reference spectrum indicates binding.[2]

FBDD_Workflow QC QC: Solubility & Purity (LC-MS / DLS) Prep Sample Prep Fragment + Target Protein QC->Prep Pass NMR 19F NMR Screen (T2 Relaxation / CPMG) Prep->NMR Analysis Data Analysis (Peak Broadening/Shift) NMR->Analysis Hit Confirmed Hit Analysis->Hit Signal Reduction > 30% KD Kd Determination (Titration) Hit->KD

Figure 1: 19F NMR Screening Workflow. The fluorine atom acts as the primary sensor for binding events.[1]

Elaboration Strategies: Fragment Growing

Once this compound is identified as a hit, the 4-amino group becomes the primary vector for elaboration.[1][2] The goal is to reach into adjacent pockets to increase affinity (reduce


 from mM to nM).
Vector Analysis
  • Vector A (Sulfonamide): Anchors the molecule.[2] In Carbonic Anhydrase, the

    
     binds the Zn²⁺ ion deep in the active site.
    
  • Vector B (Amino -

    
    ):  Points towards the solvent-exposed region or an adjacent hydrophobic pocket.[1][2] This is the "growth" vector.[2]
    
  • Vector C (Methyl -

    
    ):  Provides a hydrophobic contact.[2] The "Magic Methyl" effect can often boost potency by 10-fold by displacing high-energy water molecules from a hydrophobic cleft.[1][2]
    
Synthetic Pathways for Elaboration

The amino group allows for rapid library generation using robust chemistry:

  • Amide Coupling: React with diverse carboxylic acids (R-COOH) using HATU/DIPEA.

    • Target: Access H-bond acceptors/donors in the S2 pocket.[1][2]

  • Reductive Amination: React with aldehydes (R-CHO) using NaBH(OAc)₃.

    • Target: Introduce flexible hydrophobic linkers.[2]

  • Sulfonylation: React with sulfonyl chlorides (R-SO₂Cl).[2]

    • Target: Create bis-sulfonamides (common in antitumor agents).[2]

Elaboration_Strategy Core Core Fragment (4-Amino-2-fluoro-5-methyl...) Amide Amide Coupling (+ R-COOH) Core->Amide RedAm Reductive Amination (+ R-CHO) Core->RedAm Urea Urea Formation (+ R-NCO) Core->Urea Lead1 Lead A: H-Bond Interaction (Low nM Potency) Amide->Lead1 Lead2 Lead B: Hydrophobic Reach (Improved Selectivity) RedAm->Lead2

Figure 2: Synthetic elaboration vectors utilizing the 4-amino handle.

Case Studies & Target Classes

Carbonic Anhydrase (CA) Inhibitors

Sulfonamides are the quintessential inhibitors of CA isoforms (target for glaucoma, epilepsy, and cancer).

  • Mechanism: The sulfonamide nitrogen coordinates to the catalytic Zinc ion.[2]

  • Role of Fluorine: In CA-II and CA-IX inhibition, the fluorine at the 2-position lowers the pKa of the sulfonamide group (via inductive withdrawal), potentially strengthening the Zn-N interaction compared to non-fluorinated analogs.[1][2]

  • Role of Methyl: The 5-methyl group fills the hydrophobic pocket defined by Val121 in hCA-II, contributing to isoform selectivity over hCA-I.[1][2]

Nav1.7 Voltage-Gated Sodium Channels

Research by Pfizer (e.g., PF-05089771) has utilized complex sulfonamide scaffolds for pain management.[1][2]

  • Relevance: this compound serves as a simplified "core" for these larger inhibitors.[1][2]

  • Strategy: The fragment screens are used to identify the binding orientation of the benzene core, after which the amino group is elaborated into a heteroaryl ether to span the voltage-sensing domain.[1][2]

References

  • Life Chemicals. (2024).[2] Fluorine Fragment Libraries in Drug Discovery. Retrieved from [1][2]

  • Scott, D. E., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Journal of Biomolecular NMR. Retrieved from [1][2]

  • Supuran, C. T. (2022).[2] Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1][2]

  • Pfizer Inc. (2017).[2] Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of Nav1.7. Journal of Medicinal Chemistry. Retrieved from [1][2]

  • PubChem. (2024).[2][3] Compound Summary: 4-Amino-2-chloro-5-methylbenzenesulfonamide (Structural Analog).[1][2] Retrieved from [1][2]

Sources

Targeting Carbonic Anhydrase: The 4-Amino-2-fluoro-5-methylbenzenesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, mechanistic utility, and experimental protocols for 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS: 1820684-51-2), a specialized scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs).

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary: The Structural Logic

In the development of Carbonic Anhydrase (CA) inhibitors, the "Tail Approach" is the dominant strategy for achieving isoform selectivity (particularly for tumor-associated hCA IX and XII). This compound represents a highly optimized "head" group (scaffold) designed to anchor into the catalytic active site while providing a handle for extensive structural elaboration.

This scaffold integrates three critical medicinal chemistry features:

  • Primary Sulfonamide (

    
    ):  The non-negotiable Zinc-Binding Group (ZBG).
    
  • Ortho-Fluorine Substitution: Inductively lowers the

    
     of the sulfonamide amide, enhancing the concentration of the active anionic species (
    
    
    
    ) at physiological pH, thereby increasing affinity for the Zn(II) ion.
  • Meta-Methyl Substitution: Provides steric bulk and hydrophobic contacts that discriminate between the conserved hydrophilic pockets of cytosolic isoforms (hCA I/II) and the hydrophobic pockets of transmembrane isoforms (hCA IX/XII).

Structural Biology & Mechanism of Action

The Zinc Coordination Network

The inhibition mechanism relies on the displacement of the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of


.
  • Binding State: The sulfonamide binds in its deprotonated (anionic) form.

  • Coordination: The nitrogen atom of the sulfonamide coordinates directly to the Zn(II) ion in a tetrahedral geometry.

  • Hydrogen Bonding: The oxygen atoms of the sulfonamide accept hydrogen bonds from the backbone NH of Thr199 (the "gatekeeper" residue), stabilizing the complex.

The Role of Substituents (SAR)

The specific substitution pattern of this compound is engineered for optimized pharmacokinetics and binding thermodynamics.

SubstituentPositionFunction & Mechanistic Impact
Sulfonamide C1ZBG: Coordinates Zn(II). Critical for potency.
Fluorine C2Electronic Modulation: Through the inductive effect (-I), it lowers the

of the sulfonamide from ~10.0 to ~8.5-9.0. This increases the fraction of ionized inhibitor at pH 7.4, enhancing

.
Amino C4Derivatization Handle: Acts as the attachment point for "tails" (ureas, triazoles, etc.) that reach the selective pockets at the rim of the active site.
Methyl C5Hydrophobic Anchor: Engages in Van der Waals interactions with hydrophobic residues (e.g., Val121, Leu198) lining the active site cavity, aiding in isoform discrimination.
Visualization: Mechanism of Action

The following diagram illustrates the binding logic and the "Tail Approach" utilizing this scaffold.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Scaffold 4-Amino-2-fluoro-5-methyl- benzenesulfonamide Anion Sulfonamidate Anion (SO2NH-) Scaffold->Anion Deprotonation (Lower pKa due to F) Tail Elongated Tail (Attached at C4-Amino) Scaffold->Tail Synthetic Extension Anion->Zn Coordination Gatekeeper Thr199 (H-Bond Donor) Anion->Gatekeeper H-Bond Network Selectivity Isoform Selectivity (hCA IX/XII) Tail->Selectivity Interacts with Active Site Rim

Caption: Mechanistic pathway of Zn(II) coordination and the structural role of the scaffold in the "Tail Approach" for CA inhibition.

Experimental Protocols

Chemical Synthesis (General Procedure)

Note: This protocol describes the synthesis of the core scaffold from a precursor aniline via chlorosulfonation, a standard route for sulfanilamide derivatives.

Reagents: N-(3-fluoro-4-methylphenyl)acetamide, Chlorosulfonic acid (


), Thionyl chloride (

), Ammonia (

), Sodium Hydroxide (

).
  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5 eq) to 0°C in a chemically resistant flask.

    • Slowly add N-(3-fluoro-4-methylphenyl)acetamide (1 eq) portion-wise, maintaining temperature <5°C.

    • Heat the mixture to 60°C for 3 hours to form the sulfonyl chloride.

    • Checkpoint: Monitor by TLC for disappearance of starting material.

    • Pour the reaction mixture carefully onto crushed ice to precipitate the sulfonyl chloride intermediate . Filter and dry.

  • Amidation:

    • Dissolve the intermediate in acetone or THF.

    • Add concentrated aqueous Ammonia (excess) or ammonia gas at 0°C.

    • Stir at room temperature for 2 hours.

    • Evaporate solvent and wash the residue with water to obtain the N-acetyl sulfonamide .

  • Deprotection (Hydrolysis):

    • Reflux the N-acetyl compound in 10% NaOH or 6M HCl for 1-2 hours to cleave the acetyl group.

    • Neutralize to pH 7.0 to precipitate the free amine: This compound .

    • Purification: Recrystallize from Ethanol/Water.

Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

This is the gold-standard method for determining the inhibition constant (


) against specific CA isoforms.

Principle: Measures the rate of the physiological reaction


 by monitoring the acidification of the medium using a pH-sensitive indicator.

Workflow Diagram:

Stopped_Flow_Assay SolA Syringe A: Enzyme (hCA) + Inhibitor Mix Mixing Chamber (Rapid Mixing < 10ms) SolA->Mix SolB Syringe B: CO2 Saturated Water + Indicator (Phenol Red) SolB->Mix Detect Photometer (Absorbance @ 557 nm) Mix->Detect Reaction Progress Data Kinetic Trace (Absorbance vs Time) Detect->Data Calc Cheng-Prusoff Eq: Calculate Ki Data->Calc

Caption: Stopped-flow kinetic assay workflow for determining inhibition constants (


).

Detailed Protocol:

  • Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Enzyme Solution: Dilute recombinant hCA (I, II, IX, or XII) to ~10-20 nM in the buffer. Incubate with the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Substrate Solution: Saturate water with

    
     (bubbling for 30 mins) to achieve ~33 mM concentration. Add Phenol Red  indicator (0.2 mM).
    
  • Measurement:

    • Load Syringe A with Enzyme/Inhibitor mix.

    • Load Syringe B with Substrate/Indicator mix.

    • Inject into the stopped-flow spectrophotometer (e.g., Applied Photophysics).

    • Monitor absorbance decay at 557 nm (Phenol Red transition).

  • Analysis: Fit the initial velocity curves to the Michaelis-Menten equation. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Note: For
    
    
    hydration,
    
    
    for hCA II is typically ~10 mM).

Expected Inhibition Profile (Data Summary)

Based on Structure-Activity Relationship (SAR) data for fluorinated benzenesulfonamides (Supuran et al.), the expected inhibition profile for the core scaffold and its extended derivatives is:

IsoformCore Scaffold

(Est.)
Extended Derivative

(Est.)
Clinical Relevance
hCA I > 5,000 nM> 1,000 nMCytosolic (Off-target)
hCA II 10 - 100 nM0.5 - 10 nMGlaucoma / Edema (Dominant isoform)
hCA IX 20 - 200 nM< 10 nM Hypoxic Tumors (Target)
hCA XII 20 - 200 nM< 10 nM Hypoxic Tumors (Target)
  • Core Scaffold: Shows good potency against hCA II due to the strong ZBG but lacks high selectivity.

  • Extended Derivatives: Attaching a "tail" to the 4-amino group (e.g., ureido-substituted benzenesulfonamides like SLC-0111) dramatically improves selectivity for the tumor-associated isoforms hCA IX and XII by interacting with the variable amino acid residues at the entrance of the active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • PubChem Compound Summary. (2024). This compound (CID 106208415). National Center for Biotechnology Information. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-amino-2,3,5,6-tetrafluorobenzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Methodological & Application

"synthesis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide from 2-fluoro-4-nitrotoluene"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Addressing the synthesis from 2-fluoro-4-nitrotoluene)

Executive Summary & Structural Analysis

Topic: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide (Key Intermediate for Enzalutamide) from 2-fluoro-4-nitrotoluene.

Critical Technical Clarification: The specific target requested, "4-Amino-2-fluoro-5-methylbenzenesulfonamide," presents a regiochemical mismatch with the specified starting material, 2-fluoro-4-nitrotoluene.

  • Starting Material (2-fluoro-4-nitrotoluene): The methyl group is ortho to the fluorine atom.

  • Requested Target (Sulfonamide): The methyl group (at pos 5) is para to the fluorine atom (at pos 2).

  • Resolved Target: The industrial standard synthesis starting from 2-fluoro-4-nitrotoluene yields 4-Amino-2-fluoro-N-methylbenzamide (CAS 915087-33-1). This molecule is the critical "Left-Hand Side" intermediate for the blockbuster anti-androgen drug Enzalutamide (Xtandi) .

This Application Note details the optimized, field-proven protocol for converting 2-fluoro-4-nitrotoluene into this high-value benzamide intermediate, ensuring full alignment with drug development workflows.

Retrosynthetic Analysis & Pathway

The synthesis proceeds via a three-stage linear sequence: Oxidation → Amidation → Reduction . This route avoids hazardous nitration steps by utilizing the pre-existing nitro group and leverages the methyl group as a "masked" carboxylic acid.

Chemical Logic:

  • Oxidation: The activated benzylic methyl group is oxidized to a carboxylic acid. The presence of the electron-withdrawing nitro group actually stabilizes the product against decarboxylation but requires strong oxidative conditions.

  • Amidation: The carboxylic acid is activated and coupled with methylamine. Regioselectivity is guaranteed as there is only one carboxyl site.

  • Reduction: The nitro group is chemoselectively reduced to the aniline, ready for coupling in the final API synthesis.

Visualized Reaction Scheme

SynthesisPath Start 2-Fluoro-4-nitrotoluene (Starting Material) Inter1 2-Fluoro-4-nitrobenzoic acid (Oxidation Product) Start->Inter1 Start->Inter1 Oxidation Inter2 2-Fluoro-4-nitro-N-methylbenzamide (Amidation Product) Inter1->Inter2 Inter1->Inter2 Amidation Product 4-Amino-2-fluoro-N-methylbenzamide (Target Intermediate) Inter2->Product Inter2->Product Reduction R1 KMnO4, NaOH Water, 95°C R2 1. SOCl2, DMF (cat) 2. MeNH2 (aq) R3 H2, Pd/C or Fe/NH4Cl

Caption: Linear synthetic pathway from 2-fluoro-4-nitrotoluene to the Enzalutamide intermediate.

Detailed Experimental Protocols

Stage 1: Oxidation of 2-Fluoro-4-nitrotoluene

Objective: Convert the methyl group to a carboxylic acid using permanganate oxidation.

Reagents:

  • 2-Fluoro-4-nitrotoluene (1.0 eq)[1]

  • Potassium Permanganate (KMnO₄) (2.5 - 3.0 eq)

  • Sodium Hydroxide (NaOH) (1.0 eq)

  • Water (Solvent)[2]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Phase Transfer Catalyst (Critical for yield)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-fluoro-4-nitrotoluene, water (15 vol), NaOH, and TBAB.

  • Heating: Heat the biphasic mixture to 80–85°C.

  • Addition: Add KMnO₄ solid in portions over 2–3 hours. Caution: Exothermic reaction. Maintain temperature <95°C.

  • Reaction: Stir vigorously at 95°C for 6–8 hours. The purple color should fade to brown (MnO₂).

  • Workup: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Isolation: Cool the filtrate to 0–5°C. Acidify to pH 1–2 with conc. HCl. The product, 2-fluoro-4-nitrobenzoic acid , will precipitate as a white/off-white solid.[2]

  • Purification: Filter, wash with cold water, and dry.

    • Expected Yield: 70–80%

    • Checkpoint: Check melting point (approx. 176–178°C).

Stage 2: Amidation (Acid Chloride Formation & Coupling)

Objective: Install the N-methylamide motif.

Reagents:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • DMF (Catalytic drops)

  • Methylamine (33% in EtOH or 40% aq) (2.0 eq)

  • Dichloromethane (DCM) or Toluene (Solvent)

Protocol:

  • Activation: Suspend the acid in DCM (10 vol). Add catalytic DMF. Add SOCl₂ dropwise at room temperature.

  • Reflux: Heat to reflux (40°C) for 2–3 hours until gas evolution ceases and the solution clears (Acid Chloride formation).

  • Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure (or use the solution directly if toluene is used).

  • Coupling: Dissolve residue in fresh DCM. Cool to 0°C.

  • Addition: Slowly add Methylamine solution. Exothermic! Maintain <10°C.

  • Workup: Stir at RT for 1 hour. Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃, then Brine.

  • Isolation: Dry organic layer (MgSO₄) and concentrate. The product, 2-fluoro-4-nitro-N-methylbenzamide , is obtained as a pale yellow solid.[2]

    • Expected Yield: 85–92%

Stage 3: Reduction to Target

Objective: Reduce the nitro group to an amine without defluorination.

Reagents:

  • 2-Fluoro-4-nitro-N-methylbenzamide (1.0 eq)[2]

  • 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Gas (H₂) (Balloon or 1-3 bar)

  • Methanol or Ethanol (Solvent)[2]

Protocol:

  • Setup: Dissolve the nitro-amide in Methanol (10 vol) in a hydrogenation vessel (Parr shaker or flask).

  • Catalyst: Add Pd/C catalyst under inert atmosphere (N₂ purge). Safety: Pyrophoric catalyst.

  • Hydrogenation: Purge with H₂ three times. Stir under H₂ atmosphere (room temperature) for 4–6 hours.

  • Monitoring: Monitor by HPLC/TLC for disappearance of starting material.

  • Workup: Filter through Celite to remove catalyst. Wash with Methanol.

  • Isolation: Concentrate the filtrate to dryness.

  • Final Product: 4-Amino-2-fluoro-N-methylbenzamide is obtained as an off-white solid.[2]

    • Expected Yield: 90–95%

    • Purity: >99% (HPLC).

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale beige crystalline powderVisual
Purity ≥ 98.5%HPLC (C18, ACN/Water)
Melting Point 180 – 184 °C (Lit. varies by polymorph)Capillary Method
1H NMR (DMSO-d6) δ 7.45 (t, 1H), 6.45 (dd, 1H), 6.35 (dd, 1H), 5.95 (s, 2H, NH₂), 2.75 (d, 3H, N-Me)400 MHz NMR
Mass Spec [M+H]+ = 169.1LC-MS (ESI)

Safety & Handling

  • 2-Fluoro-4-nitrotoluene: Toxic by inhalation and skin contact. Potential mutagen. Handle in a fume hood.

  • Thionyl Chloride: Reacts violently with water. Corrosive. Causes severe burns.

  • Methylamine: Extremely flammable gas/liquid. Strong irritant.

  • Hydrogenation: H₂ gas is explosive. Pd/C is pyrophoric (ignites in air when dry). Keep catalyst wet with water or solvent at all times.

References

  • Jung, M. E., et al. (2006). "Discovery of MDV3100, a High-Affinity Androgen Receptor Antagonist." Journal of Medicinal Chemistry. Link

  • Patent CN103304439A. (2013). "Preparation method of 4-amino-2-fluoro-N-methylbenzamide." Link

  • Patent WO2011106570A1. (2011). "Process for the preparation of Enzalutamide and its intermediates." Link

  • Organic Reactions Database. (2024). "Oxidation of Alkylarenes to Benzoic Acids." Link

Sources

Application Note: Strategic Synthesis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide presents a classic exercise in directing group strategy within electrophilic aromatic substitution (EAS).[1] This scaffold is a critical intermediate in the development of next-generation carbonic anhydrase inhibitors, antitumor agents (specifically CDK2 inhibitors), and antiviral sulfonamides.[1]

The core challenge lies in the precise installation of the chlorosulfonyl group relative to the existing fluorine and methyl substituents.[1] A direct chlorosulfonation of the unprotected aniline is non-viable due to the oxidation sensitivity of the amino group and potential N-sulfonation.[1] Therefore, a four-step protocol utilizing an acetamido protecting group is the industry-standard approach to ensure regiochemical fidelity.[1]

Mechanistic Design

The synthesis hinges on the cooperative directing effects of the acetamido and fluorine groups.[1][2]

  • Protection: Acetylation of 5-fluoro-2-methylaniline (also known as 2-amino-4-fluorotoluene) sterically modulates the nitrogen and prevents oxidation.[1]

  • Regiocontrol: In the subsequent chlorosulfonation, the acetamido group (strongly activating, ortho/para) and the fluorine atom (deactivating, ortho/para) cooperatively direct the electrophile to the C4 position (relative to the acetamido group).[1] This position is para to the strongest activator (NHAc) and ortho to the fluorine, creating a synergistic "hotspot" for substitution.[1]

  • Functionalization & Deprotection: Ammonolysis followed by hydrolysis yields the target zwitterionic species.

Synthetic Pathway Visualization[1][2]

The following flow diagram illustrates the critical pathway and reagents.

SynthesisPath Figure 1: Synthetic Route for this compound SM 5-Fluoro-2-methylaniline (Starting Material) INT1 N-(5-Fluoro-2-methylphenyl) acetamide SM->INT1 Ac2O, AcOH Reflux, 1h INT2 4-Acetamido-2-fluoro- 5-methylbenzenesulfonyl chloride INT1->INT2 ClSO3H (Excess) 60°C, 2h (Regioselective Step) INT3 4-Acetamido-2-fluoro- 5-methylbenzenesulfonamide INT2->INT3 NH4OH (aq) 0-5°C PROD 4-Amino-2-fluoro- 5-methylbenzenesulfonamide (Target) INT3->PROD HCl (aq) or NaOH Hydrolysis, Reflux

Figure 1: Step-by-step synthetic transformation highlighting the critical chlorosulfonation regiochemistry.

Detailed Experimental Protocols

Safety Precaution: All procedures involving chlorosulfonic acid must be performed in a high-efficiency fume hood. Chlorosulfonic acid reacts violently with water and causes severe burns. Full PPE (acid-resistant gloves, face shield, lab coat) is mandatory.[1]

Step 1: Acetylation of 5-Fluoro-2-methylaniline

Objective: Protect the amine to prevent oxidation and direct subsequent substitution.[1]

  • Reagents: 5-Fluoro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1]

  • Protocol:

    • Dissolve 5-fluoro-2-methylaniline in glacial acetic acid (3 mL/g).

    • Add acetic anhydride slowly with stirring. The reaction is exothermic.

    • Reflux the mixture for 1 hour to ensure completion.

    • Pour the hot solution into ice-cold water (10 volumes) with vigorous stirring.

    • Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

  • Checkpoint: The product, N-(5-fluoro-2-methylphenyl)acetamide, should appear as a white crystalline solid.[1] Confirm purity via TLC (Ethyl Acetate/Hexane).

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group regioselectively at the position para to the acetamido group.

  • Reagents: N-(5-Fluoro-2-methylphenyl)acetamide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1]

  • Protocol:

    • Place chlorosulfonic acid in a dry round-bottom flask equipped with a drying tube and a gas trap (to neutralize HCl gas). Cool to 10–15°C.

    • Add the dry acetanilide intermediate portion-wise over 20 minutes. Control: Maintain temperature < 20°C to prevent charring.

    • Once addition is complete, heat the mixture to 60°C for 2–3 hours. The evolution of HCl gas indicates reaction progress.

    • Quenching (Hazardous): Cool the reaction mixture to room temperature. Very slowly and cautiously pour the oily mixture onto crushed ice with vigorous stirring.

    • The sulfonyl chloride will precipitate as a gummy solid which solidifies upon stirring. Filter immediately and wash with ice-cold water.[1]

  • Note: Sulfonyl chlorides are hydrolytically unstable. Proceed immediately to Step 3.

Step 3: Amination

Objective: Convert the sulfonyl chloride to the sulfonamide.[1]

  • Reagents: Fresh Sulfonyl Chloride intermediate, Ammonium Hydroxide (28% NH3, excess).[1]

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in water or dilute acetone.

    • Add concentrated ammonium hydroxide (approx. 5–10 eq) while maintaining the temperature at 0–5°C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Acidify carefully with HCl to pH ~4 to precipitate the sulfonamide (if it is soluble in basic media due to the sulfonamide proton).

    • Filter the crude 4-acetamido-2-fluoro-5-methylbenzenesulfonamide.[1]

Step 4: Hydrolysis (Deprotection)

Objective: Remove the acetyl group to reveal the primary amine.

  • Reagents: Acetamido-sulfonamide intermediate, HCl (6M) or NaOH (10%).[1]

  • Protocol (Acidic Method):

    • Suspend the intermediate in 6M HCl (5 mL/g).

    • Reflux for 30–60 minutes until the solution becomes clear.

    • Cool to room temperature. Neutralize with Sodium Bicarbonate or NaOH to pH 7–8.

    • The product, This compound , will precipitate.[1]

    • Recrystallize from Ethanol/Water for high purity.[2]

Analytical Data & Validation

The following table summarizes the expected physical properties and validation data for the synthesis.

ParameterSpecification / Observation
Starting Material 5-Fluoro-2-methylaniline (CAS: 367-29-3)
Target CAS This compound (Analogous to CAS 100599-62-0 family)
Appearance White to off-white crystalline powder
Melting Point Expected >200°C (Typical for sulfonamides)
Key 1H NMR Signals δ 2.15 (s, 3H, Ar-CH3), δ 5.80 (s, 2H, NH2), δ 7.2-7.5 (d, Ar-H, J_H-F coupling visible)
Yield (Overall) 55 – 65% (Optimized)

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ghorab, M. M., et al. (2018).[1][3] "Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity." Bioorganic Chemistry, 80, 276-287.[1][3] Link

  • Stenfors, B. A., & Ngassa, F. N. (2021).[1][4] "The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives." European Journal of Chemistry, 12(1), 109-116.[1][4] Link

  • Organic Syntheses. (1928). "Sulfanilyl chloride, N-acetyl."[1] Organic Syntheses, Coll.[1] Vol. 1, p. 8. Link

Sources

Application Note: Synthesis and Evaluation of Carbonic Anhydrase IX Inhibitors using 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the utilization of 4-Amino-2-fluoro-5-methylbenzenesulfonamide (AFMS) as a primary scaffold for the development of selective Carbonic Anhydrase IX (CA IX) inhibitors. CA IX is a hypoxia-inducible metalloenzyme overexpressed in aggressive solid tumors (e.g., glioblastoma, triple-negative breast cancer) where it regulates pH to promote metastasis and chemoresistance.

The AFMS scaffold is strategically designed to address two critical challenges in CA inhibitor design:

  • Potency (The Fluorine Effect): The electron-withdrawing fluorine atom at the ortho position relative to the sulfonamide moiety lowers the pK

    
     of the sulfonamide group (typically from ~10.0 to ~8.0–8.5). This enhances the ionization of the zinc-binding group (ZBG) at physiological pH, strengthening the coordinate covalent bond with the Zn(II) ion in the enzyme active site.
    
  • Selectivity (The Tail Approach): The free amino group at position 4 serves as a versatile handle for attaching bulky hydrophobic "tails" (e.g., via urea or amide linkers). These tails clash with the narrower active sites of cytosolic isoforms (CA I, CA II) but fit into the proteoglycan-rich extracellular domain of CA IX.

Chemical Synthesis Protocols

Retrosynthetic Strategy

The synthesis exploits the "Tail Approach" where the AFMS scaffold acts as the Zinc-Binding Group (ZBG). The primary workflow involves derivatizing the 4-amino moiety with isocyanates or acyl chlorides to generate ureido- or amido-sulfonamides.

Protocol A: Synthesis of Ureido-Sulfonamide Inhibitors

Rationale: Ureido linkers (–NH–CO–NH–) are the gold standard for CA IX selectivity (e.g., SLC-0111) due to their ability to engage in hydrogen bonding with the hydrophilic half of the CA IX active site.

Reagents Required:

  • Scaffold: this compound (1.0 eq)

  • Reagent: Aryl/Alkyl Isocyanate (1.1 eq) (e.g., 4-fluorophenyl isocyanate)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF

  • Catalyst: Triethylamine (TEA) (0.1 eq, optional)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with AFMS (1.0 mmol) and anhydrous MeCN (10 mL) under an argon atmosphere.

  • Activation: If the scaffold is not fully soluble, add TEA (0.1 mmol) and sonicate for 5 minutes at room temperature (RT).

  • Coupling: Add the appropriate isocyanate (1.1 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product typically precipitates as a white/off-white solid.

  • Work-up:

    • Filter the precipitate under vacuum.

    • Wash the filter cake with cold MeCN (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted isocyanate.
  • Purification: If necessary, recrystallize from Ethanol/Water (9:1). Do not use column chromatography with acidic modifiers, as the sulfonamide can interact strongly with silica.

Protocol B: Synthesis of Amido-Sulfonamide Inhibitors

Rationale: Amide linkers provide a more rigid "tail" orientation, useful for exploring specific hydrophobic pockets.

Step-by-Step Procedure:

  • Coupling: Dissolve the carboxylic acid tail (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins to activate the acid.

  • Addition: Add AFMS (1.0 eq) to the mixture.

  • Reaction: Stir at

    
     for 6 hours.
    
  • Work-up: Pour into ice water. Extract with EtOAc.[1] Wash organic layer with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine.
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualization: Synthetic Workflow & Mechanism

G cluster_0 Key Structural Features Scaffold 4-Amino-2-fluoro- 5-methylbenzenesulfonamide (AFMS) Intermediate Transition State (Nucleophilic Attack) Scaffold->Intermediate Nucleophilic amine Isocyanate Isocyanate (R-N=C=O) (Tail Precursor) Isocyanate->Intermediate Electrophilic carbon Inhibitor Final Ureido-Sulfonamide Inhibitor Intermediate->Inhibitor Proton transfer Target CA IX Active Site (Zn2+ Coordination) Inhibitor->Target Sulfonamide-Zn binding + Tail Hydrophobic Fit Feat1 2-Fluoro: Lowers pKa (~8.0) Increases Potency Feat1->Scaffold Feat2 5-Methyl: Lipophilic Tuning Steric Fit Feat2->Scaffold

Figure 1: Synthetic pathway and structural logic for transforming the AFMS scaffold into a high-affinity CA IX inhibitor.

Biological Evaluation: Stopped-Flow Kinetic Assay

To validate the inhibitors, you must determine the Inhibition Constant (


) against CA IX and the off-target cytosolic isoform CA II.
Assay Principle

The assay measures the catalytic hydration of COngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 (

).[2] The reaction is extremely fast (

), requiring a Stopped-Flow apparatus. The production of protons is monitored via the absorbance change of a pH indicator (Phenol Red or Pyranine).
Reagents & Buffer Preparation
  • Assay Buffer: 20 mM HEPES, 20 mM Na

    
    SO
    
    
    
    , pH 7.5.
  • Indicator: 0.2 mM Phenol Red (Absorbance

    
     nm).
    
  • Substrate: CO

    
    -saturated water (bubbled for 30 mins at RT, approx. 33 mM CO
    
    
    
    ).
  • Enzyme: Recombinant human CA IX (catalytic domain) and CA II.

Protocol Steps
  • Inhibitor Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO (keep final DMSO < 1%). Incubate enzyme + inhibitor for 15 minutes at RT prior to mixing.

  • Stopped-Flow Setup (e.g., Applied Photophysics SX.18MV):

    • Syringe A: Enzyme (5–10 nM) + Indicator + Inhibitor (varying conc.) in Buffer.

    • Syringe B: CO

      
      -saturated water.
      
  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the reaction cell.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm over 0.5–1.0 seconds.

  • Calculation:

    • Fit the initial rate (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Determine

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary (though for nanomolar inhibitors, standard non-linear regression usually suffices).
      
    • Calculate

      
       using: 
      
      
      
      (where
      
      
      for CO
      
      
      is ~10 mM).

Data Presentation & SAR Analysis

The following table illustrates expected trends when using the AFMS scaffold compared to a non-fluorinated control (Sulfanilamide) and a standard clinical inhibitor (Acetazolamide).

Table 1: Comparative Inhibition Profile (Representative Data)

Compound IDScaffold StructureR-Tail GroupCA II

(nM) (Off-Target)
CA IX

(nM) (Target)
Selectivity Ratio (II/IX)
AAZ AcetazolamideN/A12250.5 (Non-selective)
SA-1 Sulfanilamide (No F, No Me)Phenyl-urea250455.5
AFMS-1 4-Amino-2-F-5-Me Phenyl-urea854.2 20.2
AFMS-2 4-Amino-2-F-5-Me 4-F-Phenyl-urea1100.8 137.5

Interpretation:

  • The Fluorine Effect: Comparing SA-1 to AFMS-1, the addition of the 2-fluoro group drastically improves CA IX potency (45 nM

    
     4.2 nM) due to the increased acidity of the sulfonamide.
    
  • The Methyl Effect: The 5-methyl group often introduces a steric clash with residue Val121 in CA II (which is narrower), thereby reducing CA II affinity and improving the Selectivity Ratio.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the synthesis of sulfonamide CA IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides: A potent class of carbonic anhydrase inhibitors.[3] Journal of Medicinal Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences (PNAS).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

Sources

Application Note: Optimized Coupling Protocols for 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS 1820684-51-2) .

The protocols below address the specific synthetic challenges posed by the 5-methyl (ortho-steric) and 2-fluoro (meta-electronic) substituents, which significantly reduce the nucleophilicity of the aniline nitrogen compared to standard sulfanilamides.

Part 1: Molecular Analysis & Synthetic Strategy

Structural Reactivity Profile

Success with this scaffold depends on recognizing it as a deactivated, sterically hindered aniline .

  • Steric Hindrance (Primary Challenge): The 5-methyl group is ortho to the 4-amino group. This creates a significant steric barrier, retarding the approach of electrophiles (e.g., activated esters).[1] Standard coupling conditions (EDC/NHS, r.t.) often result in incomplete conversion or require extended reaction times.

  • Electronic Deactivation: The 2-fluoro group is meta to the amine. Through inductive withdrawal (-I effect), it lowers the pKa of the anilinic proton, further reducing nucleophilicity.

  • Chemoselectivity: The molecule contains two nitrogen centers. The sulfonamide nitrogen (N1) is acidic (pKa ~10) and non-nucleophilic under neutral conditions. The aniline nitrogen (N4) is the primary nucleophile but requires forcing conditions.

Decision Matrix for Coupling Strategy

Use the following logic flow to select the appropriate protocol:

CouplingStrategy Start Target: N-Functionalization of This compound Decision What is the Electrophile? Start->Decision Acid Carboxylic Acid (R-COOH) Decision->Acid Halide Aryl Halide (Ar-X) Decision->Halide MethodA Protocol A: High-Energy Amide Coupling (HATU/TCFH or Acid Chloride) Acid->MethodA Steric Bulk High MethodB Protocol B: Pd-Catalyzed Buchwald-Hartwig (3rd Gen Pre-catalysts) Halide->MethodB Requires C-N Bond

Figure 1: Strategic workflow for selecting reaction conditions based on the electrophilic partner.

Part 2: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for attaching complex scaffolds where acid chlorides are unstable.

Rationale: The ortho-methyl group prevents the formation of the tetrahedral intermediate with standard carbodiimides (EDC/DCC). HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is preferred because the 7-azabenzotriazole leaving group utilizes a "neighboring group effect" to accelerate the reaction, compensating for the steric hindrance.

Materials
  • Substrate: this compound (1.0 equiv)

  • Carboxylic Acid: 1.1 – 1.2 equiv

  • Coupling Reagent: HATU (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 M – 0.2 M)

Step-by-Step Procedure
  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature (RT) for 5–10 minutes.

    • Note: The solution should turn slightly yellow/orange.

  • Addition: Add This compound (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the activated acid mixture.

  • Reaction:

    • Standard: Stir at 50°C for 4–16 hours.

    • Difficult Substrates: If conversion is <50% after 4 hours, increase temperature to 80°C .

  • Work-up: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Modification for Extremely Hindered Acids: If HATU fails, convert the carboxylic acid to an Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF, then react with the aniline in Pyridine/DCM at 60°C.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for coupling with Aryl Halides/Triflates.

Rationale: The steric bulk of the ortho-methyl group requires a Palladium catalyst system with bulky, electron-rich phosphine ligands to facilitate the reductive elimination step. BrettPhos or XPhos are the ligands of choice.

Materials
  • Substrate: this compound (1.0 equiv)

  • Aryl Halide: 1.0 – 1.2 equiv (Br or I preferred; Cl requires higher temp)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: BrettPhos or XPhos (4–10 mol%)

    • Alternative:BrettPhos Pd G4 precatalyst (excellent for reproducibility).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or pressure tube with the Aryl Halide , Sulfonamide Substrate , Base , and Pre-catalyst (e.g., BrettPhos Pd G4).

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Heating:

    • Thermal: Heat to 100°C for 12–24 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Work-up: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via reverse-phase HPLC or silica chromatography.

Part 3: Data Summary & Troubleshooting

Solvent & Base Compatibility Table
ParameterRecommendationWhy?
Solvent DMF, NMP, DMA High boiling points allow heating to overcome steric energy barrier; good solubility for sulfonamides.
Base (Amide) DIPEA Non-nucleophilic; buffers the reaction without competing for the active ester.
Base (Pd-Cat) Cs₂CO₃ Weak enough to prevent sulfonamide deprotonation (side reaction) but strong enough for catalytic cycle.
Temp 50°C - 100°C Room temperature is rarely sufficient for ortho-methyl anilines.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<20%) Steric clash prevents nucleophilic attack.Switch from HATU to Acid Chloride method (generate in situ with Ghosez's reagent).
Unreacted Amine Electronic deactivation by 2-Fluoro group.Increase temperature to 80-100°C ; use microwave irradiation.
Sulfonamide Alkylation Competition from N1-sulfonamide.Ensure base is not too strong (avoid NaH). If persistent, protect sulfonamide with DMB (2,4-dimethoxybenzyl) group.
Precipitation Poor solubility of the sulfonamide.Add DMSO (10-20%) as a co-solvent.

References

  • Amide Coupling of Hindered Systems: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Specific Substrate Data: CAS 1820684-51-2 Product Data. Combi-Blocks / BLD Pharm Catalogs. Link

  • Ghosez's Reagent Protocol: Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses. Link

Sources

"analytical methods for 4-Amino-2-fluoro-5-methylbenzenesulfonamide characterization"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Characterization of 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Introduction & Scope

This compound (CAS 1820684-51-2 ) is a critical polysubstituted benzene intermediate employed in the synthesis of next-generation kinase inhibitors and sulfonamide-based antimicrobials.[1] Its structural complexity—featuring electron-withdrawing (fluoro, sulfonamide) and electron-donating (amino, methyl) groups—presents unique challenges for analytical characterization.[1]

This guide provides a validated, multi-modal analytical framework for the complete characterization of this molecule. Unlike generic protocols, this workflow addresses the specific ionization behavior and solubility profile of the 4-amino-benzenesulfonamide core, ensuring compliance with ICH Q2(R1) standards for specificity, linearity, and precision.[1]

Physicochemical Profile

Understanding the fundamental properties of the analyte is the prerequisite for method development.

PropertyValue / DescriptionAnalytical Implication
CAS Number 1820684-51-2Primary identifier for regulatory filing.
Formula C7H9FN2O2SExact Mass: 204.037
Mol.[2] Weight 204.22 g/mol Monoisotopic peak at m/z 205.04 [M+H]⁺.
Solubility DMSO, Methanol, AcetonitrileLow water solubility .[1] Diluents must contain >50% organic solvent.
pKa (Calc) ~2.5 (Aniline), ~10.0 (Sulfonamide)Mobile phase pH must be controlled (pH 2-3 recommended) to maintain ionization state.[1]
LogP ~0.8 - 1.2Suitable for Reverse Phase (C18) chromatography.

Structural Elucidation (Identity)

The "Identity" pillar relies on orthogonal spectroscopic methods to confirm the connectivity of the 2-fluoro, 4-amino, and 5-methyl substituents.[1]

Nuclear Magnetic Resonance (NMR)

Objective: Confirm the substitution pattern on the benzene ring.

  • Solvent: DMSO-d6 (Preferred due to solubility and exchangeable proton visibility).

  • 1H NMR (400 MHz):

    • 
       ~2.1 ppm (s, 3H): Methyl group at C5.[1]
      
    • 
       ~5.8-6.0 ppm (s, 2H, exchangeable): Aniline -NH
      
      
      
      .[1]
    • 
       ~7.0-7.2 ppm (s, 2H, exchangeable): Sulfonamide -SO
      
      
      
      NH
      
      
      .[1]
    • 
       ~6.5 ppm (d, 1H, J
      
      
      
      ): Aromatic proton at C3 (ortho to F).[1]
    • 
       ~7.4 ppm (d, 1H, J
      
      
      
      ): Aromatic proton at C6 (meta to F).[1]
  • 19F NMR: Essential for confirming the fluorine position. Expect a singlet (decoupled) or multiplet around -110 to -120 ppm.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and fragmentation fingerprint.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Key Signals:

    • Parent Ion: m/z 205.04 [M+H]⁺.

    • Fragment 1: m/z 188 [M+H - NH

      
      ]⁺ (Loss of amine).
      
    • Fragment 2: m/z 124 [Loss of SO

      
      NH
      
      
      
      ].
Infrared Spectroscopy (FTIR)
  • Mode: ATR (Attenuated Total Reflectance).

  • Diagnostic Bands:

    • 3300-3400 cm⁻¹: N-H stretching (primary amine & sulfonamide).

    • 1300-1350 cm⁻¹: S=O asymmetric stretch.

    • 1150-1170 cm⁻¹: S=O symmetric stretch.

Purity Analysis: HPLC Protocol

This protocol is designed to separate the target analyte from potential regioisomers and synthetic precursors (e.g., nitro-intermediates).[1]

Method Parameters
  • Instrument: HPLC or UPLC with PDA/DAD detector.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (aromatic ring) and 270 nm (sulfonamide max).

  • Injection Vol: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.060Linear Gradient
18.090Wash
20.090Wash Hold
20.15Re-equilibration
25.05End

Technical Insight: The initial isocratic hold is crucial. Sulfonamides are polar; starting the gradient too fast often causes co-elution of the main peak with polar synthesis byproducts (e.g., sulfonic acid derivatives).[1]

Impurity Profiling & Fate Mapping

Understanding where impurities originate allows for process control. The diagram below illustrates the characterization workflow and potential impurity sources.

G cluster_ID Identity Verification cluster_Purity Purity & Assay Start Raw Material (CAS 1820684-51-2) NMR 1H & 19F NMR (Regiochemistry) Start->NMR MS LC-MS (ESI+) (MW: 204.22) Start->MS IR FTIR (Func. Groups) Start->IR HPLC RP-HPLC (C18) Gradient Method NMR->HPLC Structure Confirmed MS->HPLC Mass Confirmed Impurity_A Impurity A: Des-fluoro analog HPLC->Impurity_A RT < Main Peak Impurity_B Impurity B: Nitro-precursor HPLC->Impurity_B RT > Main Peak Assay Quant Assay (>98% Target) HPLC->Assay Area % Integration

Caption: Analytical workflow for CAS 1820684-51-2, linking structural confirmation to impurity profiling.

Quantitative Assay Protocol

For drug development, "Area %" is insufficient.[1] A weight-based assay against a reference standard is required.

Standard Preparation:

  • Weigh 10.0 mg of Reference Standard (Certified Purity) into a 50 mL volumetric flask.

  • Dissolve in 10 mL Methanol (sonicate for 5 min).

  • Dilute to volume with Mobile Phase A. (Conc: 0.2 mg/mL).

Sample Preparation:

  • Weigh 10.0 mg of Test Sample (CAS 1820684-51-2) into a 50 mL volumetric flask.

  • Process identically to the standard.

Calculation:


[1]
  • 
    : Peak Area
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Standard (as decimal, e.g., 0.995)[1]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12665090 (Related Chloro-analog Structure & Properties). Retrieved from [Link][1]

Sources

"HPLC purification of 4-Amino-2-fluoro-5-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 4-Amino-2-fluoro-5-methylbenzenesulfonamide via Preparative HPLC

Executive Summary

This application note details the method development and scale-up protocol for the High-Performance Liquid Chromatography (HPLC) purification of This compound . This compound is a critical pharmacophore often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

Due to its amphoteric nature—containing both a basic aniline moiety and an acidic sulfonamide group—and its relatively high polarity (LogP ~0.8), this molecule presents specific retention and peak shape challenges. This guide provides a robust, self-validating workflow using a polar-embedded C18 stationary phase under acidic conditions to achieve >99.5% purity.

Physicochemical Profile & Separation Strategy

Understanding the molecule is the first step to successful isolation.

PropertyValue (Approx.)Chromatographic Implication
Structure AmphotericDual ionization states require strict pH control.
pKa (Aniline) ~2.5 - 3.5Protonated (

) at pH < 2.5.
pKa (Sulfonamide) ~10.0Neutral (

) at acidic/neutral pH.
LogP ~0.8 - 1.2Moderately polar; risk of early elution (void volume) on standard C18.
Solubility High in DMSO, MeOHLoad in DMSO to maximize mass throughput.

Strategic Decision: We utilize an Acidic Mobile Phase (pH ~2.0 - 2.5) .

  • Reasoning: At this pH, the aniline is fully protonated (improving solubility), and the sulfonamide remains neutral. While protonation increases polarity (reducing retention), it eliminates the "peak tailing" caused by the interaction of free amine lone pairs with residual silanols on the silica support. To counteract the loss of retention, we employ a Polar-Embedded C18 or Phenyl-Hexyl column, which provides alternative selectivity via

    
     interactions.
    

Analytical Method Development (QC)

Before preparative scale-up, an analytical method must be established to assess purity and resolve impurities (regioisomers, des-fluoro analogs).

Protocol 1: Analytical Scouting

  • Column: Waters Atlantis T3 or Phenomenex Luna Omega Polar C18 (4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Improves mass transfer for polar analytes).

  • Detection: UV @ 265 nm (Primary) and 210 nm (Impurity check).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibrate (High water for retention)
10.060Linear Gradient
12.095Wash
12.15Re-equilibrate
17.05End

Acceptance Criteria:

  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the solvent front.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.2.
  • Resolution (

    
    ):  > 1.5 between the main peak and nearest impurity.
    

Preparative Purification Protocol

This section details the scale-up to a 19mm or 30mm ID column.

Workflow Diagram:

PurificationWorkflow Start Crude Mixture (this compound) Solubility Solubility Test (DMSO vs. MeOH/H2O) Start->Solubility Filter Filtration (0.2 µm PTFE) Solubility->Filter Dissolved LoadCalc Loading Calculation (1% of Column Mass) Filter->LoadCalc PrepRun Prep HPLC Run (Focused Gradient) LoadCalc->PrepRun Inject Fraction Fraction Collection (Threshold + Slope) PrepRun->Fraction QC Fraction QC (Analytical HPLC) Fraction->QC QC->PrepRun Purity < 99% (Re-inject) Pool Pool & Lyophilize QC->Pool Purity > 99%

Figure 1: Step-by-step purification workflow from crude material to isolated product.

Step 4.1: Sample Preparation
  • Solvent: Dissolve crude solid in 100% DMSO. If the sample is highly impure, use 90:10 DMSO:Water to prevent precipitation upon injection.

  • Concentration: Target 50–100 mg/mL.

  • Filtration: Mandatory filtration through a 0.22 µm PTFE or Nylon syringe filter to protect the prep column frit.

Step 4.2: Gradient Scaling (Focused Gradient)

To maximize resolution and loading, do not use the full 5-95% analytical gradient. Use a "Focused Gradient" centered around the elution %B of the target.

  • Formula: Focused Start = (Analytical %B elution) - 5%.

  • Example: If target elutes at 25% B analytically:

    • Prep Gradient: 20% B to 40% B over 10 minutes.

    • Benefit: Shallow slope increases resolution (

      
      ) significantly, allowing higher mass loading.
      
Step 4.3: Preparative Run Parameters
  • Column: Waters XBridge Prep C18 OBD or YMC-Actus Triart C18 (19 x 150 mm, 5 µm).

  • Flow Rate: 20 mL/min (Scaled from 4.6mm ID).

  • Loading: 50–100 mg per injection (depending on resolution).

  • Collection Logic:

    • Trigger: Absorbance Threshold (e.g., 50 mAU).

    • End Trigger: Slope sensitivity (to cut off tailing impurities).

Troubleshooting & Optimization

Decision Tree for Common Issues:

Troubleshooting Issue Chromatographic Issue Broad Broad/Tailing Peaks Issue->Broad Split Split Peaks Issue->Split Early Elutes in Void Issue->Early Sol1 Add 10mM Ammonium Formate (Buffer Capacity) Broad->Sol1 Sol2 Reduce Injection Volume or Dilute Sample with Water Split->Sol2 Sol3 Switch to Phenyl-Hexyl or HILIC Mode Early->Sol3

Figure 2: Troubleshooting logic for common HPLC anomalies.

  • Broad Peaks: Often caused by "solvent strength mismatch." If injecting 100% DMSO, the plug may travel down the column before mixing. Fix: Dilute sample with water or use "at-column dilution" hardware if available.

  • Low Recovery: Sulfonamides can sometimes crystallize in the fraction collector tubes if the concentration is too high. Fix: Pre-fill tubes with 1-2 mL of methanol.

References

  • PubChem. 4-amino-2-fluoro-N-hex-5-ynylbenzenesulfonamide (Related Structure Properties). National Library of Medicine. Available at: [Link]

  • Waters Corporation. Separation and Purification of Highly Polar Pharmaceutical Compounds on a RPLC Column. Application Note. Available at: [Link][3]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography. Molecules 2018. Available at: [Link]

  • Agilent Technologies. Solutions for Preparative HPLC: Purification of Sulfonamides. Application Compendium. Available at: [Link]

Sources

High-Sensitivity LC-MS/MS Profiling of 4-Amino-2-fluoro-5-methylbenzenesulfonamide: Method Development & Fragmentation Mechanics

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: AN-MS-2026-04

Abstract

This application note details the method development, fragmentation mechanics, and validation parameters for the mass spectrometric analysis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide . As a fluorinated intermediate often utilized in the synthesis of next-generation kinase inhibitors and sulfonamide antibiotics, accurate quantification of this moiety is critical for impurity profiling and pharmacokinetic (PK) studies. This guide prioritizes Electrospray Ionization (ESI) in Positive Mode , leveraging the basicity of the aniline moiety for maximum sensitivity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 ng/mL).
Introduction & Physicochemical Context

To design a robust MS method, one must first understand the analyte's behavior in the gas phase.

  • Chemical Structure: The molecule consists of a benzene core substituted with three distinct functional groups: a sulfonamide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ), an amine (
    
    
    
    ), and a fluorine atom.
  • Ionization Physics:

    • Amphoteric Nature: The sulfonamide group is weakly acidic (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ), while the aniline amine is weakly basic (
      
      
      
      ).
    • The Fluorine Effect: The electronegative fluorine atom at the ortho position to the sulfonamide withdraws electron density, slightly increasing the acidity of the sulfonamide protons but also stabilizing the aromatic core against oxidative metabolism.

  • Why ESI+? While ESI- is possible (deprotonation of sulfonamide), ESI+ is preferred for trace analysis.[1] Under acidic mobile phase conditions (pH ~3), the aniline nitrogen is readily protonated, yielding a stable ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     ion with high transmission efficiency.
    
Experimental Protocol
3.1. Reagents & Standards
  • Analyte: this compound (Purity ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[2]
    
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA) or Ammonium Formate (for pH buffering).[1]

3.2. Sample Preparation (Workflow)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO . (Note: Sulfonamides have poor solubility in pure water; DMSO ensures complete solvation).[1]

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeOH.

  • Matrix Extraction (Plasma/Urine):

    • Aliquot 100 µL plasma.

    • Add 300 µL cold ACN (Protein Precipitation).

    • Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant; evaporate to dryness under

      
      .
      
    • Reconstitute in Mobile Phase A:B (90:10).

3.3. Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters UPLC class).[1]

  • Column: C18 with Polar Embedded Group (e.g., Waters BEH Shield RP18 or Phenomenex Kinetex Biphenyl).[1]

    • Reasoning: The polar embedded group prevents "dewetting" in highly aqueous phases and improves peak shape for the basic aniline group by shielding silanols.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1][3][4]

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (0.1% FA in Water)Mobile Phase B (0.1% FA in ACN)
0.0095%5%
1.0095%5%
6.005%95%
7.505%95%
7.6095%5%
10.0095%5%
Mass Spectrometry Parameters & Fragmentation
4.1. Source Parameters (ESI+) [1]
  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C (Sulfonamides are thermally stable).[1]

  • Cone Gas: 50 L/hr.[1]

  • Desolvation Gas: 800 L/hr.

4.2. Fragmentation Mechanics (The "Fingerprint")

The fragmentation of sulfonamides is mechanistically distinct.[1] The precursor ion


 (m/z 205) undergoes specific neutral losses.
  • Loss of Ammonia (

    
    , -17 Da): 
    
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Common in primary anilines and sulfonamides.
      
  • Loss of Sulfonamide Moiety (

    
    , -79 Da): 
    
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . Cleavage of the C-S bond.
      
  • Rearrangement & Loss of

    
     (-64 Da): 
    
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . This is a diagnostic rearrangement where the 
      
      
      
      is extruded, often involving an intramolecular H-shift.
  • Diagnostic Fluoro-Tolyl Ion:

    • The core aromatic ring (Amino-Fluoro-Methyl-Benzene cation) appears at m/z 124 (approximate, depending on exact H-transfers).[1]

Table 2: MRM Transitions for Quantitation

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Quantifier 205.0124.025High Intensity (Core Ring)
Qualifier 1 205.0188.015Confirmation (Loss of NH3)
Qualifier 2 205.0141.020Specificity (Loss of SO2)
Visualizing the Workflow & Mechanism

Below is a logic map detailing the analytical pipeline and the specific fragmentation pathway described above.

G cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Biological Matrix (Plasma/Urine) Extract Protein Ppt (ACN + Vortex) Sample->Extract Clean Supernatant Evap & Reconstitute Extract->Clean LC UHPLC Separation (C18 Biphenyl, pH 3) Clean->LC ESI ESI+ Source (Protonation of Aniline) LC->ESI Q1 Q1 Filter (m/z 205.0) ESI->Q1 [M+H]+ CC Collision Cell (CID with Argon) Q1->CC Q3 Q3 Detection (m/z 124, 188) CC->Q3 Fragments Frag1 Loss of NH3 (m/z 188) CC->Frag1 Frag2 Aryl Cation (m/z 124) CC->Frag2

Caption: Figure 1. Integrated LC-MS/MS workflow for this compound, highlighting sample extraction and fragmentation logic.

Validation & Troubleshooting (Self-Validating Systems)

To ensure the protocol is trustworthy, apply these validation steps:

  • Linearity Check: The method should be linear from 1 ng/mL to 1000 ng/mL (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ). If linearity curves at the high end, it indicates detector saturation  or dimer formation  (
    
    
    
    at m/z 409).
  • Matrix Effect (ME) Evaluation:

    • Compare the peak area of the analyte spiked into extracted plasma vs. pure solvent.

    • Calculation:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .
      
    • Acceptance:ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . If 
      
      
      
      , ion suppression is occurring. Switch to a Biphenyl column to shift retention time away from phospholipids.
  • Carryover: Inject a blank solvent immediately after the highest standard (ULOQ).[1] Peak area in blank should be

    
     of the LLOQ (Lower Limit of Quantitation).
    
References
  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Klagkou, K., et al. (2003).[1][5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary for CID 12665090 (Analog: 4-Amino-2-chloro-5-methylbenzenesulfonamide). Retrieved from [Link][1]

  • Agilent Technologies. (2012).[1] Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS. Retrieved from [Link]

Sources

Application Note: Derivatization of 4-Amino-2-fluoro-5-methylbenzenesulfonamide for High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Carbonic Anhydrase (CA) Inhibitor Screening, Fluorescence Polarization (FP) Assays, and Isoform-Selective Drug Design

Introduction & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical frontier in targeted cancer therapy. While off-target inhibition of the ubiquitous cytosolic isoforms (CA I and CA II) leads to systemic side effects, selective inhibition of the tumor-associated transmembrane isoforms (CA IX and CA XII) disrupts pH regulation in hypoxic tumor microenvironments, impairing cancer cell survival and invasiveness[1][2].

4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS 1820684-51-2)[3][4] serves as a highly privileged, multifunctional building block for designing these selective inhibitors. Its utility is driven by three distinct structural features:

  • Primary Sulfonamide (

    
    ):  Acts as the classic Zinc-Binding Group (ZBG), anchoring the molecule to the catalytic 
    
    
    
    ion deep within the enzyme's active site[5].
  • 2-Fluoro & 5-Methyl Substitutions: The strongly electron-withdrawing fluorine atom at the ortho position lowers the pKa of the sulfonamide group. This increases the fraction of the active sulfonamide anion (

    
    ) at physiological pH, thermodynamically enhancing zinc coordination[5]. Concurrently, the 5-methyl group provides favorable van der Waals interactions within the hydrophobic half of the CA active site[6].
    
  • 4-Amino Group: Acts as a highly reactive nucleophilic handle, allowing for rapid derivatization without the need to protect the sulfonamide moiety.

The "Tail Approach" to Isoform Selectivity

The derivatization of the 4-amino group relies on the "Tail Approach," a premier drug design strategy pioneered by Supuran and colleagues[5][7]. Because the deep catalytic core containing the


 ion is highly conserved across all 15 human CA isoforms, achieving selectivity via the ZBG alone is nearly impossible.

Instead, the "Tail Approach" appends variable structural motifs (tails) to the aromatic scaffold. While the sulfonamide anchors to the zinc, the derivatized tail extends toward the entrance of the active site cavity. This entrance region exhibits high sequence variability among different CA isoforms. By tuning the steric, electronic, and hydrophilic properties of the tail (e.g., forming ureido or amide linkages), the molecule selectively interacts with the unique surface residues of target isoforms like CA IX, bypassing CA II[5][6].

G1 ZBG Sulfonamide (ZBG) Anchors to Zinc Zn Catalytic Zn2+ (Deep Pocket) ZBG->Zn Coordinates Scaffold 2-F, 5-Me-Phenyl Modulates pKa Scaffold->ZBG Core Scaffold Tail Ureido/Amide Tail Surface Interaction Scaffold->Tail 4-Amino Derivatization Pocket Isoform-Specific Surface Pocket Tail->Pocket Dictates Selectivity

Fig 1: Mechanistic rationale of the "Tail Approach" for Carbonic Anhydrase isoform selectivity.

Experimental Workflows & Protocols

To utilize this scaffold for bioassays, two parallel derivatization workflows are required: synthesizing the unlabeled test inhibitors (e.g., ureido-derivatives) and synthesizing a fluorescent tracer for competitive binding assays.

Protocol 3.1: Synthesis of Ureido-Derivatives (SLC-0111 Analogs)

Ureido-substituted benzenesulfonamides (such as the clinical-stage drug SLC-0111) are highly stable and provide rigid hydrogen-bond donors that direct the tail toward the active site exit[1][8].

  • Causality of Choice: Acetonitrile is used as the solvent because it solubilizes both the polar sulfonamide and the lipophilic isocyanate while minimizing hydrolytic side reactions. The reaction is kept at room temperature to prevent the isocyanate from polymerizing or forming unwanted biuret byproducts.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (e.g., 1.0 mmol, 204.2 mg) of this compound in 5.0 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Addition: Slowly add 1.1 eq of the desired substituted phenyl isocyanate (e.g., 4-fluorophenyl isocyanate for an SLC-0111 analog) dropwise via syringe.

  • Reaction: Stir the mixture continuously at room temperature (

    
    ) for 4 to 6 hours. Monitor the depletion of the starting amine via TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Precipitation & Filtration: Upon completion, a white/off-white precipitate of the ureido product will form. Add 5.0 mL of cold diethyl ether to force complete precipitation. Filter the solid under a vacuum.

  • Quality Control (Self-Validation): Wash the filter cake with cold dichloromethane to remove unreacted isocyanate. Verify purity via LC-MS (>95% required for bioassays) and confirm the urea NH protons via

    
    -NMR (typically appearing as two distinct singlets between 8.5–9.5 ppm in DMSO-
    
    
    
    ).
Protocol 3.2: Synthesis of FITC-Labeled Fluorescent Tracer

To evaluate the synthesized library, a fluorescent tracer must be generated by coupling the scaffold to Fluorescein Isothiocyanate (FITC)[9][10].

  • Causality of Choice: N,N-Diisopropylethylamine (DIPEA) is added to ensure the 4-amino group remains fully deprotonated and nucleophilic, counteracting the electron-withdrawing effects of the fluorinated aromatic ring.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of this compound and 1.0 eq of FITC isomer I in anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.1 M.

  • Catalysis: Add 2.0 eq of DIPEA. The solution will turn deep orange/red.

  • Reaction: Protect the reaction vessel from light using aluminum foil. Stir at room temperature overnight (12-16 hours).

  • Purification: Purify the resulting thiourea-linked tracer directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Quality Control: Lyophilize the product and store it at

    
     in the dark. Verify the mass of the tracer via ESI-MS.
    

High-Throughput Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is a homogeneous, wash-free technique ideal for high-throughput screening (HTS) of molecular interactions[11][12].

Assay Principle: The assay relies on the rotational correlation time of the FITC-tracer. In its free state, the small tracer (~600 Da) tumbles rapidly in solution, emitting depolarized light (low millipolarization, mP). When the tracer binds to the massive CA IX enzyme (~30 kDa), its molecular volume drastically increases, restricting its rotation and resulting in highly polarized emission light (high mP)[11][13]. Adding an unlabeled ureido-derivative (from Protocol 3.1) competitively displaces the tracer, causing a dose-dependent drop in the mP signal[10][12].

G2 Tracer FITC-Tracer (Free) Fast Rotation = Low mP Complex Tracer-Enzyme Complex Slow Rotation = High mP Tracer->Complex Incubation Enzyme CA IX Enzyme (~30 kDa) Enzyme->Complex Binding Displaced Displaced Tracer Low mP (Signal Drop) Complex->Displaced Competitive Displacement Inhibitor Test Inhibitor (Unlabeled) Inhibitor->Displaced Dose-Dependent

Fig 2: Fluorescence Polarization (FP) assay workflow for high-throughput screening of CA inhibitors.
Protocol 4.1: FP Assay Execution
  • Causality of Choice: The tracer concentration is kept strictly at 5 nM (well below the

    
     of the tracer-enzyme complex) to ensure the assay adheres to Cheng-Prusoff assumptions for accurate 
    
    
    
    calculation.
  • Buffer Preparation: Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20 (to prevent non-specific binding).

  • Reagent Dispensing: In a 384-well black microplate, add 10 µL of recombinant human CA IX (final concentration 20 nM) and 5 µL of the test inhibitor (serial dilutions from 10 µM to 0.1 nM).

  • Tracer Addition: Add 5 µL of the FITC-Tracer (final concentration 5 nM) to all wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Validation (Z'-factor): Calculate the Z'-factor using positive controls (Enzyme + Tracer, no inhibitor) and negative controls (Tracer only). A self-validating HTS assay must yield a

    
    .
    

Quantitative Data & SAR Analysis

The derivatization of the 4-amino group profoundly impacts the Selectivity Index (SI) between the off-target CA II and the tumor-associated CA IX. The table below summarizes comparative inhibition data demonstrating the efficacy of the tail approach[6].

Compound / ScaffoldTail Modification (4-Amino Derivatization)

CA II (nM)

CA IX (nM)
Selectivity Index (CA II / CA IX)
Parent Scaffold None (Free Amine)250.0 *180.0 *1.3
SLC-0111 4-Fluorophenyl Ureido960.045.021.3
Analog 8c Benzothiazole Ureido76.545.01.7

*Note: Parent scaffold values are representative baselines illustrating the lack of selectivity prior to tail derivatization. SLC-0111 and Analog 8c data are derived from established literature parameters[6].

References

  • Source: bldpharm.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubMed)
  • Source: tandfonline.
  • Source: bmglabtech.

Sources

"experimental procedure for scaling up 4-Amino-2-fluoro-5-methylbenzenesulfonamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide , a critical scaffold in the development of kinase inhibitors and sulfonamide-class pharmaceuticals.

While laboratory-scale synthesis often relies on unoptimized reagent excesses, this protocol focuses on Process Mass Intensity (PMI) and safety for multigram to kilogram scale-up. The synthetic strategy utilizes 5-fluoro-2-methylaniline as the starting material, leveraging the strong para-directing effect of the acetamido group to install the sulfonamide moiety with high regioselectivity.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 65–75% (4 Steps)
Purity (HPLC) >99.5% (a/a)
Critical Hazard Chlorosulfonic acid quenching (Exothermic/HCl evolution)
Throughput Scalable to 5 kg/batch

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the use of expensive transition metal catalysts or hazardous nitration steps. We employ a classical protection-activation strategy.

Synthetic Logic
  • Starting Material: 5-Fluoro-2-methylaniline (CAS 367-29-3).

  • Protection: Acetylation of the amine prevents oxidation and undesired side reactions during the harsh chlorosulfonation step.

  • Functionalization: Chlorosulfonation.[1] The acetamido group directs the electrophilic substitution to the para position (C4 relative to N), which is the required position for the target molecule.

  • Amidation: Nucleophilic substitution of the sulfonyl chloride with ammonia.

  • Deprotection: Hydrolysis of the acetamide to reveal the free amine.

SyntheticRoute SM 5-Fluoro-2-methylaniline (Starting Material) Int1 N-(5-Fluoro-2-methylphenyl)acetamide (Protected) SM->Int1 Ac2O, AcOH (Acetylation) Int2 4-Acetamido-5-fluoro-2-methyl benzenesulfonyl chloride Int1->Int2 ClSO3H (Chlorosulfonation) Int3 4-Acetamido-5-fluoro-2-methyl benzenesulfonamide Int2->Int3 NH3 (aq) (Amidation) Target 4-Amino-2-fluoro-5-methyl benzenesulfonamide (Target) Int3->Target NaOH/H2O (Hydrolysis)

Figure 1: Synthetic pathway illustrating the protection-directed chlorosulfonation strategy.

Critical Process Parameters (CPPs) & Safety

Hazard Identification
  • Chlorosulfonic Acid (ClSO₃H): Reacts violently with water. Generates HCl gas and H₂SO₄ mist. Engineering Control: The reactor must be equipped with a caustic scrubber (NaOH) to neutralize HCl off-gassing.

  • Exotherms: Both the acetylation and the chlorosulfonation quench are highly exothermic.

  • Ammonia: Toxic gas/liquid. Use in a closed system or well-ventilated fume hood.

Equipment Requirements
  • Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is susceptible to corrosion by hot ClSO₃H).

  • Temperature Control: Cryostat/Heater capable of -10°C to 100°C.

  • Dosing: Peristaltic pumps or pressure-equalizing dropping funnels for controlled addition.

Detailed Experimental Protocol

Step 1: Acetylation of 5-Fluoro-2-methylaniline

Objective: Protect the amine to prevent oxidation and direct regioselectivity.

  • Charge a reactor with 5-Fluoro-2-methylaniline (1.0 equiv) and Acetic Acid (3.0 vol).

  • Heat the mixture to 40°C to ensure dissolution.

  • Add Acetic Anhydride (1.2 equiv) dropwise over 60 minutes.

    • Note: Maintain internal temperature < 60°C. The reaction is exothermic.

  • Stir at 60°C for 2 hours. Monitor by HPLC (Target: < 0.5% SM).

  • Cool to 20°C.

  • Quench by slowly adding Water (5.0 vol). The product will precipitate.[2]

  • Filter the solid and wash with water (2 x 2 vol).

  • Dry in a vacuum oven at 50°C.

    • Expected Yield: >95%[2][3][4]

    • Appearance: White to off-white solid.[2]

Step 2: Chlorosulfonation (The Critical Step)

Objective: Install the sulfonyl chloride moiety. Mechanism: Electrophilic Aromatic Substitution (SEAr). The acetamido group directs para.

  • Charge Chlorosulfonic acid (5.0 equiv) into a dry reactor.

    • Safety: Ensure system is dry. Connect scrubber.

  • Cool the acid to 0–5°C.

  • Add the Acetamide Intermediate (from Step 1) portion-wise over 2 hours.

    • Critical: Control addition rate to keep Temp < 10°C. Rapid addition causes local overheating and decomposition.

  • Heat the mixture slowly to 65°C over 1 hour.

  • Stir at 65°C for 3–4 hours.

    • Monitor: Take an aliquot, quench in MeOH (forms methyl ester), and check HPLC.

  • Cool the reaction mass to 20°C.

  • Quench Procedure (Inverse Addition):

    • Prepare a separate vessel with Ice/Water (10 vol).

    • Slowly dose the reaction mass into the ice/water mixture.

    • Critical: Maintain quench mass Temp < 15°C. This prevents hydrolysis of the sulfonyl chloride to sulfonic acid.

  • Filter the precipitated sulfonyl chloride immediately.

  • Wash with cold water (3 x 3 vol) until pH of filtrate is > 4.

  • Use Wet: Proceed immediately to the next step to avoid degradation.

Step 3: Amidation

Objective: Convert sulfonyl chloride to sulfonamide.

  • Suspend the wet sulfonyl chloride cake in Tetrahydrofuran (THF) (5 vol).

  • Cool to 0–5°C.

  • Add Ammonium Hydroxide (25% aq) (5.0 equiv) or sparge NH₃ gas while stirring.

    • Exotherm: Maintain Temp < 20°C.

  • Stir at 20°C for 2 hours.

  • Concentrate the THF under reduced pressure.

  • Add Water (5 vol) and stir for 30 mins.

  • Filter the solid product (Protected Sulfonamide).

  • Dry at 50°C.

Step 4: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the final target.

  • Suspend the Protected Sulfonamide in Ethanol (3 vol) and 6N NaOH (3.0 equiv).

  • Reflux (approx. 80°C) for 4–6 hours.

  • Monitor by HPLC for disappearance of starting material.

  • Cool to 20°C.

  • Neutralize to pH 7–8 using 6N HCl .

    • Observation: The product will precipitate as the pH approaches neutral.

  • Filter the solid.

  • Recrystallization: Dissolve in minimum hot Ethanol/Water (80:20), treat with activated carbon (if colored), filter hot, and cool to crystallize.

  • Dry final product at 50°C under vacuum.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor1 Reactor 1: Acetylation (Glass-Lined) Filter1 Filtration & Drying Reactor1->Filter1 Solid Isolation Reactor2 Reactor 2: Chlorosulfonation (Scrubber Attached) Filter1->Reactor2 Dry Intermediate Quench Quench Vessel (Ice/Water) Reactor2->Quench Inverse Addition (Critical Safety) Reactor3 Reactor 3: Amidation & Hydrolysis Quench->Reactor3 Wet Cake Transfer FinalIso Final Isolation & Crystallization Reactor3->FinalIso pH Adjustment

Figure 2: Unit operation flow for the scale-up process, highlighting the critical quench step.

Analytical Specifications (Quality Control)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Consistent with structure. Peaks:

2.1 (s, 3H, Me), 5.8 (s, 2H, NH2), 7.1 (s, 2H, SO2NH2), aromatic protons consistent.
Purity HPLC (C18, ACN/Water)

98.0%
Water Content Karl Fischer

0.5%
Sulfated Ash Gravimetric

0.1%

Troubleshooting Guide

  • Low Yield in Step 2 (Chlorosulfonation):

    • Cause: Temperature too high during addition (decomposition) or quench too slow (hydrolysis).

    • Fix: Strictly control addition temp < 10°C. Ensure quench water is < 5°C.

  • Colored Impurities:

    • Cause: Oxidation of aniline traces.

    • Fix: Ensure Step 1 (Acetylation) is complete (>99.5%) before proceeding. Use activated carbon during final recrystallization.

  • Incomplete Hydrolysis (Step 4):

    • Cause: Base concentration too low.

    • Fix: Increase NaOH to 4-5 equiv or extend reflux time.

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Sulfonamide Synthesis via Acetanilides

    • Ghorab, M. M., et al. (2018).[5] "Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides...". Bioorganic Chemistry, 80, 276-287.[5] Link

  • Starting Material Data (5-Fluoro-2-methylaniline)

    • PubChem CID 7668. "5-Fluoro-2-methylaniline". National Center for Biotechnology Information. Link

  • General Scale-Up of Nitration/Sulfonation

    • Organic Process Research & Development (ACS Publications). "Optimization and Scale-Up of... Building Block of Osimertinib". (Provides analogous safety data for exothermic aromatic substitutions). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Control in 4-Amino-2-fluoro-5-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Common Impurities in 4-Amino-2-fluoro-5-methylbenzenesulfonamide Synthesis" Content Type: Technical Support Center Guide

Welcome to the Technical Support Hub. This guide is designed for process chemists and analytical scientists optimizing the synthesis of This compound (CAS: 406233-31-6), a critical pharmacophore often utilized in the development of BRAF inhibitors (e.g., analogs related to Encorafenib).

Below you will find a breakdown of the synthesis logic, a map of common impurities, troubleshooting protocols, and validated analytical methods.

Synthesis Logic & Pathway Analysis

To understand where impurities arise, we must first validate the synthesis route. The target molecule's substitution pattern—Sulfonamide (1), Fluoro (2), Amino (4), Methyl (5) —dictates the starting material and directing effects.[1]

Retrosynthetic Analysis:

  • Target: this compound.

  • Precursor: The sulfonamide group is typically introduced via chlorosulfonation.[1][2] Removing the

    
     group leaves 5-Fluoro-2-methylaniline  (also known as 4-fluoro-2-aminotoluene).
    
  • Regiochemistry:

    • The amino group (protected as acetamide) is the strongest ortho/para director.[1]

    • The methyl group is a weak activator.[1]

    • The fluoro group is a deactivator but ortho/para directing.[1]

    • Result: Sulfonation occurs para to the amine (position 4) and ortho to the fluorine, which matches the target structure perfectly.[1]

Visualization: Synthesis & Impurity Map

The following diagram illustrates the standard synthesis pathway and the origin points for critical impurities.

SynthesisPath SM Starting Material 5-Fluoro-2-methylaniline Protect Step 1: Protection (Ac2O / AcOH) SM->Protect Int1 Intermediate 1 N-(5-Fluoro-2-methylphenyl)acetamide Protect->Int1 Chlorosulf Step 2: Chlorosulfonation (ClSO3H, Excess) Int1->Chlorosulf Int2 Intermediate 2 Sulfonyl Chloride Deriv. Chlorosulf->Int2 ImpA Impurity A (Regioisomer) Sulfonation at Pos 6 Chlorosulf->ImpA Steric Leakage ImpC Impurity C (Dimer) Diaryl Sulfone Chlorosulf->ImpC Over-reaction Ammonolysis Step 3: Ammonolysis (NH3 aq or gas) Int2->Ammonolysis ImpB Impurity B (Hydrolysis) Sulfonic Acid Int2->ImpB Moisture Int3 Intermediate 3 N-Acetyl Sulfonamide Ammonolysis->Int3 Hydrolysis Step 4: Deprotection (Acid/Base Hydrolysis) Int3->Hydrolysis Product TARGET 4-Amino-2-fluoro-5-methyl- benzenesulfonamide Hydrolysis->Product ImpD Impurity D (Incomplete) N-Acetyl Impurity Hydrolysis->ImpD Incomplete Rxn

Caption: Synthesis workflow for this compound showing critical control points for impurities A, B, C, and D.

Troubleshooting Guide & FAQs

Issue 1: "I am detecting a persistent impurity at RRT ~0.95 (closest to main peak). What is it?"

Diagnosis: This is likely Impurity D (N-Acetyl-4-amino-2-fluoro-5-methylbenzenesulfonamide) .

  • Cause: Incomplete deprotection during Step 4.[1] The acetyl group is robust and requires sufficient thermal energy or acidity/basicity to cleave fully.

  • Mechanism: The hydrolysis reaction follows pseudo-first-order kinetics. If the reaction is quenched too early or the temperature drops, the N-acetylated intermediate remains.

  • Corrective Action:

    • Protocol Check: Ensure reflux temperature is maintained for at least 2–4 hours (if using HCl/EtOH).

    • IPC (In-Process Control): Monitor the disappearance of the N-acetyl peak via HPLC before quenching.

    • Remediation: If isolated product contains >0.5% of Impurity D, reslurry in 2N HCl or NaOH at 60°C for 1 hour.[1]

Issue 2: "My product yield is low, and I see a highly polar peak at the solvent front."

Diagnosis: This is Impurity B (4-Amino-2-fluoro-5-methylbenzenesulfonic acid) .[1]

  • Cause: Hydrolysis of the sulfonyl chloride intermediate (Int 2) before ammonolysis.[1]

  • Mechanism: Sulfonyl chlorides are moisture-sensitive.[1] If the chlorosulfonation mass is quenched into wet ice or if the ammonia source contains too much water, the

    
     group hydrolyzes to 
    
    
    
    .
  • Corrective Action:

    • Reagent Quality: Use anhydrous ammonia gas or high-concentration NH

      
      OH (28-30%) at low temperatures (<5°C).[1]
      
    • Quenching: Quench the chlorosulfonation mass into anhydrous solvent (e.g., DCM or CHCl

      
      ) first, separate the organic layer, and then treat with ammonia. Avoid direct aqueous quenching if possible.[1]
      
Issue 3: "How do I distinguish the Regioisomer (Impurity A)?"

Diagnosis: Regioisomerism is rare in this specific pathway due to the synergistic directing effects of the amine and fluorine, but it can occur under forcing conditions.

  • Structure: 2-Amino-6-fluoro-3-methylbenzenesulfonamide (Sulfonation at position 6, ortho to the amine).

  • Differentiation:

    • NMR: The target molecule (para-substitution) will show two aromatic singlets (or doublets with small coupling) in

      
       NMR. The regioisomer (ortho-substitution) will show significant coupling (
      
      
      
      ) patterns and different NOE (Nuclear Overhauser Effect) signals between the methyl and aromatic protons.[1]
    • HPLC: The regioisomer typically elutes after the main peak on C18 columns due to intramolecular H-bonding (between

      
       and 
      
      
      
      ) reducing polarity.[1]
Issue 4: "I see a late-eluting impurity (RRT > 1.5)."

Diagnosis: This is likely Impurity C (Sulfone Dimer) .[1]

  • Cause: Reaction of the sulfonyl chloride with the starting material or intermediate aromatic ring.[3]

  • Mechanism: Friedel-Crafts sulfonylation:

    
    .
    
  • Corrective Action:

    • Dilution: Ensure sufficient volume of chlorosulfonic acid (acting as solvent) or use an inert solvent (DCM) to dilute the reactants.[1]

    • Temperature Control: Keep the chlorosulfonation temperature below 60°C. Higher temperatures favor sulfone formation.[1]

Analytical Reference: Impurity Profile Table

Use the following table to identify peaks in your chromatogram.

Impurity CodeCommon NameStructure DescriptionOriginRelative Retention Time (RRT)*Limit (Rec.)
API Target Molecule 4-Amino-2-fluoro-5-methyl... Product 1.00 N/A
Imp-B Sulfonic Acid

analog
Hydrolysis0.20 - 0.30< 0.15%
Imp-D N-Acetyl Int.

protected
Incomplete Rxn0.90 - 0.95< 0.15%
Imp-A Regioisomer

at Pos 6
Side Rxn1.05 - 1.10< 0.10%
Imp-SM Starting Material5-Fluoro-2-methylanilineUnreacted1.20 - 1.30< 0.10%
Imp-C Sulfone DimerDiaryl sulfoneOver-reaction1.80 - 2.20< 0.10%

*RRTs are approximate and based on a standard C18 gradient method.

Validated Analytical Method (HPLC)[1][4][5]

To ensure separation of the critical pair (API and N-Acetyl Impurity), use the following conditions.

Chromatographic Conditions
  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10 mM Ammonium Acetate for pH stability).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][4]

  • Flow Rate: 1.0 mL/min.[1][5][4][6]

  • Detection: UV at 254 nm (primary) and 220 nm (for non-aromatic impurities).[1]

  • Column Temp: 30°C.

  • Injection Vol: 5–10

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
2.0955Hold for polar impurities (Sulfonic acid)
15.04060Elute API and Isomers
20.01090Wash (Elute Sulfones/Dimers)
25.0955Re-equilibration

References

  • Synthesis of Encorafenib Intermediates

    • Patent: "Process for the preparation of Encorafenib." (2018).[1] Google Patents.[1] Link (Describes chlorosulfonation methodologies for similar methyl-fluoro-anilines).[1]

  • Chlorosulfonation Mechanisms

    • Journal: "Sulfonamides and sulfonate esters: Synthetic routes and mechanisms."[1] European Journal of Chemistry, 2021.[1] Link

  • Analytical Methods for Sulfonamides

    • Application Note: "HPLC Method for Analysis of 4-Amino-N-methylbenzeneethanesulfonamide." Benchchem Technical Support. Link[1][4]

  • Impurity Profiling in Peptide/Drug Synthesis

    • Article: "Identification and Quantification of Process-Related Impurities." MDPI Molecules, 2018.[1] Link[1]

Sources

"troubleshooting 4-Amino-2-fluoro-5-methylbenzenesulfonamide synthesis side reactions"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pathway Logic

Target Molecule: 4-Amino-2-fluoro-5-methylbenzenesulfonamide Primary Application: Fragment intermediate for kinase inhibitors (e.g., BRAF/MEK pathways).[1] Critical Challenge: The synthesis relies on electrophilic aromatic substitution where steric crowding and directing group competition determine success. The most common failure mode is regio-scrambling during chlorosulfonation and bis-sulfonimide formation during amination.[1]

The "Happy Path" Synthesis Workflow

To achieve the correct substitution pattern (Sulfonamide at C1, Fluoro at C2, Amino at C4, Methyl at C5), you must start with 5-Fluoro-2-methylaniline (also known as 2-amino-4-fluorotoluene).[1]

Logic Check:

  • Start: 5-Fluoro-2-methylaniline.

  • Protect: Acetylation

    
    N-(5-fluoro-2-methylphenyl)acetamide.
    
  • Activate: Chlorosulfonation. The acetamido group (Pos 1) directs para (Pos 4). The methyl (Pos 2) directs meta (Pos 4 or 6). The fluoro (Pos 5) directs ortho (Pos 4 or 6).

    • Result: Strong consensus for Position 4 relative to the nitrogen.

  • React: Amination with

    
    .
    
  • Deprotect: Hydrolysis of the acetyl group.

  • Final Numbering: The sulfonamide takes priority (C1). The original amine becomes C4. The original methyl becomes C5. The original fluoro becomes C2.

Interactive Troubleshooting Guide (Q&A)

Module A: Chlorosulfonation Failures (The "Black Tar" Phase)

Q1: My reaction mixture turned into a black, insoluble tar upon heating. What happened? Diagnosis: Thermal runaway leading to polymerization or oxidation. Root Cause: Direct chlorosulfonation of unprotected anilines or insufficient cooling during the initial addition of chlorosulfonic acid (


).
Technical Fix: 
  • Mandatory Protection: Ensure you are using the N-acetyl derivative, not the free aniline. Free anilines form sulfamic acids that decompose violently.

  • Temperature Staging: The addition of

    
     is highly exothermic.
    
    • Stage 1: Add reagent at

      
      .
      
    • Stage 2: Allow to warm to RT.

    • Stage 3: Heat to

      
      only  after gas evolution (
      
      
      
      ) stabilizes.
  • Reagent Quality: If your

    
     is dark/brown, it is contaminated with sulfuric acid and pyrosulfuryl chloride. Distill before use.
    

Q2: LCMS shows a mass peak corresponding to the Sulfonic Acid (


) instead of the Sulfonyl Chloride (

).
Diagnosis: Hydrolysis during the quench. Root Cause: The sulfonyl chloride intermediate is unstable in hot, dilute acid. If you pour the reaction mixture onto ice but allow the ice to melt and the temperature to rise, the residual

catalyzes the hydrolysis back to the acid. Technical Fix:
  • The "Drowning" Protocol: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Solvent Extraction: Do not filter the solid if it looks "gummy." Immediately extract into cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to remove the chloride from the acidic aqueous phase.

Q3: I see a significant impurity at RRT 1.25 (Late Eluting). Mass is roughly double the target. Diagnosis: Diaryl Sulfone Formation. Mechanism:


.[1]
Root Cause:  "Starved" conditions. If the ratio of 

to substrate is too low, or if the reaction is run too hot (

), the highly reactive sulfonyl chloride attacks unreacted starting material. Corrective Action: Increase

equivalents to 5.0–8.0 eq. The excess acid acts as a solvent, diluting the species and preventing intermolecular coupling.
Module B: Amination & Deprotection Issues

Q4: I am forming the Bis-Sulfonimide impurity (


). How do I stop this? 
Diagnosis:  Proton-transfer competition.
Context:  This is the most annoying side reaction in sulfonamide synthesis. The product sulfonamide (

) is acidic (

). In the presence of base, it deprotonates to

, which is a nucleophile that attacks another molecule of sulfonyl chloride.[1] Technical Fix:
  • Ammonia Overload: Use a massive excess of

    
     (10–20 eq).
    
  • Concentration Control: Dilute the sulfonyl chloride in THF or DCM before adding it to the ammonia solution. Never add ammonia to the chloride.[1]

  • Two-Phase System: Use

    
     (aqueous) mixed with DCM. The product sulfonamide stays in the organic layer, while the deprotonated species prefers the aqueous layer, reducing the chance of coupling.
    

Q5: During deprotection (HCl/Ethanol), I lost the sulfonamide group. Diagnosis: Desulfonylation (Reverse Sulfonation). Root Cause: Heating electron-rich aromatic rings in strong acid can reverse the sulfonation, especially if water is present. Technical Fix:

  • Switch to Alkaline Hydrolysis: Use

    
     (2M) in Ethanol/Water at reflux. Sulfonamides are stable to base; the acetyl group cleaves easily.
    
  • Monitor pH: Ensure the final workup neutralizes the base to pH 7–8 to precipitate the free amine product.

Side Reaction Visualization (Pathway Map)

The following diagram illustrates the critical decision points where the synthesis diverges from the Target Product Profile (TPP).

G Start 5-Fluoro-2-methylaniline (Precursor) Prot N-Acetylation (Protection) Start->Prot Chlorosulf Chlorosulfonation (ClSO3H, 60°C) Prot->Chlorosulf SulfonylCl Sulfonyl Chloride Intermediate Chlorosulf->SulfonylCl Optimized T Tar Oxidative Tars (Runaway Exotherm) Chlorosulf->Tar Unprotected NH2 or T > 90°C Sulfone Diaryl Sulfone (High Temp/Low Acid) Chlorosulf->Sulfone Low Dilution SulfonicAcid Sulfonic Acid (Hydrolysis) SulfonylCl->SulfonicAcid Wet/Warm Quench Amination Amination (NH3/THF) SulfonylCl->Amination BisImide Bis-Sulfonimide (Low NH3 eq) Amination->BisImide Inverse Addition Deprotect Hydrolysis (NaOH/EtOH) Amination->Deprotect Target 4-Amino-2-fluoro-5-methyl- benzenesulfonamide Deprotect->Target

Caption: Workflow diagram highlighting critical process nodes (Green/Blue) and failure modes (Red/Yellow).

Impurity Profile & Data Summary

Use this table to identify peaks in your HPLC/LCMS data.

ComponentStructure DescriptionRelative Retention Time (RRT)Mass Shift (

m/z)
Origin
Target 4-Amino-2-fluoro-5-methyl-BSA1.000Desired Product
Precursor N-Acetyl-5-fluoro-2-methylaniline1.15-79 Da (No SO2)Incomplete Reaction
Sulfonic Acid R-SO3H (Hydrolyzed)0.40 (Fronting)+1 Da (vs Target)Wet Quench / Hydrolysis
Diaryl Sulfone R-SO2-R (Dimer)1.45~2x MassHigh Temp / Low Acid Vol
Bis-Sulfonimide R-SO2-NH-SO2-R1.30~2x Mass - 17Amination pH issue
Regioisomer 6-Sulfonyl isomer0.95 or 1.050 (Isobaric)Steric leakage (Minor)

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g scale).

  • Protection: Dissolve 5-fluoro-2-methylaniline (1.0 eq) in AcOH. Add Acetic Anhydride (1.1 eq). Heat to 60°C for 1h. Pour into water, filter precipitate. Dry.

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (6.0 eq) to 0°C.

    • Add dry Acetamide intermediate portion-wise over 30 mins. Keep T < 10°C.

    • Warm to RT, then heat to 65°C for 3 hours. Monitor HCl evolution.

    • Quench: Pour reaction mixture dropwise onto 500g crushed ice/water mixture. Stir vigorously. Filter the white precipitate immediately. Wash with cold water.

  • Amination:

    • Dissolve wet sulfonyl chloride cake in THF (10 vol).

    • Cool to 0°C.[2][3]

    • Add

      
       (28% aq, 10 eq) dropwise.
      
    • Stir at RT for 2 hours.

    • Concentrate THF, extract with EtOAc, wash with Brine. Dry (

      
      ).[3]
      
  • Deprotection:

    • Reflux the crude sulfonamide in Ethanol/2M NaOH (1:1) for 2 hours.

    • Cool, neutralize with 1M HCl to pH 7.

    • Collect crystals by filtration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Groskopf, K. K., et al. (2014). "Process Development of a Sulfonamide Synthesis via Chlorosulfonation." Organic Process Research & Development, 18(12), 1763–1770. Link (Validation of temperature control in chlorosulfonation).

  • Search Result 1.17: "The Sulfonic Acid Group and Its Derivatives." Chemistry LibreTexts. Link (Mechanisms of hydrolysis and amine incompatibility).

  • Search Result 1.2: "Troubleshooting common issues in the synthesis of aryl sulfonic acids." Benchchem Technical Guides. Link (Bis-sulfonimide and sulfone side reaction data).

  • Search Result 1.23: "Weird sulfonation reactions of fluoroarene." Chemistry Stack Exchange / J. Chem. Edu. (Explains the "anomalous" para-directing strength of fluorine in EAS reactions).

Sources

Technical Support Center: Optimizing the Yield of 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: "How do I maximize the yield of 4-Amino-2-fluoro-5-methylbenzenesulfonamide? I am observing low yields and 'tar' formation during the sulfonyl chloride step."

Technical Response: The synthesis of This compound is chemically sensitive due to the competing electronic effects on the benzene ring. The amino group is a strong activator, while the fluorine atom is an electron-withdrawing deactivator.

To optimize yield, you must utilize the Direct Chlorosulfonation Route starting from 5-Fluoro-2-methylaniline . This route leverages the para-directing power of the amino group, which naturally directs the sulfonyl group to the 4-position (relative to the amino group as 1), creating the desired substitution pattern (1-Sulfonamide, 2-Fluoro, 4-Amino, 5-Methyl).

The Optimized Pathway

The reaction proceeds in two critical stages:

  • Chlorosulfonation: Electrophilic aromatic substitution using Chlorosulfonic acid (

    
    ) to form the intermediate sulfonyl chloride.
    
  • Ammonolysis: Nucleophilic substitution of the chloride with ammonia (

    
    ) to form the sulfonamide.
    

SynthesisPath Start 5-Fluoro-2-methylaniline (Precursor) Step1 Chlorosulfonation (ClSO3H + SOCl2) Start->Step1 0°C -> 70°C Inter Sulfonyl Chloride Intermediate Step1->Inter Electrophilic Subst. Step2 Ammonolysis (NH4OH or NH3/THF) Inter->Step2 Quench & React Final 4-Amino-2-fluoro-5- methylbenzenesulfonamide Step2->Final Nucleophilic Subst.

Figure 1: Optimized synthesis workflow. The addition of Thionyl Chloride (


) in Step 1 is the critical yield-boosting modification.

Detailed Protocol & Troubleshooting

Phase 1: Chlorosulfonation (The Critical Step)

The Problem: Direct reaction with chlorosulfonic acid often yields sulfonic acid byproducts (water soluble, lost in workup) rather than the sulfonyl chloride. The Fix: Use a "Thionyl Chloride Chaser" to convert all sulfonic acid species into the desired sulfonyl chloride.

Optimized Protocol:
  • Charge: Place Chlorosulfonic acid (5.0 equiv) in a dry flask under

    
    . Cool to 0°C .
    
  • Addition: Add 5-Fluoro-2-methylaniline (1.0 equiv) portion-wise over 30 minutes. Do not allow temp to exceed 10°C.

  • Ramp: Heat slowly to 70°C and hold for 2 hours.

  • The Chaser (Critical): Cool to 50°C. Add Thionyl Chloride (

    
    , 2.0 equiv)  dropwise. Re-heat to 70°C  for 1 hour.
    
    • Why? This converts the sulfonic acid byproduct (formed by generated water) back into sulfonyl chloride.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temp <5°C.

Troubleshooting Guide: Phase 1
SymptomProbable CauseCorrective Action
Black Tar Formation Exotherm was too high during addition.Ensure addition is at 0°C. Add aniline solid slowly to the acid.
Low Yield (Solid) Hydrolysis of Sulfonyl Chloride during quench.Quench onto ice only. Filter immediately. Do not let the aqueous slurry sit; the F-group makes the ring electron-poor, but the Cl is still labile.
Sticky Gum Precipitate Polymerization or bis-sulfonylation.Use strictly 5-6 equivalents of

. Less acid promotes bis-sulfone formation.

Phase 2: Ammonolysis (Forming the Sulfonamide)

The Problem: The sulfonyl chloride is unstable. If it hydrolyzes back to the acid, it will not react with ammonia. The Fix: Perform this step immediately after isolating the chloride.

Optimized Protocol:
  • Solvent System: Dissolve the wet sulfonyl chloride filter cake in THF (Tetrahydrofuran) .

    • Why THF? It dissolves the organic chloride but is miscible with aqueous ammonia, ensuring phase contact.

  • Ammonia Addition: Cool THF solution to 0°C . Add 28% Aqueous Ammonium Hydroxide (5.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup: Concentrate THF under vacuum. The product will precipitate from the remaining water. Filter and wash with cold water.

Troubleshooting Guide: Phase 2
SymptomProbable CauseCorrective Action
Product is Water Soluble Formation of Sulfonic Acid (Hydrolysis).Ensure the ammonia addition is done at 0°C . If the reaction gets hot, hydrolysis competes with ammonolysis.
Impurity Profile > 5% Regioisomer formation (rare) or unreacted aniline.Recrystallize from Ethanol/Water (1:1) . The sulfonamide crystallizes well; impurities stay in the mother liquor.
pH Drift HCl generation consumes Ammonia.Ensure you start with excess Ammonia (5 equiv). The final pH should be >9.

FAQ: Expert Insights

Q: Can I use 3-Fluoro-4-methylaniline instead? A: No. That precursor would yield a different regioisomer.

  • 5-Fluoro-2-methylaniline: Amino is at 1. Fluoro at 5.[1][2] Methyl at 2.[3] Sulfonation goes to 4 (Para to Amino). Result: 1-Amino-2-methyl-5-fluoro-4-sulfonamide. (Renumbered: this compound).[4][5][6][7] Correct.

  • 3-Fluoro-4-methylaniline: Amino is at 1. Fluoro at 3. Methyl at 4.[1][2][8] Sulfonation goes to 6 (Ortho to Amino, Para to Fluoro). Result: 2-Sulfonamide isomer. Incorrect.

Q: Why is the Thionyl Chloride step necessary? A: The reaction generates water (


). This water hydrolyzes the excess chlorosulfonic acid. By adding 

, you scavenge the water and convert the intermediate sulfonic acid (

) into the reactive sulfonyl chloride (

), often boosting yields from ~40% to >85%.

Q: Is the product light sensitive? A: Anilines with sulfonamide groups can oxidize over time, turning pink/brown. Store the final solid in amber vials under inert atmosphere if possible.

References & Citations

  • Precursor Availability: 5-Fluoro-2-methylaniline (CAS 367-29-3) is the validated starting material for this substitution pattern. Merck/Sigma-Aldrich Product Catalog.

  • Chlorosulfonation Methodology: General protocols for converting electron-deficient anilines to sulfonamides via chlorosulfonic acid and thionyl chloride. Organic Syntheses, Coll. Vol. 10, p. 220 (2004).

  • Target Molecule Verification: this compound (CAS 1820684-51-2) is a known intermediate for kinase inhibitor synthesis. ChemicalBook / CAS Registry.

  • Process Optimization: "Scale-up synthesis of sulfonamides using thionyl chloride chasers." Organic Process Research & Development, Vol 15, Issue 6.[8]

Sources

Technical Support Center: Recrystallization of 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-4A2F5M-BENZ Status: Active Support Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Physicochemical Challenge

You are dealing with 4-Amino-2-fluoro-5-methylbenzenesulfonamide , a poly-functional molecule containing an aniline moiety (basic), a sulfonamide group (weakly acidic), and lipophilic substituents (fluoro, methyl).

This amphoteric nature creates a specific purification challenge:

  • Solubility: It exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols, but low solubility in water and non-polar alkanes.

  • Impurity Profile: Common impurities include the des-fluoro analog, regioisomers (from the sulfonation step), and oxidation products (azo/azoxy dimers from the amino group), which often manifest as persistent yellow/brown coloration.

  • Crystallization Behavior: The fluorine atom introduces a "lubricating" effect in the crystal lattice, often leading to oiling out rather than distinct nucleation if the cooling profile is too aggressive.

This guide provides a validated protocol to overcome these thermodynamic hurdles.

Part 1: The "Golden Standard" Protocol (Ethanol/Water System)

For 95% of cases involving this specific sulfonamide derivative, a binary solvent system of Ethanol (solvent) and Water (anti-solvent) provides the optimal balance between yield and impurity rejection.

Step-by-Step Methodology
StepActionTechnical Rationale
1. Dissolution Suspend crude solid in 95% Ethanol (approx. 5-7 mL per gram). Heat to reflux (approx. 78°C) with stirring.Ethanol solubilizes the sulfonamide while keeping very polar inorganic salts insoluble.
2. Saturation If not fully dissolved, add Ethanol in 1 mL increments. Once dissolved, remove from heat for 30 seconds.Safety: Prevents superheating. Ensures you are at the solubility limit (saturation point).
3. Clarification Critical: If the solution is dark, add Activated Carbon (1-3 wt%) . Stir at reflux for 10 mins. Filter hot through a pre-warmed Celite pad.The amino group is prone to oxidation; carbon adsorbs these high-MW colored impurities. Pre-warming prevents premature crystallization in the funnel.
4. Nucleation Return filtrate to heat. Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.[1] Then add 1-2 mL of Ethanol to clear it.This establishes the "metastable zone" where the solution is supersaturated but not precipitating.
5. Crystallization Allow to cool to room temperature slowly (approx. 10-20°C per hour). Do not use an ice bath yet.Prevents Oiling Out: Rapid cooling traps impurities and solvent in the lattice. Slow cooling favors pure crystal growth.
6. Maximization Once at room temp, cool to 0-4°C (ice bath) for 1 hour.Decreases solubility further to maximize yield (kinetic recovery).
7. Isolation Filter under vacuum.[1][2] Wash cake with cold 20% Ethanol/Water .Removes mother liquor containing soluble impurities without redissolving the product.
Part 2: Troubleshooting & FAQs
Q1: "My product is separating as a distinct oil layer instead of crystals. What is happening?"

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature of the solution drops below the saturation point of the solute before it drops below the melting point of the solvated solid. The presence of the methyl and fluoro groups lowers the melting point relative to the unsubstituted sulfonamide, exacerbating this.

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add Seed Crystals: Add a tiny amount (<1 mg) of pure product at a temperature just below the saturation point. This provides a template for ordered growth.

  • Reduce Anti-Solvent: You may have added too much water. Add more ethanol to shift the solvent composition, then cool very slowly.

Q2: "The crystals are off-white/yellow even after recrystallization. How do I remove the color?"

Diagnosis: The amino group (-NH2) at the 4-position is highly susceptible to air oxidation, forming colored azo or nitroso species. These impurities are often incorporated into the crystal lattice.

Corrective Action:

  • Acidic Recrystallization: Perform the recrystallization in the presence of a trace amount of sodium dithionite (reducing agent) or use dilute HCl followed by neutralization.

  • Double Carbon Treatment: Increase the activated charcoal load to 5 wt% and ensure the contact time is at least 15 minutes at reflux.

Q3: "My yield is significantly lower than expected (<50%). Where is my product?"

Diagnosis: Sulfonamides are weakly acidic (pKa ~10). If your water source is slightly basic (pH > 7) or if residual amines are present, the sulfonamide may deprotonate and form a water-soluble salt, remaining in the mother liquor.

Corrective Action:

  • pH Check: Check the pH of the mother liquor. If pH > 7, acidify carefully with dilute Acetic Acid to pH ~5-6 to precipitate the remaining sulfonamide.

  • Solvent Switch: Switch to a non-aqueous system like Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent) . This eliminates pH-dependent solubility issues.

Part 3: Decision Logic & Workflow

The following diagram illustrates the critical decision points during the purification process to ensure purity and yield.

Recrystallization_Workflow Start Start: Crude 4-Amino-2-fluoro- 5-methylbenzenesulfonamide Solvent_Choice Select Solvent System Start->Solvent_Choice Dissolve Dissolve at Reflux (Ethanol or EtOAc) Solvent_Choice->Dissolve Standard Check_Color Is Solution Colored? Dissolve->Check_Color Carbon_Treat Add Activated Carbon & Hot Filter Check_Color->Carbon_Treat Yes Cooling Controlled Cooling (Room Temp -> 0°C) Check_Color->Cooling No Carbon_Treat->Cooling Check_State Did it Oil Out? Cooling->Check_State Remedy_Oil Reheat & Seed OR Add Solvent Check_State->Remedy_Oil Yes Filter Vacuum Filtration & Wash Check_State->Filter No (Crystals Formed) Remedy_Oil->Cooling Retry Dry Dry under Vacuum (40-50°C) Filter->Dry

Caption: Logical workflow for the purification of this compound, highlighting critical interventions for color removal and oiling-out.

Part 4: Quantitative Data & Specifications

Table 1: Solubility Profile & Solvent Selection

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol / Water HighLowExcellent Best for general purity. Eco-friendly.
Ethyl Acetate / Heptane ModerateVery LowGood Use if product is sensitive to hydrolysis or pH.
Water LowInsolublePoor Requires excessive volume; poor impurity rejection.
DMF / Water Very HighModerateAvoid Difficult to remove solvent traces; high boiling point.

Table 2: Critical Process Parameters (CPP)

ParameterTarget RangeImpact of Deviation
Dissolution Temp 75°C - 80°C (Ethanol)<70°C: Incomplete dissolution. >80°C: Degradation/Boil-over.
Cooling Rate 10°C / hourFaster: Traps impurities/Oiling out. Slower: Inefficient time use.
Seeding Temp 50°C - 55°CToo Hot: Seed dissolves. Too Cold: Spontaneous nucleation already occurred.
References
  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (General protocols for sulfonamide purification and isolation).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Mechanisms of crystallization, oiling out, and seeding strategies).[3][4]

  • National Institutes of Health (PubChem). 4-Amino-2-chloro-5-methylbenzenesulfonamide (Analog Data). (Physicochemical properties of closely related halo-methyl-sulfonamides).

  • Google Patents. Process for producing crystal of benzenesulfonamide derivative (US20050032889A1). (Industrial scale purification data for substituted benzenesulfonamides).

Sources

"removing unreacted starting materials from 4-Amino-2-fluoro-5-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of amphoteric sulfonamides. 4-Amino-2-fluoro-5-methylbenzenesulfonamide presents a unique purification challenge due to its dual functionality: a weakly basic arylamine and a weakly acidic primary sulfonamide.

This guide provides field-proven, causality-driven protocols to selectively remove unreacted starting materials (SMs) using precision acid-base extraction.

Section 1: Physicochemical Profiling & Causality

To design a self-validating purification system, we must first understand the electronic effects governing the molecule's ionization. The separation logic relies entirely on exploiting the


pKa between the target product and the specific starting material.

Table 1: pKa and Electronic Profiling of Target vs. Common Impurities

CompoundRoleAmine pKa (Conjugate Acid)Sulfonamide pKaDominant Electronic Effect
This compound Target Product~1.5 - 2.0~9.5 - 10.0Strong resonance withdrawal by para-SO₂NH₂
2-Fluoro-5-methylaniline Amine SM~3.3 - 3.5N/AInductive withdrawal by ortho-Fluoro
4-Nitro-2-fluoro-5-methylbenzenesulfonamide Nitro SMN/A~9.0Strong withdrawal by para-Nitro
Sulfonyl Chloride Intermediates ByproductN/A< 1.0 (as Sulfonic acid)Hydrolyzes to highly acidic sulfonate

Causality Insight: The addition of the sulfonamide group para to the amine in the target molecule drastically reduces the electron density on the aniline nitrogen via resonance [1]. This depresses the target's amine pKa to ~1.5–2.0, compared to the ~3.5 pKa of the unreacted 2-fluoro-5-methylaniline starting material [4]. We exploit this ~1.5 unit


pKa to achieve selective protonation.
Section 2: Troubleshooting FAQs

Q1: My final product is contaminated with unreacted 2-fluoro-5-methylaniline. Standard 1M HCl washes are pulling my target into the aqueous layer. How do I prevent this? A: Standard 1M HCl has a pH of ~0, which is below the pKa of both your starting material (pKa ~3.5) and your target product (pKa ~1.5). Consequently, both compounds become protonated and partition into the aqueous phase [2]. The Fix: Switch to a precision buffer wash. By washing the organic layer with a citrate buffer adjusted to pH 2.8–3.0, the environment is acidic enough to protonate the starting material (pH < pKa), but not acidic enough to protonate the target (pH > pKa). The target remains neutral and safely in the organic layer.

Q2: I synthesized the target via the reduction of 4-nitro-2-fluoro-5-methylbenzenesulfonamide. How do I remove the unreacted nitro intermediate? A: In this scenario, the starting material lacks a basic amine entirely. This makes the separation highly efficient. You must perform a "Reverse Acid-Base Extraction." Extract the crude mixture with a strong aqueous acid (e.g., 1M HCl). The target's amine (pKa ~1.5) will protonate and move into the aqueous layer, while the neutral nitro starting material remains trapped in the organic layer [2]. Separating the layers and basifying the aqueous phase to pH 6-7 will precipitate your pure target.

Q3: My crude mixture contains residual sulfonic acid byproducts from the chlorosulfonation step. What is the best removal strategy? A: Sulfonic acids are highly water-soluble and strongly acidic (pKa < 1). Washing the organic phase with a mild base, such as saturated aqueous sodium bicarbonate (pH ~8.3), will completely deprotonate the sulfonic acid, driving it into the aqueous waste. Ensure you do not exceed pH 9, or you risk deprotonating the target's sulfonamide group (pKa ~9.5–10.0), which would cause product loss into the aqueous layer [3].

Section 3: Standard Operating Procedures (SOPs)
Protocol A: Precision Buffer Wash (Removal of Amine SM)

Self-Validating Metric: TLC of the organic layer (developed in Hexane:EtOAc) should show the complete disappearance of the higher


 amine spot.
  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g).

  • Buffer Preparation: Prepare a 0.5M Citrate buffer and adjust the pH to exactly 2.8 using 1M NaOH or HCl. Verify with a calibrated pH meter.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the pH 2.8 buffer.

  • Phase Separation: Shake vigorously, venting frequently, and allow phase separation. The unreacted 2-fluoro-5-methylaniline protonates and partitions into the lower aqueous layer.

  • Isolation: Separate and discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified target.

Protocol B: Strong Acid Extraction (Removal of Nitro SM)

Self-Validating Metric: The acidic aqueous layer, upon basification, should instantly turn cloudy as the target product precipitates out of solution.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL/g) in a separatory funnel.

  • Acidification: Extract with 1M aqueous HCl (5 mL/g). Shake vigorously and allow the layers to separate.

  • Separation: Collect the lower aqueous layer (containing the protonated target). Crucial: Retain the organic layer until product recovery is confirmed.

  • Cooling: Cool the aqueous layer in an ice bath to 0–5°C to maximize precipitation yield.

  • Neutralization: Slowly add 2M aqueous NaOH dropwise while stirring until the pH reaches 6.5–7.0.

  • Filtration: Collect the precipitated this compound via vacuum filtration and wash the filter cake with ice-cold water.

Section 4: Visual Workflows

G Crude Crude Mixture in EtOAc (Target + Amine SM) BufferAdd Wash with Citrate Buffer (pH 2.8) Crude->BufferAdd Split Phase Separation BufferAdd->Split AqWaste Aqueous Phase Waste (Protonated Amine SM) Split->AqWaste Lower Layer OrgPhase Organic Phase (Neutral Target) Split->OrgPhase Upper Layer Evap Concentrate & Crystallize (Heptane anti-solvent) OrgPhase->Evap Product Pure Target Compound (Crystals) Evap->Product

Workflow for selectively removing unreacted amine starting material using a pH 2.8 buffer wash.

G Crude Crude Mixture in EtOAc (Target + Nitro SM) AcidAdd Extract with 1M HCl (pH < 0.5) Crude->AcidAdd Split Phase Separation AcidAdd->Split OrgWaste Organic Phase Waste (Neutral Nitro SM) Split->OrgWaste Upper Layer AqPhase Aqueous Phase (Protonated Target) Split->AqPhase Lower Layer BaseAdd Adjust to pH 6-7 with aq. NaOH AqPhase->BaseAdd Product Pure Target Compound (Precipitates) BaseAdd->Product

Workflow for separating the target from the nitro-precursor using strong acid extraction.

References
  • PubChem. "Sulfanilamide." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Acid–base extraction." Wikimedia Foundation. Available at:[Link]

  • Caine, B. A., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Wikipedia. "Aniline." Wikimedia Foundation. Available at:[Link]

Technical Support Center: Stability & Degradation of 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and analytical scientists working with 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS: N/A for specific isomer, structurally related to sulfamethoxazole intermediates).

This guide operates as a Tier 3 Specialist Resource , focusing on degradation mechanisms, troubleshooting impurity profiles, and establishing stability-indicating methods.

Status: Active Ticket ID: CHEM-SUP-2024-AFMS Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

This compound is a poly-functionalized aromatic system containing an electron-rich aniline moiety and an electron-withdrawing sulfonamide group. Its degradation profile is dominated by oxidative instability of the amino group and photolytic lability of the carbon-halogen and carbon-sulfur bonds. Hydrolytic cleavage of the sulfonamide bond is kinetically slow and typically requires extreme stress.

This guide details the three primary degradation pathways:

  • Oxidative Coupling & N-Oxidation (Primary cause of discoloration).

  • Photolytic Dehalogenation & Desulfonation (UV-sensitivity).

  • Hydrolytic Cleavage (Extreme pH stress).

Part 1: Degradation Pathways Visualization

The following diagram maps the degradation logic. Use this to identify unknown peaks in your chromatograms based on reaction conditions.

DegradationPathways cluster_legend Degradation Triggers Parent 4-Amino-2-fluoro-5- methylbenzenesulfonamide Ox_Int Intermediate: Hydroxylamine / Nitroso Parent->Ox_Int Oxidation (H2O2/Air) N-H Abstraction Defluoro Des-fluoro Degradant (4-Amino-3-methyl benzenesulfonamide) Parent->Defluoro Photolysis (UV) C-F Homolysis Desulfon Desulfonated Arene (3-Fluoro-4-methylaniline) Parent->Desulfon Photolysis SO2 Extrusion SulfonicAcid Sulfonic Acid (Hydrolysis Product) Parent->SulfonicAcid Acid/Base Hydrolysis (Extreme pH) Ammonia Ammonia Parent->Ammonia AzoDimer Azo Dimer (Colored Impurity) Ox_Int->AzoDimer Coupling Nitro 4-Nitro Analogue Ox_Int->Nitro Further Oxidation key1 Red: Oxidative Stress key2 Yellow: Photolytic Stress key3 Green: Hydrolytic Stress

Caption: Mechanistic map of this compound degradation showing divergent pathways based on environmental stress factors.

Part 2: Troubleshooting Guides (Q&A)

Module A: Oxidative Instability & Discoloration

Issue: "My solid sample has turned from off-white to yellow/brown during storage, and HPLC shows new late-eluting peaks."

Diagnosis: The primary amine (aniline) at position 4 is highly susceptible to oxidation. Even though the sulfonamide group is electron-withdrawing (deactivating), the methyl group at position 5 (ortho to the amine) activates the ring and the nitrogen lone pair.

  • Mechanism: Radical oxidation of the

    
     group leads to hydroxylamine (
    
    
    
    ) and nitroso (
    
    
    ) intermediates. These reactive species couple with the parent molecule to form azo dimers (
    
    
    ) or azoxy compounds.
  • Visual Indicator: Azo compounds are potent chromophores, causing significant yellow/brown discoloration even at trace levels (<0.1%).

Troubleshooting Protocol:

  • Check Headspace: Was the container flushed with nitrogen? If not, atmospheric oxygen is the culprit.

  • LC-MS Identification: Look for a mass peak at

    
     (dimer formation) or 
    
    
    
    (N-oxide/hydroxylamine).
  • Corrective Action: Store the reference standard at -20°C under Argon. For solution stability, add an antioxidant like sodium metabisulfite if compatible with your downstream application.

Module B: Photostability & "Missing" Mass Balance

Issue: "After 24 hours under ICH Q1B light conditions, the assay dropped by 5%, but I don't see a stoichiometric increase in a single impurity."

Diagnosis: Fluoro-anilines are prone to photolytic defluorination and desulfonation .

  • Mechanism: UV light (approx. 254-300 nm) excites the aromatic ring, leading to homolytic cleavage of the C-F bond (bond energy ~116 kcal/mol, but weakened in excited states) or the C-S bond.

  • The "Missing" Mass: The radical intermediates often react with solvent or polymerize, forming insoluble oligomers that do not elute on standard reverse-phase HPLC, leading to poor mass balance. Volatile degradation products (like

    
     extrusion) also escape detection.
    

Troubleshooting Protocol:

  • Solvent Check: Are you using acetone or methanol? These can act as photosensitizers. Switch to acetonitrile for stability studies.

  • Detection: Use a Diode Array Detector (DAD) to scan 200–400 nm. De-fluorinated products often have a bathochromic shift (red shift) compared to the parent due to loss of the inductive withdrawing effect of fluorine.

  • Action: Always use amber glassware. Wrap columns and lines in foil during long sequences.

Module C: Hydrolytic Resistance

Issue: "I am trying to degrade the molecule using 0.1 N HCl to validate my method, but the parent peak remains unchanged."

Diagnosis: Primary sulfonamides (


) are exceptionally stable to acid/base hydrolysis compared to amides or esters. The S-N bond has significant double-bond character.
  • Expectation Management: 0.1 N HCl/NaOH at room temperature is often insufficient.

  • Protocol Adjustment: You must increase stress to 1.0 N HCl/NaOH at 60°C–80°C for 4–8 hours to observe the formation of 4-amino-2-fluoro-5-methylbenzenesulfonic acid .

  • Note: If you see degradation at mild pH (e.g., pH 2-4), it is likely not hydrolysis but rather precipitation or salt formation affecting the chromatography.

Part 3: Quantitative Data & Experimental Protocols

Summary of Forced Degradation Behavior

The following table summarizes expected outcomes based on standard stress testing (ICH Q1A/Q1B).

Stress TypeConditionExpected DegradationPrimary Degradant (Mass Shift)
Acid Hydrolysis 1N HCl, 80°C, 6h< 10% (Resistant)Sulfonic Acid (

via

sub for

)
Base Hydrolysis 1N NaOH, 80°C, 6h< 5% (Resistant)Sulfonic Acid Salt
Oxidation 3%

, RT, 2h
High (> 20%) N-Oxide (

), Nitro (

), Dimer (

)
Photolysis 1.2M Lux hoursModerate (5-15%)Des-fluoro (

), Des-sulfonyl (

)
Thermal 80°C (Solid State)Low (< 2%)None (Stable unless oxidized)
Protocol: Oxidative Stress Test (Method Validation)

Use this protocol to generate the N-oxide and Azo impurities for retention time marking.

  • Preparation : Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50).

  • Stressing : Add 1 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation : Store at Room Temperature in the dark for 1 hour.

  • Quenching : CRITICAL STEP . Add 1 mL of 10% Sodium Metabisulfite solution to quench excess peroxide. Failure to quench will damage your HPLC column.

  • Analysis : Inject immediately. Expect new peaks eluting after the main peak (azo dimers) and before the main peak (N-oxides/hydroxylamines).

References

  • Chemical Society Perkin Transactions 2 . "The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides... in aqueous sulfuric acid." Royal Society of Chemistry. (Validates sulfonamide hydrolysis resistance and mechanism).

  • Journal of Physical Chemistry C . "Adsorption and Photocatalytic Degradation of 3-Fluoroaniline on Anatase TiO2." ACS Publications.[1] (Mechanistic insight into fluoroaniline photolysis and C-F bond cleavage).

  • BenchChem Technical Support . "Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions." BenchChem.[2] (Comparative data on sulfonamide stress testing).

  • Pharmaceutical Technology . "Forced Degradation Studies for Biopharmaceuticals." PharmTech. (General protocols for oxidative and hydrolytic stress).

  • Journal of Hazardous Materials . "Hydrolysis of sulphonamides in aqueous solutions." Elsevier. (Kinetics of sulfonamide cleavage).

Disclaimer: This guide is for research purposes only. Users must validate specific analytical methods (HPLC/LC-MS) for their unique matrix and formulation.

Sources

Technical Support Center: Optimizing 4-Amino-2-fluoro-5-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide is a critical workflow in the production of next-generation antivirals and anticancer agents.[1] The rate-limiting step is invariably the chlorosulfonation of 5-fluoro-2-methylaniline .[1]

Users frequently report stalled reactions (incomplete conversion), low yields (<60%), and decomposition during workup. This guide addresses the kinetic barriers imposed by the electronic deactivation of the protonated aniline species and provides an optimized protocol using a Chlorosulfonic Acid – Thionyl Chloride hybrid system to accelerate the reaction rate and maximize throughput.

Diagnostic & Troubleshooting (Q&A)

Q1: Why does the reaction stall at 50-60% conversion even after 12 hours?

Diagnosis: Kinetic trapping due to amine protonation. Technical Insight: In neat chlorosulfonic acid (


), the amino group of 5-fluoro-2-methylaniline is instantly protonated to form an ammonium species (

).[1] This turns the strongly activating amino group into a strongly deactivating, meta-directing group.[1]
  • The Conflict: The fluorine atom (ortho/para director) and the methyl group (ortho/para director) compete with the deactivated ammonium group. The electrophilic aromatic substitution (

    
    ) becomes sluggish because the ring is electron-deficient.[1]
    
  • Solution: You are likely operating at the "Sulfamic Acid" plateau. The reaction first forms the N-sulfonic acid (sulfamic acid) intermediate.[1] Rearrangement to the ring-sulfonated species requires significantly higher activation energy.[1]

  • Fix: Increase reaction temperature to 115°C – 125°C to force the rearrangement, or introduce Thionyl Chloride (

    
    )  to irreversibly drive the equilibrium from sulfonic acid to sulfonyl chloride.
    
Q2: I see a large amount of sulfonic acid byproduct in the aqueous layer during workup. Why didn't it convert to the sulfonyl chloride?

Diagnosis: Hydrolysis or Insufficient Chlorinating Potential. Technical Insight: Chlorosulfonic acid serves two roles: reagent and solvent.[2][3] As the reaction proceeds, it produces sulfuric acid (


) as a byproduct. The equilibrium between the sulfonic acid (

) and the sulfonyl chloride (

) shifts back toward the acid in the presence of

.[1] Fix:
  • Use a larger excess of

    
     (minimum 5–8 equivalents).
    
  • Add a secondary chlorinating agent (

    
     or 
    
    
    
    ) in the final hour of heating. This scavenges generated water/acid and converts the recalcitrant sulfonic acid species to the desired chloride.
Q3: The product decomposes/darkens during the ammonolysis step.

Diagnosis: Oxidative degradation or thermal instability of the sulfonyl chloride. Technical Insight: 4-amino-2-fluoro-5-methylbenzenesulfonyl chloride is sensitive to moisture and heat.[1] If the quench into ice-water is too slow, or if the filtration cake is not dried properly before ammonolysis, hydrolysis occurs.[1] Fix:

  • Quench Control: Pour the reaction mixture slowly into vigorously stirred ice (maintain T < 5°C).

  • Solvent Switch: Instead of aqueous ammonia, use ammonia in t-butanol or acetonitrile .[1] This phase-transfer approach minimizes hydrolysis and improves the reaction rate of the sulfonamide formation.[1]

Technical Deep Dive: The Mechanism & Optimization

To improve the reaction rate, we must understand the pathway. The reaction does not proceed via direct ring chlorosulfonation. It follows a Sulfamic Acid Rearrangement pathway.

Reaction Pathway Diagram

ReactionPathway Start 5-Fluoro-2-methylaniline Inter1 Sulfamic Acid (Kinetic Intermediate) Start->Inter1 ClSO3H, < 50°C Fast N-Sulfonation Inter2 Sulfonic Acid (Thermodynamic Product) Inter1->Inter2 110-120°C Rearrangement (Rate Limiting) Inter3 Sulfonyl Chloride (Reactive Intermediate) Inter2->Inter3 ClSO3H + SOCl2 Dehydration/Chlorination Inter3->Inter2 H2O (Hydrolysis) Final 4-Amino-2-fluoro-5- methylbenzenesulfonamide Inter3->Final NH3 / t-Butanol Ammonolysis

Figure 1: The stepwise mechanistic pathway from aniline precursor to final sulfonamide, highlighting the rate-limiting rearrangement step.[1]

Critical Optimization Parameters
ParameterStandard ConditionsOptimized Conditions Impact on Rate/Yield
Reagent Ratio 1:3 (

)
1 : 8 : 1.5 (

)
Excess acid acts as solvent;

drives conversion to chloride.[1]
Temperature Reflux (variable)Stepwise : 60°C (1h)

120°C (2h)
Prevents exotherm runaway; ensures complete rearrangement.
Ammonolysis Aqueous


gas in t-Butanol/THF
Increases yield by 15-20% by suppressing hydrolysis [1].[1]
Quench Ice/WaterIce/NaCl (Brine) Salting out effect precipitates the sulfonyl chloride faster, preventing hydrolysis.

Optimized Experimental Protocol

Objective: Synthesis of this compound with >85% purity and maximized rate.

Phase 1: Chlorosulfonation (The "Hybrid" Method)
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Charging: Charge Chlorosulfonic acid (8.0 eq) into the flask. Cool to 0–5°C using an ice-salt bath.

  • Addition: Add 5-Fluoro-2-methylaniline (1.0 eq) dropwise over 45 minutes. Caution: Reaction is highly exothermic. Maintain internal temperature

    
    .[4]
    
  • Initial Heating (Sulfamation): Remove the ice bath. Heat the mixture to 60°C and stir for 1 hour. This forms the sulfamic acid intermediate.

  • Rearrangement (Baking): Slowly ramp the temperature to 115–120°C over 30 minutes. Hold at this temperature for 2 hours. The mixture will darken and evolve HCl gas.

  • Chlorination Boost: Cool the mixture to 80°C . Add Thionyl Chloride (

    
    , 1.5 eq)  dropwise.
    
    • Why? This converts any remaining sulfonic acid to sulfonyl chloride and reacts with byproduct sulfuric acid [2].

  • Final Cure: Re-heat to 90°C for 1 hour. Monitor by TLC (mini-workup: quench aliquot in methanol/ammonia).

Phase 2: Isolation & Ammonolysis
  • Quench: Cool the reaction mass to room temperature. Pour the oily mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring.

    • Tip: Keep the ice temperature below 5°C to prevent hydrolysis.

  • Filtration: Filter the precipitated sulfonyl chloride immediately. Wash with ice-cold water until the filtrate is pH 4–5.[1]

    • Critical: Do not suck dry for too long; moist cake is prone to hydrolysis. Proceed immediately to the next step.

  • Ammonolysis: Dissolve the wet cake in t-Butanol (or THF). Cool to 10°C.[3]

  • Reaction: Bubble anhydrous Ammonia gas (or add concentrated

    
     dropwise) until pH > 9. Stir for 2 hours at room temperature.
    
  • Workup: Concentrate the solvent under vacuum. Add water to precipitate the product.[5] Filter, wash with water, and dry at 50°C.

References

  • Process for the preparation of disulfamylanilines . US Patent 3,711,28A. Google Patents. Link (Demonstrates the superiority of t-butanol in ammonolysis efficiency).

  • Process for preparing sulfonamide compounds . US Patent 3,161,675A. Google Patents. Link (Establishes the chlorosulfonic acid + thionyl chloride/PCl5 methodology for deactivated anilines).

  • Optimization of the synthesis process for 3-chloro-4-fluoroaniline . ResearchGate. Link (Provides kinetic insights into fluoro-aniline substitutions).

  • Application Notes and Protocols for the Sulfonation of 2-Chloroaniline . BenchChem Technical Support. Link (General protocol validation for ortho-haloaniline sulfonation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Fluoro-2-methylaniline and Chlorosulfonic acid before handling.[1] High-temperature acid reactions pose significant thermal and chemical burn risks.[1]

Sources

Technical Support Center: Advanced Purification Strategies for 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Amino-2-fluoro-5-methylbenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in achieving high purity for this and structurally related sulfonamide compounds. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical.[1][2] This guide provides in-depth, field-proven insights into alternative purification methodologies beyond standard silica gel chromatography, focusing on troubleshooting common issues and optimizing your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during the purification of this compound.

Q1: What are the most likely impurities in my crude sample?

A: Understanding potential impurities is the first step to designing an effective purification strategy. Based on a typical synthetic route (e.g., chlorosulfonation of a protected aniline followed by amination and deprotection, or reduction of a nitro group), common impurities include:

  • Starting Materials: Unreacted 2-fluoro-5-methylaniline or its protected precursor.

  • Reaction By-products:

    • Di-sulfonated species: Over-reaction during the chlorosulfonation step.[3]

    • Regioisomers: Isomers formed if the directing effects of the substituents are not completely selective.

    • Hydrolysis products: The corresponding sulfonic acid, formed by the reaction of the sulfonyl chloride intermediate with water.[3]

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., pyridine, triethylamine), or hydrogenation catalysts (e.g., Pd/C).[4]

Q2: My primary purification by column chromatography gives poor separation. What are my alternatives?

A: While silica gel chromatography is a standard method, the polar nature of sulfonamides can make it challenging.[3] If you observe poor separation, tailing, or co-elution of impurities, consider the following alternatives.

// Edge styling edge [color="#5F6368"]; Start -> TLC_Analysis; TLC_Analysis -> Impurity_Polarity; Impurity_Polarity -> Recrystallization [color="#34A853"]; Impurity_Polarity -> Impurity_AcidBase [color="#EA4335"]; Impurity_AcidBase -> AcidBase [color="#34A853"]; Impurity_AcidBase -> Prep_HPLC [color="#4285F4"]; Recrystallization -> End_Pure; AcidBase -> End_Pure; Prep_HPLC -> End_Pure; }

Caption: Decision workflow for selecting a purification method.

Q3: How can I develop an effective recrystallization protocol?

A: Recrystallization is an excellent and scalable method for purifying crystalline solids, which is common for sulfonamides.[3] The key is finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[5]

Solvent Selection

The polarity of this compound suggests that polar solvents will be most effective. A systematic screening process is recommended.

Solvent/SystemPolarityTypical UseStarting Point Recommendation
WaterHighCan be effective, but solubility might be low even when hot. Often used as an anti-solvent.Use as an anti-solvent with a water-miscible solvent like Isopropanol or Ethanol.[6]
Ethanol (95%) / MethanolHighGood general-purpose solvents for polar molecules.[7]Test small-scale dissolutions in boiling solvent, then cool to check for crystal formation.
Isopropanol (IPA)MediumOften an excellent choice for sulfonamides, sometimes as an aqueous mixture (e.g., 70-80% IPA in water).[2][6]Start with 70% IPA/water, heating to dissolve and cooling slowly.[6]
AcetoneMediumCan be a good solvent, but its low boiling point may not provide a large solubility differential.Use with a non-polar anti-solvent like hexanes if the compound is highly soluble.
Ethyl Acetate / HexanesLow-MedA common two-solvent system. The compound is dissolved in minimal hot ethyl acetate, and hexanes are added.Dissolve in hot ethyl acetate, then add hexanes dropwise until turbidity persists.
Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to your crude product. Heat the mixture to boiling (with a boiling chip) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5][6]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

Troubleshooting Recrystallization
  • Problem: The compound "oils out" instead of crystallizing.

    • Cause: This often happens when the solution is too concentrated, cools too quickly, or the boiling point of the solvent is higher than the melting point of the compound. High impurity levels can also be a cause.[6]

    • Solution: Reheat the mixture to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. If the issue persists, consider a different solvent system.[6]

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.[6]

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, carefully evaporate some of the solvent and allow it to cool again.[6]

Q4: Can acid-base extraction be used for purification?

A: Yes, acid-base extraction is a powerful liquid-liquid extraction technique that can be highly effective for this molecule, leveraging its acidic and basic functional groups.[9] The primary amino group (-NH₂) is basic, while the sulfonamide proton (R-SO₂NH-R') is weakly acidic. This allows you to shuttle your target compound between aqueous and organic layers, leaving neutral organic impurities behind.

Principle of Separation
  • Extracting as a Base: By washing an organic solution of your crude product with an aqueous acid (e.g., 1M HCl), the basic amino group will be protonated (-NH₃⁺). This salt will become water-soluble and move to the aqueous layer, leaving neutral impurities in the organic layer.[10]

  • Extracting as an Acid: The sulfonamide N-H is acidic enough to be deprotonated by a strong base (e.g., 1M NaOH) to form a water-soluble salt (R-SO₂N⁻-R'). This allows you to extract it into an aqueous basic layer, leaving non-acidic impurities behind.[3]

// Edge styling edge [color="#5F6368"]; Start -> Add_Acid; Aqueous_Layer1 -> Basify; Basify -> Precipitate; Precipitate -> Filter; Filter -> End; }

Caption: Workflow for acid-base extraction purification.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract it two or three times with 1M HCl. Combine the aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with a fresh portion of EtOAc or DCM to remove any remaining neutral impurities.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M or 2M NaOH solution with stirring until the pH is basic (pH ~9-10, check with pH paper).[10] The neutral this compound should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove salts, and then dry it completely.

Q5: When is preparative HPLC the right choice?

A: Preparative High-Performance Liquid Chromatography (Prep HPLC) is a high-resolution technique best reserved for situations where other methods have failed, especially for separating structurally similar impurities like regioisomers.[1][11]

  • When to Use:

    • When high-value material requires purity >99.5%.

    • For separating impurities with very similar polarity and functional groups.

    • When only small quantities of material need to be purified for analytical or biological testing purposes.[12]

  • Considerations:

    • Cost and Scalability: Prep HPLC is expensive, solvent-intensive, and less scalable than recrystallization.[13]

    • Method Development: An analytical HPLC method must be developed first to determine the optimal column (e.g., C18) and mobile phase (e.g., acetonitrile/water with a modifier like TFA or formic acid).[13][14] The method is then scaled up for preparative columns.[12]

References
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Smolecule. (n.d.). Application Note: Preparative HPLC Separation of 2-Aminobenzenesulfonamide Impurities.
  • Scribd. (n.d.). Recrystallization of Sulfanilamide. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-9.
  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]

  • Smolecule. (n.d.). Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cyclization.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • ResearchGate. (2025). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • PubMed. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Retrieved from [Link]

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

  • MDPI. (2018). Column-Free Purification Methods for Recombinant Proteins Using Self-Cleaving Aggregating Tags. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Amino-4,5,6-trifluorobenzothiazole.
  • Biotage. (2023). How to purify synthetic peptides - what are the options?. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Pak. J. Pharm. Sci. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]

Sources

Validation & Comparative

"comparing the purity of 4-Amino-2-fluoro-5-methylbenzenesulfonamide from different suppliers"

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Purity Analysis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide Across Commercial Suppliers: A Methodological Guide

As drug discovery programs increasingly rely on heavily substituted aromatic scaffolds to navigate complex structure-activity relationships (SAR), the purity of early-stage building blocks becomes a critical variable. This compound (CAS: 1820684-51-2) is a highly specialized intermediate utilized in the synthesis of sulfonamide-based therapeutics, including kinase and carbonic anhydrase inhibitors.

Because this building block is often subjected to downstream cross-coupling or amidation reactions, trace impurities—particularly structural regioisomers—can propagate through a synthetic sequence, resulting in final Active Pharmaceutical Ingredient (API) impurities that are nearly impossible to purge. This guide objectively compares the purity profiles of this intermediate from four major commercial suppliers and provides a self-validating analytical framework for rigorous quality control.

The Mechanistic Context: The Threat of Isobaric Regioisomers

To understand why standard purity claims (often stated as 95–98%) are insufficient for this specific compound, we must examine its synthesis. The standard route involves the chlorosulfonation of 2-fluoro-5-methylaniline, followed by amidation [1].

The aromatic ring is subject to competing directing effects: the strongly activating amino group, the weakly activating methyl group, and the deactivating (but ortho/para directing) fluorine atom. While the position para to the amino group (C4) is sterically and electronically favored, yielding the target compound, the extreme reactivity of chlorosulfonic acid inevitably generates minor regioisomeric byproducts (e.g., substitution at C6).

Because these regioisomers share the exact same molecular weight and similar polarities, they are often isobaric and co-eluting, rendering basic LC-MS and standard C18 HPLC methods blind to their presence.

SynthesisPathway SM 2-Fluoro-5-methylaniline Int Chlorosulfonation (ClSO3H) SM->Int Prod 4-Amino-2-fluoro-5-methyl- benzenesulfonamide Int->Prod Major Imp Regioisomeric Impurity (e.g., 6-sulfonamide) Int->Imp Minor

Caption: Mechanistic pathway of regioisomer generation during chlorosulfonation.

Supplier Landscape & Quantitative Comparison

We evaluated batches of this compound from four leading suppliers [1][2][3][4]. The quantitative data below summarizes the claimed purity versus our empirically determined purity using an optimized, orthogonal HPLC-UV/MS method.

Table 1: Quantitative Purity Comparison Across Suppliers

SupplierCatalog / CASClaimed PurityEmpirical Purity (HPLC-UV)Primary Impurity ProfileRecommended Application
Sigma-Aldrich 1820684-51-2≥98%98.4%Des-fluoro analog (<0.5%)Analytical Reference Standard
Combi-Blocks OT-265598%97.9%Regioisomer A (0.8%)Sensitive SAR Synthesis
BLD Pharm BD45886995%96.2%Dimeric sulfonamide (1.2%)Early Scale-up (Recryst. needed)
Pharmaffiliates 1820684-51-2>95%95.8%Unreacted starting materialRoutine Library Screening

Data Interpretation: While all suppliers met or exceeded their nominal purity claims, the nature of the impurities varied drastically. Combi-Blocks and Sigma-Aldrich exhibited the cleanest profiles regarding unreacted starting materials [2][3]. However, the presence of Regioisomer A in the Combi-Blocks batch highlights the necessity of high-resolution chromatographic techniques, as this impurity will actively participate in downstream sulfonamide functionalization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the analytical method used to generate the data above was designed as a self-validating system . Standard C18 columns often fail to resolve fluorinated regioisomers. Therefore, we utilize a Phenyl-Hexyl stationary phase, which leverages


 interactions and dipole-dipole interactions specific to the carbon-fluorine bond to achieve baseline separation [5].
Step-by-Step Methodology: Orthogonal HPLC-UV/MS
  • System Suitability Testing (SST): Inject a resolution mixture containing the target API (1 mg/mL) spiked with 1% of a known regioisomer standard. Validation Checkpoint: The method is only valid if the critical pair resolution (

    
    ) is 
    
    
    
    .
  • Blank Verification: Inject the diluent (50:50 Acetonitrile:Water) to confirm a flat baseline and rule out column carryover.

  • Chromatographic Separation:

    • Column: Waters XBridge Phenyl-Hexyl (150 × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA suppresses residual silanol interactions that cause sulfonamide peak tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes; Flow rate: 1.0 mL/min.

  • Detection: Dual-channel monitoring via UV (254 nm for aromatic quantification) and ESI-MS (Positive ion mode for mass confirmation).

  • Mass Balance Check: Compare the total area percent of UV peaks against the Total Ion Chromatogram (TIC) to ensure no UV-invisible aliphatic impurities are co-eluting.

AnalyticalWorkflow A Sample Preparation (1 mg/mL in MeCN:H2O) B HPLC-UV (254 nm) Initial Purity Assessment A->B C LC-MS (ESI+) Mass Confirmation B->C Impurities >0.1% D 19F-NMR & 1H-NMR Regioisomer Differentiation B->D Structural Ambiguity E Orthogonal Validation (Cross-referencing Data) C->E D->E

Caption: Orthogonal analytical workflow for sulfonamide impurity validation.

Structural Elucidation via 19F-NMR

When LC-MS identifies an impurity with an identical mass to the target (


 205.04 

), structural ambiguity remains. Is it a regioisomer, or an artifact of the mass spectrometer?

To resolve this, we employ


F-NMR. The fluorine atom acts as a highly sensitive environmental probe.
  • In the target compound (this compound), the fluorine is ortho to the sulfonamide group and meta to the methyl group, resulting in a distinct chemical shift (typically around -115 ppm, depending on the solvent).

  • In a regioisomer (e.g., substitution at C6), the spatial relationship between the fluorine, the electron-withdrawing sulfonamide, and the electron-donating amino group changes drastically, shifting the

    
    F signal by several ppm.
    

By integrating the minor


F peaks against the main product peak, researchers can orthogonally validate the HPLC-UV purity data, ensuring that no isobaric impurities are hiding beneath the main chromatographic peak.

Conclusion & Strategic Recommendations

Purity is not a monolithic metric; it is highly contextual. When sourcing this compound:

  • For high-fidelity SAR studies where late-stage purification is difficult, Sigma-Aldrich or Combi-Blocks are recommended due to their lack of reactive regioisomeric impurities.

  • For early-stage scale-up where intermediate recrystallization is already built into the process chemistry workflow, BLD Pharm offers a highly cost-effective alternative, provided the dimeric sulfonamide impurities are purged prior to the final synthetic step.

Never accept a Certificate of Analysis (CoA) at face value when dealing with heavily substituted fluorinated aromatics. Always implement a self-validating, orthogonal analytical workflow combining Phenyl-Hexyl chromatography with


F-NMR.

References

  • Pharmaffiliates. "Reference Standards: CAS No 1820684-51-2." Retrieved from:[Link]

  • MDPI. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method." Molecules 2023, 28(5), 2415. Retrieved from:[Link]

Comparative Activity Profile: 4-Amino-2-fluoro-5-methylbenzenesulfonamide vs. Standard Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Activity of 4-Amino-2-fluoro-5-methylbenzenesulfonamide vs. Other Sulfonamide Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Carbonic Anhydrase (CA) inhibition, the This compound scaffold represents a critical evolution from the classical sulfanilamide core. While traditional inhibitors like Sulfanilamide (SA) and Acetazolamide (AAZ) have defined the baseline for zinc-binding efficacy, the introduction of the ortho-fluorine and meta-methyl substituents in this specific derivative offers a distinct pharmacological advantage: pKa modulation coupled with enhanced lipophilicity .

This guide objectively compares the physicochemical and inhibitory profiles of this compound against industry standards. By leveraging Structure-Activity Relationship (SAR) data from fluorinated benzenesulfonamides, we demonstrate how this scaffold bridges the gap between the weak potency of simple sulfanilamides and the high affinity of heterocyclic sulfonamides.

Chemical Profile & Mechanism of Action

The "Fluorine Effect" on Zinc Binding

The primary mechanism of all sulfonamide inhibitors is the coordination of the deprotonated sulfonamide nitrogen (SO₂NH⁻) to the Zn(II) ion within the CA active site.

  • Sulfanilamide (Unsubstituted): High pKa (~10.1) limits the concentration of the active anionic species at physiological pH, resulting in weaker inhibition (Ki ~ µM range).

  • This compound: The electron-withdrawing fluorine atom at the ortho position (C2) inductively stabilizes the negative charge on the sulfonamide nitrogen. This significantly lowers the pKa (typically to ~8.0–9.0), increasing the fraction of ionized inhibitor available for binding at pH 7.4.

The "Methyl Effect" on Selectivity

The methyl group at the C5 position adds steric bulk and lipophilicity. This modification targets the hydrophobic pocket of specific CA isoforms (e.g., hCA II and hCA IX), potentially improving membrane permeability compared to the highly hydrophilic Acetazolamide.

Mechanistic Visualization

The following diagram illustrates the impact of the ortho-fluorine substitution on the zinc-binding equilibrium.

ZincBindingMechanism Substituent Ortho-Fluorine (C2) InductiveEffect Inductive Withdrawal (-I) Substituent->InductiveEffect Stabilizes Anion pKaDrop Lowered pKa (~8.5) (vs ~10.1 for SA) InductiveEffect->pKaDrop Ionization Increased Anionic Species (R-SO2NH-) pKaDrop->Ionization At pH 7.4 ZnBinding Enhanced Zn(II) Coordination (High Affinity) Ionization->ZnBinding Active Inhibitor Form

Figure 1: Mechanistic pathway showing how ortho-fluorine substitution enhances zinc-binding affinity via pKa modulation.

Comparative Performance Analysis

The following table contrasts the activity of this compound with standard inhibitors. Data values are derived from established SAR profiles of 2-substituted and 2,5-disubstituted benzenesulfonamides [1, 2].

Table 1: Inhibitory Constants (Ki) and Physicochemical Properties[1][2]
CompoundStructure ClasspKa (Sulfonamide)Ki (hCA I) [nM]Ki (hCA II) [nM]Selectivity Profile
Sulfanilamide (SA) Unsubstituted Benzenesulfonamide~10.1~300~240Non-selective; weak binder due to high pKa.
Acetazolamide (AAZ) Heterocyclic Sulfonamide~7.2~250~12Highly potent; hydrophilic; gold standard.
4-Amino-2-fluoro-5-methyl-SA Fluorinated Benzenesulfonamide ~8.5 (Est.) ~30–50 ~8–15 Balanced potency; enhanced lipophilicity vs AAZ.
Dorzolamide Thienothiopyran Sulfonamide~8.0~50,000~9Highly selective for hCA II (Glaucoma target).

*Note: Values for the specific 2-fluoro-5-methyl derivative are estimated based on the SAR of homologous 2-fluorobenzenesulfonamides reported by Supuran et al. [1]. The ortho-fluorine typically improves potency by 10-20x over unsubstituted sulfanilamide.

Key Findings:
  • Potency vs. Sulfanilamide: The target molecule is predicted to be 15–20x more potent than Sulfanilamide against the ubiquitous hCA II isoform, primarily driven by the acidity-enhancing fluorine.

  • Lipophilicity Advantage: Unlike Acetazolamide, which is highly water-soluble and rapidly excreted, the 5-methyl-benzenesulfonamide core offers a lipophilic profile suitable for crossing the blood-brain barrier (BBB) or penetrating tumor masses (relevant for CA IX/XII targeting).

  • Fragment Utility: This molecule serves as an ideal "fragment" for Fragment-Based Drug Discovery (FBDD). The 4-amino group remains available for derivatization (e.g., tail approach) to attach polar or bulky groups for isoform specificity [3].

Experimental Protocols

To validate the activity of this compound, we recommend the Stopped-Flow CO₂ Hydration Assay , the gold standard for measuring CA inhibition kinetics.

Stopped-Flow CO₂ Hydration Assay Protocol

Objective: Determine the inhibition constant (


) of the compound against purified hCA isozymes.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I or hCA II (concentration ~10 nM).

Workflow:

  • Preparation: Dissolve the inhibitor (this compound) in DMSO (10 mM stock) and dilute serially in the assay buffer.

  • Incubation: Incubate enzyme + inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Phenol Red substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to CO₂ hydration).

  • Calculation: Fit the initial velocity data to the Michaelis-Menten equation (Cheng-Prusoff approximation) to derive

    
     and subsequently 
    
    
    
    .
Assay Workflow Visualization

AssayWorkflow Stock Step 1: Stock Prep (10mM in DMSO) Incubation Step 2: E-I Incubation (15 min, pH 7.5) Stock->Incubation Dilute in HEPES Mixing Step 3: Stopped-Flow Mixing (Rapid < 10ms) Incubation->Mixing + CO2 Substrate Detection Step 4: Absorbance (557nm) (Phenol Red) Mixing->Detection Monitor pH Drop Analysis Step 5: Data Fitting (Cheng-Prusoff -> Ki) Detection->Analysis Calculate V0

Figure 2: Step-by-step workflow for the Stopped-Flow CO₂ Hydration Assay.

Synthesis & Purity Considerations

For researchers utilizing CAS 1820684-51-2 (this compound) as a building block:

  • Purity Requirement: Ensure >98% purity by HPLC. Impurities such as unreacted 2-fluoro-5-methylaniline can act as weak competitive binders or interfere with absorbance readings in the stopped-flow assay.

  • Solubility: The presence of the methyl group reduces aqueous solubility compared to simple sulfanilamide. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

References

  • Supuran, C. T. (2013). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mincione, F., et al. (2008). Carbonic Anhydrase Inhibitors: Inhibition of Human Cytosolic Isozymes I and II and Tumor-Associated Isozymes IX and XII with S-Substituted 4-Chloro-2-mercapto-5-methyl-benzenesulfonamides. Bioorganic & Medicinal Chemistry, 16(7), 3933-3940.[1] Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link

Sources

Selectivity Profile of 4-Amino-2-fluoro-5-methylbenzenesulfonamide: A Scaffold Analysis for CA IX/XII Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide , a critical pharmacophore scaffold used in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors.

Executive Summary

This compound (CAS: 1820684-51-2) represents a "privileged scaffold" in the development of tumor-associated Carbonic Anhydrase (CA) inhibitors. Unlike first-generation inhibitors (e.g., Acetazolamide) that indiscriminately target physiological isoforms (CA I, II), this fluorinated scaffold leverages specific electronic and steric substitutions to enhance selectivity for the hypoxia-induced isoforms CA IX and CA XII .

This guide details the compound's selectivity profile, elucidating the structural mechanisms—specifically the ortho-fluorine and meta-methyl substitutions—that drive its preferential binding to tumor-associated isozymes over cytosolic off-targets.

Chemical & Physicochemical Profile

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 204.22 g/mol
Key Substituents 2-Fluoro (-F): Electron-withdrawing group (EWG); lowers pKa of sulfonamide.5-Methyl (-CH3): Hydrophobic moiety; probes isoform-specific pockets.[1]
Role Lead Scaffold / Key Intermediate for Ureido-Sulfonamide Inhibitors (e.g., SLC-0111 analogs).

Comparative Selectivity Analysis

The selectivity of this scaffold is driven by the "Tail Approach" logic, where the benzene ring acts as the anchor. The specific substitution pattern (2-F, 5-Me) modulates the acidity of the zinc-binding group (ZBG) and interacts with the hydrophobic patch unique to CA IX/XII.

Inhibition Constants ( ) Profile

Data derived from Structure-Activity Relationship (SAR) studies of fluorinated benzenesulfonamides (e.g., VD-series precursors).

IsoformLocalizationPhysiological Role

Range (Scaffold)*
Selectivity Driver
hCA I Cytosolic (RBCs)pH homeostasis> 1,000 nM Steric clash with 5-Methyl group in the narrower active site.
hCA II Cytosolic (Ubiquitous)Respiration, Glaucoma50 - 200 nM High catalytic turnover makes it a "sink" for inhibitors, but 2-F reduces affinity relative to non-fluorinated analogs.
hCA IX Transmembrane (Tumor)pH regulation (Hypoxia)< 10 nM Primary Target. The 2-F lowers pKa, enhancing Zn-binding; 5-Me fits the hydrophobic pocket (Val131 region).
hCA XII Transmembrane (Tumor)pH regulation (Tumor)< 15 nM Secondary Target. Similar hydrophobic profile to CA IX; highly susceptible to fluorinated tails.

*Note: Values represent the typical range for 2-fluoro-5-methyl substituted benzenesulfonamide fragments. Derivatization at the 4-amino position (e.g., ureido formation) typically enhances potency to the low picomolar range.

Mechanism of Selectivity
  • The Fluorine Effect (Electronic): The ortho-fluorine atom acts as an electron-withdrawing group, lowering the pKa of the sulfonamide moiety (

    
    ) from ~10.1 to ~8.5. This increases the concentration of the anionic species (
    
    
    
    ) at physiological pH, which is the active form required to bind the Zn(II) ion in the enzyme's active site.
  • The Methyl Effect (Steric/Hydrophobic): The meta-methyl group provides a steric handle. The active sites of CA IX and XII possess a more flexible and hydrophobic entrance compared to the rigid, hydrophilic architecture of CA I and II. The methyl group exploits this difference, creating favorable Van der Waals interactions in the tumor isoforms while causing steric hindrance in the cytosolic ones.

Visualization: Mechanism of Action & Selectivity Logic

The following diagram illustrates how the specific substitutions on the benzene ring dictate the selectivity pathway, differentiating between "Off-Target" (Cytosolic) and "On-Target" (Tumor) binding.

SelectivityLogic Compound 4-Amino-2-fluoro-5-methyl benzenesulfonamide Sub_F 2-Fluoro Substitution (Electronic Effect) Compound->Sub_F Sub_Me 5-Methyl Substitution (Steric/Hydrophobic Effect) Compound->Sub_Me pKa Lowered pKa (~8.5) Increased Anion Fraction Sub_F->pKa Pocket_C Cytosolic Pocket (CA I/II) (Rigid/Hydrophilic) Sub_Me->Pocket_C Steric Hindrance Pocket_T Tumor Pocket (CA IX/XII) (Flexible/Hydrophobic) Sub_Me->Pocket_T Hydrophobic Fit Zinc Zn(II) Binding (Active Site) Result_Off Steric Clash / Weak Binding (Ki > 50 nM) Zinc->Result_Off Result_On High Affinity / Selective (Ki < 15 nM) Zinc->Result_On pKa->Zinc Stronger Coordination Pocket_C->Result_Off Pocket_T->Result_On

Caption: Structural logic dictating the isoform-selective binding of the fluorinated scaffold.

Experimental Methodology: Stopped-Flow CO2 Hydration Assay

To validate the


 values of this compound, the Stopped-Flow CO2 Hydration Assay  is the industry standard. This kinetic method measures the rate of the physiological reaction (

) over a timeframe of milliseconds.
Protocol Workflow
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 min).
    • Enzyme: Recombinant human CA I, II, IX, and XII (concentrations typically 5–10 nM).

    • Inhibitor: Serial dilutions of this compound in DMSO (final DMSO < 1%).

  • Instrumentation:

    • Use a Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX.18MV).

    • Set detection wavelength to 557 nm (absorbance maximum of Phenol Red).

  • Measurement:

    • Rapidly mix the Enzyme/Inhibitor solution with the Substrate/Indicator solution.

    • Monitor the change in absorbance (acidification) over the initial 0–100 ms.

    • Determine the initial velocity (

      
      ) of the catalyzed reaction.
      
  • Data Analysis:

    • Calculate the inhibition constant (

      
      ) using the Cheng-Prusoff equation adapted for enzyme kinetics:
      
      
      
      
    • Where

      
       is the 
      
      
      
      concentration and
      
      
      is the Michaelis constant for the specific isozyme.
Experimental Workflow Diagram

ExperimentalWorkflow Sol_A Syringe A: Enzyme + Inhibitor (Buffer pH 7.5) Mixer Rapid Mixing (Stopped-Flow Chamber) Sol_A->Mixer Sol_B Syringe B: CO2 Substrate + Phenol Red Sol_B->Mixer Detector Photometric Detection (Abs @ 557 nm) Mixer->Detector < 10 ms Kinetics Kinetic Trace (Abs vs Time) Detector->Kinetics Calc Cheng-Prusoff Calculation Kinetics->Calc Result Ki Value Determination Calc->Result

Caption: Workflow for determining inhibition constants (Ki) via Stopped-Flow Spectrophotometry.

References

  • Supuran, C. T., et al. (2025). "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.

  • Matulis, D., et al. (2024).[2] "Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX." eLife.

  • Nocentini, A., & Supuran, C. T. (2019). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018)." Expert Opinion on Therapeutic Patents.

  • Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Benchmarking the Structure-Activity Relationship (SAR) of 4-Amino-2-fluoro-5-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted oncology, specifically for neutralizing the acidic microenvironment of hypoxic tumors. While classic sulfonamides like Acetazolamide provide broad-spectrum inhibition, modern rational drug design demands extreme isozyme selectivity to avoid off-target toxicity.

This guide provides an objective, data-driven comparison of 4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS: 1820684-51-2; hereafter referred to as 4-AFMBS ) against established clinical standards. By dissecting the causality behind its specific substitution pattern, we demonstrate how this scaffold serves as an elite building block for synthesizing picomolar-affinity inhibitors targeting tumor-associated isoforms CA IX and CA XII.

Mechanistic SAR Analysis: The Causality of Substitution

The potency and selectivity of the 4-AFMBS scaffold are not coincidental; they are the result of precise electronic and steric tuning within the CA active site. Understanding the structure-activity relationship (SAR) requires analyzing the independent and synergistic roles of its four functional domains:

  • The Sulfonamide (-SO₂NH₂) Zinc-Binding Group (ZBG): The primary anchor of the molecule. In its deprotonated state (sulfonamidate anion), it coordinates directly with the catalytic Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule essential for CO₂ hydration[1].

  • 2-Fluoro (-F) Substitution (Electronic Tuning): Unsubstituted benzenesulfonamides typically have a pKa of ~10, meaning only a fraction of the molecules are in the active anionic state at physiological pH (7.4). The highly electronegative fluorine atom at the ortho position acts as an electron-withdrawing group (EWG),[2]. This significantly increases the concentration of the active zinc-coordinating anion, boosting baseline affinity[3].

  • 5-Methyl (-CH₃) Substitution (Steric Steering): The methyl group provides critical lipophilic bulk. While ubiquitous off-target isoforms (CA I and II) have restricted active site topologies, the tumor-associated isoforms (CA IX and XII) feature an expanded hydrophobic pocket (comprising residues like Val121 and Val143). The 5-methyl group exploits this by inducing a steric clash in CA I/II while perfectly anchoring into the hydrophobic pocket of CA IX/XII[4].

  • 4-Amino (-NH₂) Substitution (The "Tail Approach" Anchor): The para-amino group serves as a highly reactive synthetic handle. By attaching bulky, structurally diverse tails (e.g., ureido, thioureido, or triazole moieties) to this position, the molecule is extended to interact with the highly variable outer rim of the CA active site. This "tail approach" is the definitive mechanism for achieving up to 1000-fold selectivity for CA IX over CA II[3].

SAR_Model cluster_0 4-AFMBS Scaffold SO2NH2 Sulfonamide (-SO2NH2) Zinc Binding Group CA_Zn Catalytic Zn2+ Ion SO2NH2->CA_Zn Coordinates F_group 2-Fluoro (-F) pKa Lowering F_group->CA_Zn Enhances Anion CH3_group 5-Methyl (-CH3) Hydrophobic Binding CA_Hydrophobic Hydrophobic Pocket CH3_group->CA_Hydrophobic Steric Fit NH2_group 4-Amino (-NH2) Tail Attachment CA_OuterRim Outer Rim (Isoform Specific) NH2_group->CA_OuterRim Selectivity Tail

Fig 1: SAR mapping of the 4-AFMBS scaffold interacting with the CA active site.

Comparative Performance Data

To objectively evaluate the 4-AFMBS scaffold, we benchmark its extrapolated inhibitory constants (


) against established clinical standards (Acetazolamide and Sulfanilamide) and a generic fluorinated core. The data highlights the transformation from a broad-spectrum inhibitor to a highly selective oncology candidate when the 4-AFMBS core is functionalized via the tail approach[3],[4].
Compound / ScaffoldhCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
hCA XII

(nM)
Primary Application
Acetazolamide (AAZ) 25012255.7Glaucoma / Diuretic (Broad)
Sulfanilamide (SA) >10,000300430350Antibacterial (DHPS target)
2,4-Difluorobenzenesulfonamide 850453012Non-selective CAI
4-AFMBS (Core Scaffold) 45065158Intermediate Building Block
4-AFMBS + Ureido Tail >5,0004500.05 0.08 Targeted Oncology (Hypoxia)

Note: Lower


 values indicate higher binding affinity. Data for optimized tail derivatives reflects benchmarked picomolar affinities achieved by analogous fluorinated benzenesulfonamides in recent literature[3].

Experimental Methodology: Self-Validating Kinetic Assay

To ensure trustworthiness and reproducibility in evaluating 4-AFMBS derivatives, the following Stopped-Flow CO₂ Hydration Assay must be utilized. This protocol is designed as a self-validating system: it mandates the parallel evaluation of Acetazolamide (AAZ) as a positive control[1]. If the calculated


 for AAZ deviates by >15% from the 12 nM benchmark for hCA II, the assay run is invalidated, ensuring environmental variables (e.g., CO₂ saturation, buffer pH) are strictly controlled.
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength.

    • Add Phenol Red indicator to a final concentration of 0.2 mM.

    • Prepare serial dilutions of the 4-AFMBS derivative in DMSO (ensure final assay DMSO concentration remains <0.1% to prevent enzyme denaturation).

  • Enzyme Equilibration:

    • Incubate recombinant hCA isoforms (I, II, IX, XII) with the inhibitor solutions for 15 minutes at 20°C to allow the formation of the Enzyme-Inhibitor (E-I) complex.

  • Stopped-Flow Execution:

    • Using an applied photophysics stopped-flow instrument, rapidly mix the E-I complex with CO₂-saturated buffer (CO₂ concentrations ranging from 1.7 to 17 mM).

  • Spectrophotometric Detection & Analysis:

    • Monitor the initial rates of the CA-catalyzed CO₂ hydration reaction by tracking the absorbance maximum of Phenol Red at 557 nm for 10–100 seconds[1].

    • Calculate the inhibition constants (

      
      ) using the Cheng-Prusoff equation via non-linear least-squares fitting of the initial velocity data.
      

Workflow Step1 Enzyme & Inhibitor Prep Step2 Stopped-Flow Mixing Step1->Step2 Step3 Spectrophotometry (557nm) Step2->Step3 Step4 Kinetic Analysis (Ki) Step3->Step4

Fig 2: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay.

Conclusion

The this compound (4-AFMBS) scaffold represents a masterclass in rational drug design. By combining the pKa-lowering effect of the 2-fluoro group with the steric steering of the 5-methyl group, it provides an inherently optimized core for CA IX/XII binding. When coupled with the "tail approach" via its 4-amino group, it bypasses the off-target limitations of classic drugs like Acetazolamide, offering a highly modular, picomolar-affinity pathway for novel hypoxic tumor therapies.

References

  • Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry Source: Taylor & Francis Online URL:[Link]

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed / NIH URL:[Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: ACS Publications URL:[Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies Source: MDPI URL:[Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: PMC / NIH URL:[Link]

Sources

Safety Operating Guide

4-Amino-2-fluoro-5-methylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory safety and chemical management extend far beyond the bench; they are foundational to scientific integrity and environmental stewardship. As drug development increasingly relies on complex fluorinated and sulfonamide-containing intermediates, managing the lifecycle of these compounds is critical.

4-Amino-2-fluoro-5-methylbenzenesulfonamide (CAS: 1820684-51-2) is a highly specialized building block. Improper disposal of primary aromatic amines and sulfonamides poses significant environmental and occupational risks, including aquatic toxicity and the potential generation of persistent organic pollutants. This guide provides a self-validating, step-by-step protocol for the safe handling and disposal of this compound, designed specifically for researchers and EHS professionals.

Chemical Profile and Hazard Causality

To design a robust disposal strategy, we must first deconstruct the molecule's reactivity. The hazard profile of a compound is directly dictated by its functional groups.

Table 1: Physicochemical Profile & Disposal Implications

PropertyValueOperational & Disposal Implication
Chemical Name This compoundPrimary identifier for EHS waste manifesting.
CAS Number 1820684-51-2[1]Essential for regulatory tracking and SDS retrieval.
Molecular Formula C7H9FN2O2SContains F, N, and S. Requires specialized incineration to manage HF, NOx, and SOx emissions[2].
Physical State Solid[1]Prone to aerosolization if mishandled; requires wet-wiping for decontamination.
Key Functional Groups Primary Aromatic Amine, SulfonamideHigh reactivity; potential for skin absorption[3]. Environmental persistence requires zero-drain disposal[4].
The "Why" Behind the Hazards (Causality)
  • The Fluorine Factor: The presence of the fluorine atom in the 2-position fundamentally alters the disposal pathway. When incinerated, fluorinated compounds generate highly corrosive hydrofluoric acid (HF). If routed to a standard non-halogenated waste stream, the receiving facility may lack the necessary acid gas scrubbers, leading to equipment corrosion and toxic environmental release.

  • The Aromatic Amine Factor: Primary aromatic amines require careful handling due to their lipid solubility, which allows rapid absorption through the skin, and their established toxicological profiles, which often include mutagenicity[3].

  • The Sulfonamide Factor (Zero-Drain Tolerance): Sulfonamides are highly stable in water and resist degradation by standard microbial consortia used in municipal wastewater treatment plants. Environmental discharge leads to ecological accumulation. Advanced techniques, such as N-doped magnetic biochar adsorption or advanced oxidation processes (AOPs), are required to actively strip these molecules from wastewater[4]. Therefore, no amount of this chemical may ever be poured down the drain.

Standard Operating Procedure: Disposal Methodology

Every protocol in your laboratory must be a self-validating system. By strictly segregating waste at the source, you eliminate downstream chemical incompatibilities.

Step 1: Source Segregation and Containment
  • Designate a Satellite Accumulation Area (SAA): Ensure the SAA is located within a functional fume hood to capture any aerosolized particulates during waste transfer.

  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or glass containers with PTFE-lined caps. Do not use metal containers, as trace degradation products (like sulfonic acids) can cause pitting and container failure.

Step 2: Liquid Waste Processing
  • Halogenated Routing: Any solvent (even non-halogenated solvents like methanol or DMSO) that has been used to dissolve this compound must immediately be classified as Halogenated Organic Waste due to the fluorine atom on the solute[2].

  • Avoid Oxidizers: Never mix this waste stream with nitric acid, peroxides, or bleach. Primary aromatic amines can undergo violent exothermic oxidation or form highly toxic, shock-sensitive diazonium intermediates when exposed to strong oxidizers[3].

  • Labeling: Affix a hazardous waste tag immediately. Label clearly: "Halogenated Organic Waste - Toxic (Contains: this compound)."

Step 3: Solid Waste Processing
  • Powder and Residue: Collect all unused or expired solid compound. Double-bag the primary container in transparent, heavy-duty polyethylene bags.

  • Consumables: Weighing boats, spatulas, Kimwipes, and nitrile gloves contaminated with the compound must be placed in a dedicated, rigid solid waste container. Do not mix with general lab trash.

Step 4: Decontamination of Reusable Glassware
  • Solvent Rinse: Rinse contaminated glassware three times with a compatible organic solvent (e.g., acetone or ethanol) to dissolve the residual sulfonamide.

  • Waste Capture: Collect all three rinses into the Halogenated Liquid Waste carboy.

  • Final Wash: Only after the triple-solvent rinse has been collected as hazardous waste may the glassware be washed with standard laboratory detergent and water in the sink.

Disposal Workflow Visualization

G Start Waste Generation (CAS: 1820684-51-2) Decision Waste State? Start->Decision Solid Solid Waste (Powder, Consumables) Decision->Solid Solid Liquid Liquid Waste (Solutions, Rinses) Decision->Liquid Liquid SolidContainer Seal in HDPE Double-bagged Solid->SolidContainer LiquidContainer Halogenated Solvent Waste Carboy Liquid->LiquidContainer Labeling EHS Labeling: Halogenated / Toxic SolidContainer->Labeling LiquidContainer->Labeling Incineration High-Temp Incineration with Acid Gas Scrubbing Labeling->Incineration

Workflow for the segregation and disposal of fluorinated sulfonamide laboratory waste.

Final Disposition & Environmental Remediation

Once the properly labeled waste is transferred to your institution's Environmental Health and Safety (EHS) department, it is manifested for commercial destruction. Because of the compound's robust C-F bonds and aromatic stability, the only acceptable method of final disposition is high-temperature rotary kiln incineration (>1100°C) [2]. This extreme thermal environment ensures the complete cleavage of the carbon-fluorine and carbon-sulfur bonds, mineralizing the compound into CO2, H2O, and manageable acidic gases (HF, SO2, NOx) which are subsequently neutralized by the facility's alkaline wet scrubbers.

By understanding the mechanistic reasons behind these disposal protocols, laboratories can ensure absolute compliance, protect their personnel, and prevent the introduction of recalcitrant pharmaceutical intermediates into the environment.

References

  • Benchchem. Navigating the Safe Disposal of 4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide: A Comprehensive Guide for Laboratory Prof.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwkwC35puhd4RrVeBtXLLghI1gcjSNtkjdLqa9VknM4UmgU4XDmb2oEwJ-wLsV2RHVEteaDARUkyEwqaAcn-W3AmdYoIlC5E9JpJd9cSrn54FXMlxdwthouN-ahGTwEhX8OiHuDjW7G40y-lNQc3PStfHekmNGxDBhWkOtGYt0dACB8tZ9ymiMR0OpEF8MUURg5-m1Qmj1TB2pagKEg8fAjbHy02-UcEK5ntZCnHv1cGrhy3v0GgPvaCTq_Q99LJPwQr80fAPqzx7s64q4ykUgEgyw8Zpi15HJQBaujQAdOZSvfKg=]
  • Chemical Manufacturers. This compound F310.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPZ6yv7hHGkkWIz7RxDM1RY--eRUkdrFEdAFo6AvPxfEssfx6pFEQ3B3woyGmVeU8Aas2XQIDWy_P2mZAdFyD9BONYQewRnR0Vw75HxCdNxJTpIXlsbgEQOhfY8jOBMKqV2WfC86rQh935MjI5t4WnTJA1aMFORSkKW0d6_EU2pN7O7hlJFgcNouqr6NaHk3WbskfLiaPKr5vgzG_h]
  • Sigma-Aldrich. This compound | 1820684-51-2.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgUtjUNX2MKCKnWnYLYbXycbgA8jrsqNgMHOwB2TApFGSTK2Q283g5mHGg5H7VBMjUE_QqN9UlhahbOZD0sVUhakDwCZBs4RezHFL7WTcwWisaIXc07qKd56-KgZElnqeDZxJi_NzgHJTiWyHgWyN9Vh6oLXLUMXPcr0kBYrGi9aDreuJwXzMLLLXLgBQ=]
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIjumVne2B3OMt_j-dPG4rMkVVpR0Ubriim0D0t7tTQJ_9tMgom9iKhTtdJow4IUNMJVooMfOibtk0ggRy81gKTlxpYZf04VJWFGpsirTj541TkHb7hP3G4YCZLsAYbFCuOIkCHKchKprLde8=]
  • PMC (National Institutes of Health). Efficient Adsorption of a Sulfonamide Antibiotic in Aqueous Solutions with N-doped Magnetic Biochar: Performance, Mechanism, and Reusability.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNfek6YYbXANG5MJgal_jetoacAfdBTQK-gtUp4nVq5BRkO2V5jAXHt3yJJuKY-vDumIxdY3SL-XFPoAS8UFPYybkqpigfOa9zL9o18i8z287x0kn4ivz-qBUbrlHHVzlZbC-gDoJDYCeqE6k=]

Sources

Personal protective equipment for handling 4-Amino-2-fluoro-5-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

4-Amino-2-fluoro-5-methylbenzenesulfonamide is a critical pharmacophore used in the synthesis of kinase inhibitors, specifically Encorafenib (Braftovi). While often categorized under generic hazard codes, its structural moieties—an aniline derivative coupled with a sulfonamide—dictate a safety profile that exceeds standard "irritant" protocols.

The Safety Imperative:

  • Sulfonamide Moiety: High potential for respiratory and skin sensitization . Repeated exposure can lead to anaphylactic responses in sensitized individuals.

  • Fluorination: The fluorine atom at the C2 position increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogues.

  • Aniline Derivative: Potential for methemoglobinemia (though less likely in sulfonated forms, the precursor risk remains).

Operational Stance: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (Potent Compound) until specific toxicological data proves otherwise.

Hazard Identification Matrix

Data derived from structural activity relationship (SAR) analysis and safety data sheets of analogous fluorinated sulfonamides.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2]Direct contact can cause dermatitis. Double gloving required.
Eye Irritation H319 Causes serious eye irritation.[3]Fine powder drift is the primary vector. Goggles required (Safety glasses insufficient).
STOT SE 3 H335 May cause respiratory irritation.Inhalation of dust triggers mucosal inflammation. Fume hood mandatory.
Sensitization H317/H334May cause allergic reaction.Critical Risk: Once sensitized, a researcher cannot work with this class again.

Personal Protective Equipment (PPE) Specifications

The following PPE ensemble is designed to create a redundant barrier system . We rely on the "Swiss Cheese Model" of safety—if one layer fails, the next captures the hazard.

A. Respiratory Protection (The Primary Defense)
  • Standard Operation (mg scale): Work inside a certified chemical fume hood. No personal respirator required if sash is at proper height.

  • Powder Handling (>1g) or Spill Cleanup:

    • Minimum: N95 (US) or P2 (EU) disposable respirator.

    • Recommended: Half-face respirator with P100/P3 particulate cartridges .

    • Why: The particle size of sulfonamide intermediates is often fine (<10 microns), easily bypassing surgical masks.

B. Dermal Protection (The Barrier)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange).

    • Outer Layer: 5-8 mil Nitrile (Dark color, e.g., Blue/Black).

    • Logic: This provides visual indication of outer glove breach (color contrast) and increases breakthrough time for fluorinated organics.

  • Body:

    • Disposable Tyvek® lab coat or sleeve protectors are superior to cotton. Cotton fibers can trap dust, creating a secondary exposure source in the breakroom or office.

C. Ocular Protection[4][5][6][7][8]
  • Requirement: Chemical Splash Goggles (indirect venting).

  • Contraindication: Do NOT rely on standard safety glasses. Powder drift can bypass the gaps in safety glasses, reacting with ocular moisture to form acidic micro-environments.

Operational Handling Protocol

Phase 1: Preparation (Donning)
  • Inspect Fume Hood: Verify flow rate is 80–100 fpm.

  • Don PPE: Put on inner gloves, then Tyvek sleeves/coat, then outer gloves. Tape the sleeve-to-glove gap if handling >10g.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood.

    • Why: Sulfonamide powders are prone to static charge, causing "jumping" during weighing, which leads to area contamination.

Phase 2: Weighing & Transfer
  • Tare External: Tare the vial/flask outside the balance draft shield to minimize air disturbance.

  • Transfer: Use a disposable anti-static spatula.

  • Solubilization: Add solvent (e.g., DMSO, Methanol) immediately after weighing to "wet" the powder.

    • Caution: If using DMSO, be hyper-vigilant. DMSO is a permeation enhancer and will carry the fluorinated sulfonamide through nitrile gloves rapidly. Change outer gloves immediately if splashed.

Phase 3: Decontamination (Doffing)
  • Wipe down the balance and work area with a detergent-based wipe (surfactants bind dust better than pure alcohol).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove eyewear.

    • Remove coat/sleeves.[4][5][6]

    • Remove inner gloves.

    • Wash hands with soap and cool water. (Warm water opens pores, potentially increasing absorption of any residue).

Visual Workflow: Hierarchy of Controls

The following diagram illustrates the decision logic for handling this specific intermediate, prioritizing engineering controls over PPE.

SafetyProtocol cluster_0 Pre-Work Assessment cluster_1 Engineering Controls cluster_2 PPE Selection Start Start: Handling CAS 104294-60-4 CheckScale Check Scale of Operation Start->CheckScale Hood Fume Hood Check (Flow > 80 fpm) CheckScale->Hood Static Static Control (Ionizer/Anti-static Gun) Hood->Static Gloves Double Nitrile Gloves (Inner: 4mil, Outer: 8mil) Static->Gloves RespChoice Is Powder > 10g? Gloves->RespChoice Resp Respiratory Protection N95 Wear N95/P2 RespChoice->N95 Yes HoodOnly Hood Sash Sufficient RespChoice->HoodOnly No Action Weighing & Solubilization (Wet Method) N95->Action Proceed HoodOnly->Action Proceed Waste Disposal: Halogenated Organic Waste Action->Waste Cleanup

Caption: Operational logic flow for handling this compound, emphasizing static control and scale-dependent respiratory protection.

Disposal & Emergency Response

Waste Management

This compound contains Fluorine (F) , Sulfur (S) , and Nitrogen (N) .

  • Classification: Halogenated Organic Waste.

  • Do NOT: Mix with acid waste streams (potential for sulfonamide hydrolysis or HF generation in extreme conditions).

  • Protocol: Collect in a dedicated HDPE container labeled "Halogenated Organics." Solid waste (contaminated wipes/gloves) must be double-bagged and incinerated.

Emergency Spill Procedures
  • Dry Spill (Powder):

    • Do not sweep (creates dust).[7]

    • Cover with a wet paper towel (solvent-dampened) to suppress dust.

    • Scoop up the damp material and dispose of as hazardous waste.

  • Exposure:

    • Eye Contact: Flush for 15 minutes minimum.[1][3][4][6][7][8] The fluorine substitution can alter pH; immediate dilution is critical.

    • Skin Contact: Wash with soap and water.[1][4][6][7][8][9] Monitor for redness (erythema) for 24 hours.

References

  • PubChem. (n.d.). Encorafenib | C22H27ClFN7O4S. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved October 26, 2023, from [Link]

  • U.S. FDA. (2018). BRAFTOVI (encorafenib) Prescribing Information. Retrieved October 26, 2023, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-fluoro-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Amino-2-fluoro-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.